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Ethylenebis(oxy)bis(sodium)

Cat. No.: B15351903
M. Wt: 106.03 g/mol
InChI Key: RXQFSKAWABBDNG-UHFFFAOYSA-N
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Description

Ethylenebis(oxy)bis(sodium) is a useful research compound. Its molecular formula is C2H4Na2O2 and its molecular weight is 106.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethylenebis(oxy)bis(sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(oxy)bis(sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Na2O2 B15351903 Ethylenebis(oxy)bis(sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4Na2O2

Molecular Weight

106.03 g/mol

IUPAC Name

disodium;ethane-1,2-diolate

InChI

InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1

InChI Key

RXQFSKAWABBDNG-UHFFFAOYSA-N

Canonical SMILES

C(C[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Ethylenebis(oxy)bis(sodium): A Technical Review of Its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the chemical properties and reactivity of Ethylenebis(oxy)bis(sodium), also known as disodium ethylene glycolate. Extensive literature searches have revealed a significant lack of information regarding a specific biological mechanism of action for this compound. Therefore, this guide focuses on its well-documented chemical characteristics, including its role as a strong base and nucleophile in organic synthesis. The potential for interaction with biological molecules is discussed from a chemical perspective, in the absence of direct biological data.

Introduction

Ethylenebis(oxy)bis(sodium) (CAS No. 10604-71-4) is the disodium salt of ethylene glycol. It is a dialkoxide, characterized by the deprotonation of both hydroxyl groups of ethylene glycol. While this compound is utilized in various chemical applications, there is a notable absence of published research detailing its specific pharmacological effects, cellular targets, or signaling pathways in a biological context. This guide consolidates the available chemical information to provide a foundational understanding of its potential interactions.

Chemical Properties and Reactivity

Ethylenebis(oxy)bis(sodium) is a potent nucleophile and a strong base.[1] Its reactivity is primarily governed by the two negatively charged oxygen atoms, which readily attack electrophilic centers.[1] This characteristic makes it a valuable reagent in organic synthesis for the formation of new carbon-oxygen bonds.[1]

Table 1: Chemical and Physical Properties of Ethylenebis(oxy)bis(sodium)

PropertyValueReference
CAS Number 10604-71-4ChemicalBook
Molecular Formula C₂H₄Na₂O₂ChemicalBook
Molecular Weight 106.03 g/mol ChemicalBook
Synonyms Disodium ethylene glycolate, Sodium ethylene glycoxide, Disodium 1,2-ethanediolateChemicalBook
Appearance White solid (typical for alkoxides)General chemical knowledge
Key Reactivity Strong base, Potent nucleophile[1]

Role in Organic Synthesis

The primary application of Ethylenebis(oxy)bis(sodium) is in organic synthesis, most notably in the Williamson ether synthesis. Due to its difunctional nature, it can react with one or two equivalents of an alkyl halide to form mono- or di-ethers of ethylene glycol.[1]

Below is a diagram illustrating the general workflow of a Williamson ether synthesis using Ethylenebis(oxy)bis(sodium).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ethylenebis Ethylenebis(oxy)bis(sodium) (Na-O-CH₂-CH₂-O-Na) Reaction Nucleophilic Substitution (SN2) Ethylenebis->Reaction AlkylHalide Alkyl Halide (2 R-X) AlkylHalide->Reaction Ether Glycol Ether (R-O-CH₂-CH₂-O-R) Reaction->Ether Salt Sodium Halide (2 NaX) Reaction->Salt

Caption: Williamson Ether Synthesis Workflow.

Theoretical Biological Interactions (Absence of Experimental Data)

Given its chemical nature as a strong base and nucleophile, Ethylenebis(oxy)bis(sodium) would be expected to be highly reactive in a biological environment. In an aqueous physiological system, it would likely be rapidly protonated by water to form ethylene glycol and sodium hydroxide.

The potential for direct interaction with biological macromolecules is high. The alkoxide moieties could act as potent nucleophiles, attacking electrophilic sites on proteins (e.g., carbonyl groups in peptide backbones or amino acid side chains) and other biomolecules. This could lead to non-specific covalent modifications and potential disruption of protein structure and function.

Additionally, its nature as a strong base would significantly alter local pH, which could lead to denaturation of proteins and other pH-sensitive cellular components.

It is important to emphasize that these are theoretical interactions based on chemical principles. Without experimental data, the specific biological targets and the consequences of these interactions remain unknown.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols detailing the investigation of the biological mechanism of action of Ethylenebis(oxy)bis(sodium). Research on this compound has been focused on its role in chemical synthesis.

Quantitative Data

No quantitative data regarding the biological or pharmacological effects of Ethylenebis(oxy)bis(sodium) (e.g., IC50, LD50, binding affinities) were found in the public domain.

Conclusion

Ethylenebis(oxy)bis(sodium) is a well-characterized chemical reagent with utility in organic synthesis due to its properties as a strong base and potent nucleophile. However, there is a significant gap in the scientific literature regarding its mechanism of action in biological systems. Based on its chemical reactivity, it is plausible that it would exhibit non-specific interactions with biological molecules, leading to cellular disruption. Further research is required to elucidate any specific biological effects and to determine if it has any potential for therapeutic or toxicological significance. For professionals in drug development, the high reactivity and lack of specificity suggest a challenging profile for therapeutic applications.

References

An In-depth Technical Guide on Ethylenebis(oxy)bis(sodium)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(oxy)bis(sodium), also known as 1,2-ethanediol disodium salt or disodium 1,2-ethanediolate, is the disodium salt of ethylene glycol. It is a chemical compound of interest in various fields of chemical synthesis and has potential applications in the pharmaceutical sciences. This guide provides a summary of its known properties, structure, and synthesis, based on currently available public information.

Structure and Properties

Ethylenebis(oxy)bis(sodium) is an ionic compound with the chemical formula C₂H₄Na₂O₂. The structure consists of an ethylene glycol molecule where the hydrogen atoms of both hydroxyl groups are replaced by sodium ions.

Chemical Structure
  • Molecular Formula: C₂H₄Na₂O₂[1][2]

  • IUPAC Name: Disodium ethane-1,2-diolate[1]

  • CAS Number: 10604-71-4[1][2]

Physicochemical Properties

A summary of the available quantitative data for Ethylenebis(oxy)bis(sodium) is presented in Table 1. It is important to note that detailed experimental data such as melting and boiling points are not consistently reported in the public domain.

PropertyValueSource
Molecular Weight106.03 g/mol [1][2]
Exact Mass106.00066793 Da[1]
Topological Polar Surface Area46.1 Ų[1]

Synthesis

The primary method for the synthesis of Ethylenebis(oxy)bis(sodium) is through the deprotonation of ethylene glycol. This can be achieved via two main routes: reaction with a strong sodium base or direct reaction with sodium metal.[3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Ethylenebis(oxy)bis(sodium) from ethylene glycol.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethylene Glycol Ethylene Glycol Reaction Vessel Reaction Vessel Ethylene Glycol->Reaction Vessel Sodium Source Sodium Source Sodium Source->Reaction Vessel Ethylenebis(oxy)bis(sodium) Ethylenebis(oxy)bis(sodium) Reaction Vessel->Ethylenebis(oxy)bis(sodium) Deprotonation

Caption: General synthesis workflow for Ethylenebis(oxy)bis(sodium).

Experimental Protocols

General Laboratory-Scale Synthesis:

A known molar quantity of anhydrous ethylene glycol is reacted with two molar equivalents of a strong sodium base, such as sodium hydroxide or sodium metal, in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).[3][4] The reaction is typically carried out under an inert atmosphere to prevent the reaction of the highly reactive sodium alkoxide with atmospheric moisture. The completion of the reaction would be indicated by the complete dissolution of the sodium metal or the formation of a precipitate of the disodium salt. Purification would likely involve filtration and washing with an anhydrous, non-protic solvent, followed by drying under vacuum.

Note: The reaction of sodium metal with ethylene glycol is exothermic and produces flammable hydrogen gas. Appropriate safety precautions must be taken.

Spectroscopic Data

A comprehensive search of scientific literature and databases did not yield any publicly available experimental 1H NMR, 13C NMR, or FTIR spectra specifically for Ethylenebis(oxy)bis(sodium). For reference, the spectral data for the parent compound, ethylene glycol, is well-documented.

  • 1H NMR of Ethylene Glycol: A single peak corresponding to the methylene protons is typically observed. The chemical shift of the hydroxyl protons is variable and depends on the solvent and concentration.

  • 13C NMR of Ethylene Glycol: A single peak for the two equivalent carbon atoms is expected.

  • FTIR of Ethylene Glycol: Characteristic peaks include a broad O-H stretching band, C-H stretching bands, and C-O stretching bands.[5]

The formation of the disodium salt would be expected to result in the disappearance of the O-H stretching band in the FTIR spectrum. In NMR spectroscopy, the chemical shifts of the carbon and proton signals would likely be affected by the change in the electronic environment upon deprotonation.

Applications and Biological Relevance

Chemical Synthesis

Ethylenebis(oxy)bis(sodium) serves as a strong nucleophile and a base in organic synthesis.[3] Its bifunctional nature allows it to react with one or two equivalents of an electrophile, making it a useful reagent for the formation of crown ethers, cryptands, and other macrocyclic compounds. It can also be used in Williamson ether synthesis to introduce an ethylene glycol diether linkage.

Biochemical and Pharmaceutical Applications

The applications of Ethylenebis(oxy)bis(sodium) in drug development and for researchers are primarily in the realm of biochemical research. It has been used as a precipitating agent in protein purification and as a cryoprotectant in protein crystallization for X-ray diffraction studies.[3] There is also a suggestion that it could be used as an excipient or stabilizer in pharmaceutical formulations, although specific examples are not readily found.[3]

Signaling Pathways

There is currently no publicly available information to suggest that Ethylenebis(oxy)bis(sodium) is directly involved in any biological signaling pathways. Its high reactivity with water would likely preclude its stability in a biological environment.

Safety and Handling

Ethylenebis(oxy)bis(sodium) is expected to be a strong base and highly moisture-sensitive. It should be handled in a dry, inert atmosphere. Contact with water will result in a vigorous exothermic reaction, regenerating ethylene glycol and sodium hydroxide. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

Ethylenebis(oxy)bis(sodium) is a simple dialkoxide with established utility as a nucleophile in organic synthesis. While its physical and chemical properties are generally understood, there is a notable lack of detailed, publicly available experimental data, including specific synthesis protocols and comprehensive spectroscopic characterization. Its applications in the life sciences appear to be limited to in vitro biochemical techniques, with no current evidence of direct involvement in biological signaling pathways. Further research would be required to fully elucidate its properties and potential for more advanced applications.

References

Unraveling the Core Principles of Metal Ion Chelation by EGTA Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of metal ion chelation by EGTA disodium salt, a crucial tool in a wide array of research and development applications. From its precise mechanism of action to its application in dissecting complex biological signaling, this document provides a comprehensive overview for professionals in the field.

Introduction to EGTA and its Chelation Chemistry

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an aminopolycarboxylic acid that functions as a chelating agent, meaning it can form multiple stable coordinate bonds with a single metal ion.[1][2] The disodium salt of EGTA is commonly used due to its solubility in aqueous solutions.[3][4] The molecule possesses eight potential binding sites: two nitrogen atoms and four carboxylate groups, allowing it to effectively "capture" and sequester metal ions from a solution.[5]

The primary characteristic that distinguishes EGTA from other common chelators like EDTA is its pronounced selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺).[2][6] This high selectivity is critical in biological systems where magnesium is often present at concentrations a thousand times higher than calcium.[5] This specificity allows researchers to investigate Ca²⁺-dependent processes with minimal interference from Mg²⁺.[1][7]

Mechanism of Chelation

The chelation of a metal ion by EGTA involves the formation of a stable, ring-like structure called a chelate. The metal ion is coordinated by the lone pairs of electrons on the nitrogen and oxygen atoms of the EGTA molecule. This interaction effectively sequesters the metal ion, preventing it from participating in other chemical reactions.

The selectivity of EGTA for Ca²⁺ over Mg²⁺ is attributed to the larger ionic radius of Ca²⁺ and the flexibility of the EGTA molecule. The longer ethylene glycol linker in EGTA's backbone creates a larger binding pocket that better accommodates the larger Ca²⁺ ion.

G Mechanism of EGTA Chelation of a Divalent Metal Ion (M²⁺) cluster_reactants Reactants cluster_product Product EGTA EGTA Disodium Chelate [M-EGTA]²⁻ Complex EGTA->Chelate Chelation Sodium 2Na⁺ EGTA->Sodium Dissociation Metal_ion M²⁺ (e.g., Ca²⁺) Metal_ion->Chelate

Caption: EGTA chelates a divalent metal ion to form a stable complex.

Quantitative Data: Stability Constants of EGTA with Various Metal Ions

The affinity of EGTA for different metal ions can be quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The table below summarizes the log K values for EGTA with several biologically relevant metal ions.

Metal IonLog K ValueReference(s)
Ca²⁺11.0[2][5]
Mg²⁺5.2[8]
Mn²⁺12.3[8]
Fe²⁺11.9[8]
Fe³⁺20.5[8]
Zn²⁺12.8[8]
Cu²⁺17.8[8]
Na⁺2.1[9]

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.

pH Dependence of EGTA Chelation

The chelation capacity of EGTA is highly dependent on the pH of the solution. The four carboxyl groups of EGTA have different pKa values, and at lower pH, these groups become protonated. The protonated forms of EGTA have a significantly lower affinity for metal ions. For instance, the pKa for the binding of calcium ions by the fully deprotonated form of EGTA is 11.00; however, at a physiological pH of 7, the apparent pKa is 6.91.[2][5] Therefore, it is crucial to use a pH buffer in experiments involving EGTA to ensure its effectiveness as a chelator.[7]

Experimental Protocols for Determining Metal Ion Binding Affinity

The stability constants of EGTA with metal ions are typically determined using potentiometric titration or spectrophotometric methods.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing EGTA as a solution of a metal ion is added. The binding of the metal ion to EGTA displaces protons, leading to a change in pH.

Materials:

  • EGTA disodium salt solution of known concentration

  • Standardized solution of the metal salt (e.g., CaCl₂)

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Thermostated titration vessel

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Inert gas (e.g., nitrogen or argon) to prevent CO₂ contamination

Procedure:

  • Calibrate the pH electrode using standard buffers.

  • Pipette a known volume and concentration of the EGTA solution into the titration vessel.

  • Add a known volume of standardized strong acid to protonate the EGTA.

  • Maintain a constant temperature and ionic strength in the vessel.

  • Purge the solution with an inert gas to remove dissolved CO₂.

  • Begin stirring the solution.

  • Titrate the solution with a standardized strong base, recording the pH after each addition.

  • In a separate experiment, repeat the titration with the addition of a known concentration of the metal ion of interest to the initial EGTA solution.

  • The stability constants are calculated by analyzing the difference between the two titration curves using specialized software.[10][11]

Spectrophotometric Assay

This method relies on the change in the absorbance spectrum of a chromophoric indicator upon binding to a metal ion. The displacement of the indicator by EGTA allows for the determination of the binding affinity.

Materials:

  • EGTA disodium salt solution

  • Solution of the metal ion of interest

  • A suitable metallochromic indicator (e.g., o-cresolphthalein complexone for Ca²⁺)[12]

  • UV-Vis spectrophotometer

  • pH buffer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and the metallochromic indicator in a suitable pH buffer.

  • Measure the absorbance of these solutions at the wavelength of maximum absorbance for the metal-indicator complex.

  • Prepare another series of solutions with the same concentrations of the metal ion and indicator, but with increasing concentrations of EGTA.

  • Measure the absorbance of these solutions. The absorbance will decrease as EGTA chelates the metal ion, displacing it from the indicator.

  • The binding constant of EGTA can be calculated from the changes in absorbance using established equations.[12][13]

Applications in Research and Drug Development

EGTA is an indispensable tool in various research areas, particularly in the study of calcium signaling.

Investigating Calcium-Dependent Signaling Pathways

Calcium ions are ubiquitous second messengers involved in a myriad of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Many of these processes are mediated by calcium-binding proteins such as calmodulin. EGTA is used to chelate extracellular or intracellular calcium, allowing researchers to elucidate the role of calcium in these pathways.[14][15]

For example, to study the role of extracellular calcium in the activation of a calmodulin-dependent enzyme, an experiment might involve stimulating cells in the presence and absence of EGTA in the extracellular medium. A lack of enzyme activation in the presence of EGTA would indicate a requirement for extracellular calcium influx.

G EGTA in the Calmodulin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca_ext Ca²⁺ Channel Ca²⁺ Channel Ca_ext->Channel Influx EGTA EGTA EGTA->Ca_ext Chelation Ca_int Ca²⁺ Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binding CaM_active Active Ca²⁺/Calmodulin Complex Calmodulin->CaM_active Target_protein Target Protein CaM_active->Target_protein Activation Response Cellular Response Target_protein->Response

Caption: EGTA chelates extracellular Ca²⁺, preventing its influx and subsequent activation of the calmodulin pathway.

Experimental Workflow: Intracellular Calcium Measurement

A common application of EGTA is in the calibration of fluorescent calcium indicators, such as Fura-2, which are used to measure intracellular calcium concentrations ([Ca²⁺]i).

G Workflow for Intracellular Calcium Measurement with Fura-2 and EGTA cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_stim Stimulation cluster_calib Calibration A 1. Culture cells on coverslips B 2. Load cells with Fura-2 AM A->B C 3. Mount coverslip on microscope B->C D 4. Perfuse with physiological buffer C->D E 5. Record baseline fluorescence at 340/380 nm excitation D->E F 6. Apply agonist to stimulate Ca²⁺ influx E->F G 7. Record fluorescence changes F->G H 8. Perfuse with Ca²⁺-free buffer + EGTA for Rmin G->H I 9. Perfuse with high Ca²⁺ buffer + ionophore for Rmax H->I J 10. Calculate [Ca²⁺]i I->J

Caption: A typical workflow for measuring intracellular calcium, where EGTA is used to determine the minimum fluorescence ratio (Rmin).[16][17][18]

Conclusion

EGTA disodium salt is a powerful and selective chelator of calcium ions, making it an invaluable tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties, including its high affinity and selectivity for calcium, allow for the precise manipulation of metal ion concentrations in a wide range of experimental systems. A thorough understanding of its mechanism of action, pH dependence, and appropriate experimental application is essential for obtaining reliable and reproducible results in the study of calcium-dependent biological processes.

References

Navigating the Laboratory with Ethylenebis(oxy)bis(sodium): A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Ethylenebis(oxy)bis(sodium) (CAS No. 10604-71-4) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide draws upon safety data from structurally analogous compounds, primarily sodium ethoxide and other sodium alkoxides. This information should be used as a robust starting point for risk assessment and the development of laboratory-specific standard operating procedures (SOPs).

Hazard Identification and Classification

Ethylenebis(oxy)bis(sodium) is the disodium salt of ethylene glycol, indicating it is a strong base and likely highly reactive, particularly with water and protic solvents. Based on data from analogous sodium alkoxides, the primary hazards are:

  • Corrosivity: Expected to cause severe skin burns and eye damage upon contact.

  • Flammability: While not definitively classified, related sodium alkoxides are flammable solids or are handled in flammable solvent solutions. The solid may be self-heating and could catch fire.

  • Reactivity: Reacts violently with water, acids, and oxidizing agents. Such reactions can generate heat and potentially flammable hydrogen gas.

  • Health Hazards: Inhalation of dust or aerosols may cause respiratory irritation. Ingestion is likely to be harmful.

Quantitative Hazard Data (from Analogous Compounds)
Hazard ClassificationData PointAnalogous CompoundSource
Acute Toxicity LD50 (Oral, Rat)Ethylene Glycol Bis(3-aminopropyl) Ether2830 mg/kg
LD50 (Dermal, Rabbit)Ethylene Glycol Bis(3-aminopropyl) Ether1250 mg/kg
Acute Toxicity (Oral)Sodium EthoxideHarmful if swallowed (Category 4)
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1)Sodium Ethoxide
Flammability Flammable Solid (Category 1)Sodium Ethoxide
Self-heating: may catch fire (Category 1)Sodium Ethoxide

Safe Handling and Storage Protocols

Strict adherence to safety protocols is paramount when working with Ethylenebis(oxy)bis(sodium).

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: Due to its reactivity with air and moisture, handling should ideally be performed in an inert atmosphere (e.g., a glovebox with a nitrogen or argon atmosphere).

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact and injury.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact.
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from spills and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities or in case of ventilation failure.Prevents inhalation of dust or aerosols.
Storage
  • Containers: Store in a tightly sealed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Inert Gas: For long-term storage, keeping the material under an inert gas like argon is recommended.

Experimental Protocols: A Step-by-Step Guide to Safe Use

The following are generalized protocols for common laboratory manipulations. These must be adapted to specific experimental needs and incorporated into detailed, lab-specific SOPs.

Weighing and Transferring the Solid
  • Preparation: Don appropriate PPE and ensure the chemical fume hood is functioning correctly. If available, perform this procedure in a glovebox.

  • Inerting: Purge the weighing vessel and utensils with an inert gas (e.g., nitrogen or argon).

  • Transfer: Carefully transfer the required amount of Ethylenebis(oxy)bis(sodium) from the storage container to the weighing vessel. Avoid creating dust.

  • Cleaning: Tightly reseal the storage container. Decontaminate the spatula and weighing vessel according to the waste disposal protocol.

Preparation of Solutions
  • Solvent Selection: Use a dry, aprotic solvent. Ensure the solvent is compatible with the reaction conditions.

  • Glassware: Use oven-dried or flame-dried glassware to eliminate any residual moisture.

  • Dissolution: Under an inert atmosphere, slowly add the weighed Ethylenebis(oxy)bis(sodium) to the solvent with stirring. The process may be exothermic; consider using an ice bath for cooling.

  • Storage of Solution: Store the resulting solution under an inert atmosphere and clearly label the container with the contents, concentration, and date of preparation.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. For small spills, if safe to do so, cover with a dry, inert absorbent material (e.g., sand or vermiculite). For large spills, contact emergency services. Do not use water.
Fire Use a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher. Do NOT use water.

Visualizing Safety Workflows

The following diagrams illustrate key safety and handling workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) fume_hood Verify Fume Hood Operation ppe->fume_hood inert_setup Prepare Inert Atmosphere Setup (Glovebox or Schlenk Line) fume_hood->inert_setup weigh Weigh Solid Under Inert Gas inert_setup->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Slowly Add to Dry Solvent transfer->dissolve seal Tightly Seal Containers dissolve->seal decontaminate Decontaminate Equipment seal->decontaminate store Store in Cool, Dry, Ventilated Area decontaminate->store

Caption: Workflow for Safe Handling of Ethylenebis(oxy)bis(sodium).

G cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs (Skin/Eye Contact, Inhalation) remove Remove from Exposure exposure->remove flush Flush with Water (15+ min) (for skin/eye contact) remove->flush fresh_air Move to Fresh Air (for inhalation) remove->fresh_air seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical provide_sds Provide SDS of Analogous Compound seek_medical->provide_sds

Caption: Emergency Response for Personal Exposure.

Waste Disposal

All waste containing Ethylenebis(oxy)bis(sodium) must be treated as hazardous.

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Store in a clearly labeled, sealed container. Do not mix with aqueous or protic waste streams.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.

This guide is intended to supplement, not replace, formal safety training and detailed, experiment-specific risk assessments. Always consult your institution's safety office and adhere to all local, state, and federal regulations.

understanding the stability constants of Ethylenebis(oxy)bis(sodium) complexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability Constants of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) Complexes with Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stability constants of complexes formed between Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), a crucial chelating agent, and sodium ions (Na⁺). Understanding this interaction is vital for researchers in various fields, including biochemistry, pharmacology, and analytical chemistry, where precise control of ion concentrations is paramount. While EGTA is renowned for its high selectivity for divalent cations like calcium (Ca²⁺), its interaction with monovalent cations such as sodium is also a critical parameter in designing experimental conditions and interpreting results.

Quantitative Data on Sodium-EGTA Complex Stability

The interaction between a sodium ion and the fully deprotonated EGTA ligand (EGTA⁴⁻) can be represented by the following equilibrium:

Na⁺ + EGTA⁴⁻ ⇌ [Na(EGTA)]³⁻

The stability constant (K) for this reaction quantifies the strength of the complex. It is often expressed in its logarithmic form, log₁₀ K. A higher log K value indicates a more stable complex. The stability of the sodium-EGTA complex is significantly lower than that of its calcium counterpart, which underscores EGTA's utility as a selective Ca²⁺ buffer.

A key reported value for the stability constant of the sodium-EGTA complex is presented in the table below.

Complex SpeciesLog₁₀ KTemperature (°C)Ionic Strength (I)Method
[Na(EGTA)]³⁻2.1[1]25[1]0 mol L⁻¹[2]Potentiometry[1][2]

Note: The value is reported at zero ionic strength, representing the intrinsic stability of the complex.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The determination of the stability constant for the Na-EGTA complex is commonly achieved through potentiometric titrations.[1][2] This method involves monitoring the potential of an ion-selective electrode (ISE) in a solution containing the ligand and the metal ion as a titrant is added. For the Na-EGTA system, a sodium-selective electrode is employed.

Materials and Reagents
  • EGTA Solution: A stock solution of EGTA of known concentration, prepared from high-purity EGTA free acid or its disodium salt. If the free acid is used, it must be dissolved by adding a stoichiometric amount of a strong base (e.g., NaOH or TMAOH - tetramethylammonium hydroxide, a non-complexing base).

  • Sodium Salt Solution: A standardized stock solution of a sodium salt, typically NaCl or NaClO₄, prepared from analytical grade reagents.

  • Background Electrolyte: A solution of a non-interfering salt (e.g., (CH₃)₄NCl) to maintain a constant ionic strength throughout the experiment.

  • Calibration Buffers: Standard solutions of known sodium concentration for calibrating the Na⁺-ISE.

  • High-Purity Water: Deionized or distilled water with high resistivity.

Instrumentation
  • Potentiometer/Ion Meter: A high-precision voltmeter capable of measuring millivolt-level potential differences.

  • Sodium Ion-Selective Electrode (Na⁺-ISE): An electrode specifically sensitive to the activity of sodium ions in solution.[3][4]

  • Reference Electrode: A stable reference electrode, such as a double-junction Ag/AgCl electrode, with an outer filling solution that does not interfere with the sample.

  • Automated Titrator or Precision Burette: For accurate delivery of the titrant.

  • Thermostated Reaction Vessel: To maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • pH Electrode and Meter: To control the protonation state of EGTA.

Methodology
  • Electrode Calibration: The Na⁺-ISE is calibrated by measuring its potential in a series of standard solutions of known Na⁺ concentration, all prepared in the same background electrolyte to be used in the experiment. A calibration curve of potential (mV) versus log[Na⁺] is generated.

  • Solution Preparation: A known volume of the EGTA stock solution is placed in the thermostated reaction vessel. The background electrolyte is added to achieve the desired ionic strength. The pH is adjusted to a high value (e.g., >10) to ensure the EGTA is predominantly in its fully deprotonated (EGTA⁴⁻) form.

  • Titration: The standardized sodium salt solution is incrementally added to the EGTA solution using the precision burette.

  • Data Acquisition: After each addition of the sodium titrant and allowing the potential to stabilize, the potential of the Na⁺-ISE is recorded.

  • Data Analysis:

    • The measured potential at each titration point is used to calculate the free sodium ion concentration ([Na⁺]free) using the calibration curve.

    • The total concentrations of EGTA ([EGTA]total) and sodium ([Na⁺]total) are known at each point.

    • The concentration of the complex, [Na(EGTA)]³⁻, is calculated by the difference: [Na(EGTA)]³⁻ = [Na⁺]total - [Na⁺]free.

    • The concentration of the free ligand, [EGTA⁴⁻]free, is calculated: [EGTA⁴⁻]free = [EGTA]total - [Na(EGTA)]³⁻.

    • The stability constant, K, is then calculated for each titration point: K = [Na(EGTA)]³⁻ / ([Na⁺]free * [EGTA⁴⁻]free).

    • The final stability constant is determined by averaging the values obtained across multiple titration points or by using specialized software for complexometric data fitting.

Visualizations

Logical Relationship: Na-EGTA Complexation Equilibrium

The following diagram illustrates the chemical equilibrium involved in the formation of the sodium-EGTA complex.

Na_EGTA_Equilibrium Na Na⁺ Complex [Na(EGTA)]³⁻ Na->Complex EGTA EGTA⁴⁻ EGTA->Complex a b a->b K b->a

Caption: Equilibrium diagram for the 1:1 complexation of a sodium ion with an EGTA molecule.

Experimental Workflow: Potentiometric Titration

This diagram outlines the major steps in determining the Na-EGTA stability constant using potentiometry.

Potentiometric_Workflow start Start: Prepare Reagents (EGTA, NaCl, Electrolyte) calibrate Calibrate Na⁺-ISE with Standard Solutions start->calibrate prepare_cell Prepare Titration Cell: - Add EGTA Solution - Add Background Electrolyte - Set Temperature & pH calibrate->prepare_cell titrate Titrate with Standard NaCl Solution prepare_cell->titrate record Record Potential (mV) after each addition titrate->record record->titrate More additions? calculate_free_na Calculate Free [Na⁺] from Calibration Curve record->calculate_free_na calculate_complex Calculate [Complex] and Free [EGTA⁴⁻] calculate_free_na->calculate_complex calculate_k Calculate Stability Constant (K) calculate_complex->calculate_k end End: Report Average Log K calculate_k->end

Caption: Workflow for the potentiometric determination of the Na-EGTA stability constant.

References

discovery and history of Ethylenebis(oxy)bis(sodium) in biochemical research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to EGTA [Ethylenebis(oxy)bis(sodium)] in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic Acid (EGTA), a pivotal chelating agent in biochemical research. While chemically referred to by various names, including the sodium salt form Ethylenebis(oxy)bis(sodium), it is universally known as EGTA in laboratory settings. This document details its historical development, mechanism of action, quantitative properties, and its extensive applications. Included are detailed experimental protocols and mandatory visualizations of key signaling pathways and experimental workflows to facilitate its effective use in research and development. The primary utility of EGTA stems from its remarkable selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), making it an indispensable tool for dissecting the role of calcium in a myriad of biological processes.[1][2]

Discovery and History

The development of EGTA is rooted in the broader history of aminopolycarboxylic acid chelators. The field was pioneered by the first synthesis of a related compound, Ethylenediaminetetraacetic acid (EDTA), in 1935 by Ferdinand Münz.[3] The fundamental principles of chelation and the coordination chemistry of these compounds were extensively developed by Gerold Schwarzenbach in the 1940s.[3][4] EGTA emerged subsequently as a critical tool for biological research due to a key structural difference from EDTA: the introduction of an ethylene glycol ether linkage. This modification imparts a higher affinity for calcium over other divalent cations like magnesium, a crucial feature for studying biological systems where magnesium is often present at a thousand-fold higher concentration than calcium.[1][5][6]

Mechanism of Action: Selective Calcium Chelation

EGTA is a chelating agent that binds metal ions through multiple coordination bonds.[5] Its molecular structure, featuring four carboxylate groups and two nitrogen atoms within a flexible backbone containing ether linkages, creates a cavity that is sterically and electronically optimized to selectively bind Ca²⁺.[7] This high selectivity allows researchers to precisely control free calcium concentrations in experimental solutions, effectively buffering Ca²⁺ levels or creating "calcium-free" conditions to study Ca²⁺-dependent processes without significantly disturbing the physiological concentrations of other essential ions like Mg²⁺.[1][2] This property is invaluable for mimicking the intracellular environment.[6]

cluster_0 Before Chelation cluster_1 After EGTA Addition Ca Ca²⁺ Effector Ca²⁺ Effector (e.g., Calmodulin) Ca->Effector Binds & Activates EGTA EGTA Ca_chelated Ca²⁺ EGTA->Ca_chelated Effector_inactive Inactive Effector Ca_chelated->Effector_inactive Binding Prevented

Caption: Mechanism of EGTA action.

Quantitative Data Presentation

The efficacy of EGTA as a calcium buffer is defined by its binding constants, which are highly dependent on pH, temperature, and ionic strength.[8] At a neutral pH of around 7, the apparent affinity for Ca²⁺ is significantly strong for most biological applications.[1][5]

ParameterValueConditionsReference
pKa (for Ca²⁺ binding) 11.00Tetrabasic form[1][5]
Apparent pKa 6.91pH 7.0[1][5]
Apparent K_d (Ca²⁺) 60.5 nMpH 7.4[9]
Apparent K_d (Mg²⁺) 1 - 10 mMPhysiological pH[9]
Absolute Binding Constant (K) 10¹⁰.⁴⁸ M⁻¹-[10]
Apparent Binding Constant (K_app) 6.3 x 10⁵ M⁻¹pH 6.8, 0.1 M KCl, 20 mM MOPS-KOH[10]
Forward Binding Rate (k_on) ~3 x 10⁶ M⁻¹s⁻¹pH 7.2[11]

Applications in Biochemical Research

EGTA's selectivity makes it a cornerstone reagent in numerous fields:

  • Signal Transduction: It is widely used to investigate calcium-dependent signaling pathways.[6] By chelating extracellular or intracellular calcium, researchers can determine the necessity of Ca²⁺ influx or release for processes like G-protein coupled receptor signaling, neurotransmitter release, and apoptosis.[11][12][13]

  • Enzymology: Many enzymes require Ca²⁺ as a cofactor. EGTA is added to assay buffers to inhibit these enzymes, allowing for the study of their mechanisms or the measurement of other enzymatic activities without interference.[6][13]

  • Muscle Physiology: EGTA is critical in studying excitation-contraction coupling. It is used in solutions for permeabilized ("skinned") muscle fibers to control the Ca²⁺ concentration and investigate how calcium regulates the contractile machinery.[14][15][16]

  • Cell Biology: In cell culture, EGTA is used to wash tissues and dissociate cells by chelating the Ca²⁺ required for cell-cell adhesion molecules. It is also a component of some lysis buffers, like RIPA, to inhibit Ca²⁺-dependent proteases and nucleases that could degrade samples.[6]

  • Protein Purification: In techniques like Tandem Affinity Purification (TAP), where proteins are tagged with a calmodulin-binding peptide, EGTA is used in the elution buffer to chelate Ca²⁺, which causes the fusion protein to detach from the calmodulin-coated beads.[1][5]

Experimental Protocols

Preparation of 0.5 M EGTA Stock Solution (pH 8.0)

EGTA free acid is poorly soluble in water at neutral pH. Raising the pH with a strong base is required for its dissolution.[17][18]

  • Materials:

    • EGTA (Free Acid, MW: 380.35 g/mol )

    • Sodium Hydroxide (NaOH) pellets or a 10 N solution

    • High-purity water (ddH₂O)

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

  • Methodology:

    • Weigh 19.02 g of EGTA and add it to a beaker containing ~80 mL of high-purity water.

    • Place the beaker on a stir plate and add a stir bar. The solution will be a milky suspension.

    • Slowly add NaOH while monitoring the pH. Add a significant portion of the base initially (e.g., ~2 g of pellets or 5 mL of 10 N NaOH) as the EGTA will not dissolve until the pH approaches 8.0.[17][19]

    • Continue to add NaOH dropwise until the EGTA completely dissolves and the pH is stable at 8.0.

    • Transfer the clear solution to a graduated cylinder and adjust the final volume to 100 mL with high-purity water.

    • Sterilize by filtration through a 0.22 µm filter if required. Store at room temperature or 4°C.

Preparation of a Nominally Calcium-Free Physiological Buffer

This protocol describes how to create a buffer for experiments requiring the absence of free calcium, such as studying Ca²⁺ influx or baseline cellular activity.

  • Materials:

    • 0.5 M EGTA stock solution (pH 8.0)

    • Stock solutions of buffer components (e.g., NaCl, KCl, MgCl₂, HEPES, Glucose)

    • High-purity water

  • Methodology:

    • In a suitable container, combine the stock solutions for all buffer components except for any calcium salts (e.g., CaCl₂).

    • Add high-purity water to near the final desired volume.

    • Add the 0.5 M EGTA stock solution to achieve the desired final concentration. A typical final concentration is 0.5 mM to 2 mM. For a 1 L buffer with 1 mM EGTA, add 2 mL of the 0.5 M stock.

    • Adjust the pH of the final solution to the desired physiological level (e.g., 7.4).

    • Bring the buffer to the final volume with high-purity water. This solution is now a "calcium-free" buffer containing EGTA to chelate any trace calcium contaminants.

Intracellular Calcium Chelation with EGTA-AM

EGTA-AM is a cell-permeant ester form of EGTA that can be loaded into live cells. Intracellular esterases cleave the AM groups, trapping the active EGTA inside the cell to buffer intracellular calcium.[20][21]

  • Materials:

    • EGTA-AM (Acetoxymethyl ester)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Pluronic® F-127 (optional, aids in solubilization)

    • Physiological buffer or cell culture medium (e.g., HBSS)

    • Cultured cells

  • Methodology:

    • Prepare a concentrated stock solution of EGTA-AM (e.g., 1-10 mM) in anhydrous DMSO.

    • Prepare a loading buffer by diluting the EGTA-AM stock into a physiological buffer or serum-free medium to the final desired loading concentration (typically 1-25 µM). If using Pluronic® F-127, it can be added at this stage (e.g., at a final concentration of 0.02%).

    • Remove the culture medium from the cells and replace it with the loading buffer.

    • Incubate the cells at 37°C for a period of 30-60 minutes to allow for de-esterification.

    • Wash the cells with fresh buffer or medium to remove extracellular EGTA-AM.

    • The cells are now loaded with intracellular EGTA and ready for experimentation.

Visualization of Pathways and Workflows

EGTA in the Calcium-Calmodulin Signaling Pathway

Calcium is a ubiquitous second messenger that often exerts its effects through sensor proteins like Calmodulin (CaM).[22][23] Upon binding Ca²⁺, CaM undergoes a conformational change that allows it to activate downstream targets such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[10][24] EGTA can be used experimentally to block this entire cascade by preventing the initial Ca²⁺ binding to CaM.

Stimulus External Stimulus (e.g., GPCR activation) PLC PLC activation Stimulus->PLC IP3 IP₃ Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release EGTA EGTA Ca_release->EGTA Chelated Calmodulin Calmodulin (Inactive) Ca_release->Calmodulin Binds EGTA->Calmodulin Binding Blocked CaM_active Ca²⁺-Calmodulin (Active) CaMKII CaMKII (Inactive) CaM_active->CaMKII Activates CaMKII_active CaMKII (Active) Response Cellular Response (e.g., Phosphorylation) CaMKII_active->Response

Caption: EGTA blocks Ca²⁺-Calmodulin signaling.

Typical Experimental Workflow Using EGTA

A common experimental design involves using EGTA to establish the specific dependence of a biological response on extracellular calcium. This workflow isolates the effect of Ca²⁺ influx from other potential signaling mechanisms.

Start Start: Cells in Ca²⁺-containing buffer Wash Wash with Ca²⁺-free buffer + EGTA (e.g., 1 mM) Start->Wash Baseline Measure Baseline Response Wash->Baseline Stimulate Add Experimental Stimulus (in Ca²⁺-free + EGTA buffer) Baseline->Stimulate Measure1 Measure Response 1 (Ca²⁺-independent effects) Stimulate->Measure1 AddCa Reintroduce Ca²⁺ (to original concentration) Measure1->AddCa Measure2 Measure Response 2 (Ca²⁺-dependent effects) AddCa->Measure2 End End Measure2->End

Caption: Workflow to isolate Ca²⁺-dependent responses.

References

Ethylenebis(oxy)bis(sodium): A Technical Overview of a Versatile Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenebis(oxy)bis(sodium), also known by its synonyms such as Disodium 1,2-ethanediolate and Sodium ethylene glycolate, is a chemical compound with the CAS number 10604-71-4. This guide provides a summary of its chemical identifiers, known applications, and a generalized workflow for its use in organic synthesis.

Core Chemical Identifiers

A comprehensive list of the key chemical identifiers for Ethylenebis(oxy)bis(sodium) is provided below to assist in accurate identification and sourcing of the compound.

IdentifierValue
CAS Number 10604-71-4
Molecular Formula C₂H₄Na₂O₂
Molecular Weight 106.03 g/mol
IUPAC Name disodium;ethane-1,2-diolate
Synonyms Disodium 1,2-ethanediolate, Sodium ethylene glycolate, Sodium ethylene glycoxide, 1,2-Ethanediol Disodium Salt, Ethylene glycol disodium salt
InChI InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1
InChI Key RXQFSKAWABBDNG-UHFFFAOYSA-N
Canonical SMILES C(C[O-])[O-].[Na+].[Na+]
PubChem CID 11389365

Applications in Scientific Research

Ethylenebis(oxy)bis(sodium) primarily serves as a reagent in various chemical and biochemical applications. Its utility stems from its nature as a strong base and a nucleophile.

Organic Synthesis: The principal application of Ethylenebis(oxy)bis(sodium) is in organic synthesis. It functions as a strong base to deprotonate a wide range of substrates, facilitating reactions such as alkylations, eliminations, and condensations. It can also act as a nucleophile in substitution reactions. A generalized workflow for its application as a reagent in a typical organic synthesis reaction is depicted below.

organic_synthesis_workflow General Workflow for Ethylenebis(oxy)bis(sodium) in Organic Synthesis start Start: Define Reaction reagents Prepare Reactants: - Substrate - Ethylenebis(oxy)bis(sodium) - Solvent start->reagents reaction_setup Set up Reaction Vessel (Inert Atmosphere) reagents->reaction_setup addition Add Ethylenebis(oxy)bis(sodium) to Reaction Mixture reaction_setup->addition reaction Reaction Progression (Stirring, Temperature Control) addition->reaction quench Quench Reaction (e.g., with water or acid) reaction->quench workup Aqueous Workup (Extraction, Washing) quench->workup purification Purification of Product (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization of Product (e.g., NMR, MS) purification->analysis end End: Isolated Product analysis->end

A generalized workflow for utilizing Ethylenebis(oxy)bis(sodium) in an organic synthesis reaction.

Protein Crystallization: In the field of biochemistry, Ethylenebis(oxy)bis(sodium) and similar salts are sometimes employed in protein crystallization screens. In this context, it can act as a precipitating agent, helping to induce the formation of protein crystals from a supersaturated solution. The specific conditions, including concentration, pH, and temperature, would need to be optimized for each target protein.

Experimental Protocols and Biological Data

Despite its utility as a chemical reagent, a comprehensive search of publicly available scientific literature and databases did not yield specific, detailed experimental protocols for the use of Ethylenebis(oxy)bis(sodium) in drug development or biological studies. Consequently, there is a lack of quantitative data regarding its biological activity, mechanism of action, or its involvement in any signaling pathways. Researchers interested in exploring the biological effects of this compound would need to develop and validate their own experimental protocols.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethylenebis(oxy)bis(sodium). It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive guide for the use of Ethylenebis(oxy)bis(sodium). All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Methodological & Application

Application Notes and Protocols for EGTA (Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Ethylenebis(oxy)bis(sodium)" is not a standard chemical name in cell culture literature. Based on its chemical structure and the context of cell culture applications, it is highly probable that the intended compound is EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) , a widely used calcium-specific chelator.[1][2] These application notes and protocols are therefore provided for EGTA. EGTA is an aminopolycarboxylic acid that selectively binds to calcium ions, making it an invaluable tool for studying calcium-dependent cellular processes.[1][2][3]

Introduction

EGTA is a chelating agent with a significantly higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺), which is particularly useful in biological systems where Mg²⁺ concentrations are typically much higher than Ca²⁺.[1][2][3][4] This selectivity allows researchers to precisely control the concentration of free Ca²⁺ in cell culture media and intracellular environments, thereby enabling the investigation of a wide array of calcium-mediated events, including signal transduction, enzyme regulation, cell adhesion, and apoptosis.[1][3][5][6]

This document provides detailed protocols for the preparation and use of EGTA in cell culture media, summarizes its effects on various cell lines, and illustrates key signaling pathways influenced by calcium chelation.

Data Presentation

The following tables summarize quantitative data regarding the use and effects of EGTA in cell culture, as reported in various studies.

Table 1: Working Concentrations of EGTA and a Related Chelator in Cell Culture

CompoundCell LineConcentration RangeApplicationReference
EGTAPC120.5 - 4 mMInduction of apoptosis[5]
EGTASH-SY5Y2 mMInduction of apoptosis[7]
EGTATriticum aestivum L. (root tips)2 - 6 mMInhibition of root growth[8]
EDTANot specifiedNot specifiedCell detachment[9]
EGTA AMNot specified4 - 5 µM (final)Intracellular Ca²⁺ chelation[10]

Table 2: Effects of EGTA on Cellular Processes

Cellular ProcessCell LineEGTA ConcentrationObserved EffectReference
Cell ViabilityPC120.5 - 4 mMDose-dependent increase in LDH release (cell death)[5]
ApoptosisPC122 mMInduction of apoptotic morphology, caspase activation[5]
ApoptosisSH-SY5Y2 mMDNA laddering, increased caspase-3-like activity[7]
Cell AdhesionOsteoblastsNot specifiedSynergistic effect with trypsin for cell dissociation[6]
Cell CycleTriticum aestivum L.2 - 6 mMDecreased mitotic index, downregulation of G1/S transition genes[8]
ER StressPC122 mMIncreased GRP78 protein expression[5]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol describes the preparation of a 0.5 M stock solution of EGTA. It is important to note that EGTA is poorly soluble in water at neutral pH and requires the addition of a base, such as sodium hydroxide (NaOH), to dissolve.[11][12]

Materials:

  • EGTA (M.Wt: 380.35 g/mol )

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh out 190.175 g of EGTA and add it to a beaker containing approximately 800 mL of deionized water.

  • While stirring, slowly add NaOH to the suspension. The EGTA will begin to dissolve as the pH increases.[11][12]

  • Monitor the pH of the solution continuously. Continue adding NaOH until the EGTA is completely dissolved and the pH reaches 8.0.

  • Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 µm filter.

  • Aliquot the sterile solution into appropriate volumes and store at 4°C for short-term use or -20°C for long-term storage.

Use of EGTA in Cell Culture Media for Calcium Depletion

This protocol provides a general guideline for using EGTA to chelate extracellular calcium in cell culture experiments. The final concentration of EGTA should be optimized for the specific cell type and experimental goals.

Materials:

  • Cells of interest cultured in appropriate media

  • Sterile 0.5 M EGTA stock solution (pH 8.0)

  • Calcium-free cell culture medium (optional, for stringent Ca²⁺ depletion)

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺-free

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the treatment medium by adding the required volume of the 0.5 M EGTA stock solution to the cell culture medium to achieve the desired final concentration (e.g., 0.5 mM to 4 mM).[5] For more stringent calcium depletion, add EGTA to a calcium-free formulation of the culture medium.

  • Aspirate the existing culture medium from the cells.

  • Wash the cells once with Ca²⁺ and Mg²⁺-free PBS to remove residual calcium from the medium.

  • Add the prepared EGTA-containing medium to the cells.

  • Incubate the cells for the desired period, depending on the experimental endpoint. This can range from a few minutes to several hours or even days.

  • Proceed with downstream analysis, such as cell viability assays, apoptosis assays, or protein expression analysis.

Protocol for Cell Detachment Using EGTA

EGTA can be used as a gentle cell detachment agent, particularly for cells where enzymatic digestion with trypsin is undesirable. EGTA works by chelating the calcium ions required for the function of cell adhesion molecules like cadherins.[6][9]

Materials:

  • Confluent cell culture

  • Ca²⁺ and Mg²⁺-free PBS

  • EGTA solution (e.g., 0.5 - 2 mM in Ca²⁺ and Mg²⁺-free PBS)

  • Complete culture medium

Procedure:

  • Aspirate the culture medium from the confluent cell monolayer.

  • Wash the cells twice with Ca²⁺ and Mg²⁺-free PBS to remove any remaining serum and divalent cations.

  • Add the pre-warmed EGTA solution to the cells, ensuring the entire monolayer is covered.

  • Incubate the cells at 37°C for 5-15 minutes. The incubation time may need to be optimized for different cell types.

  • Gently tap the side of the culture vessel to dislodge the cells. Monitor cell detachment under a microscope.

  • Once the cells have detached, add an equal volume of complete culture medium to inactivate the EGTA by providing an excess of calcium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium for further passaging or experimentation.

Mandatory Visualizations

Signaling Pathway Diagram

EGTA_Signaling Extracellular_Ca Extracellular Ca²⁺ Cytosolic_Ca Cytosolic Free Ca²⁺ Extracellular_Ca->Cytosolic_Ca Influx Cell_Adhesion Cell-Cell Adhesion (Cadherins) Extracellular_Ca->Cell_Adhesion EGTA EGTA EGTA->Extracellular_Ca EGTA->Cell_Adhesion Inhibits by Ca²⁺ chelation Intracellular_Ca Intracellular Ca²⁺ Stores (ER) Intracellular_Ca->Cytosolic_Ca Release ER_Stress ER Stress Cytosolic_Ca->ER_Stress Depletion leads to GRP78 GRP78 Upregulation ER_Stress->GRP78 Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Prolonged stress leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Detachment Cell Detachment Cell_Adhesion->Detachment Inhibition leads to

Caption: EGTA-induced signaling pathways.

Experimental Workflow Diagram

EGTA_Workflow Start Start: Seed Cells Culture Culture to Desired Confluency Start->Culture Prepare_Media Prepare EGTA-Containing Medium Culture->Prepare_Media Wash_Cells Wash with Ca²⁺/Mg²⁺-free PBS Culture->Wash_Cells Add_EGTA Add EGTA Medium Prepare_Media->Add_EGTA Wash_Cells->Add_EGTA Incubate Incubate for a Defined Period Add_EGTA->Incubate Analysis Downstream Analysis Incubate->Analysis Viability Cell Viability Assay Analysis->Viability Apoptosis_Assay Apoptosis Assay Analysis->Apoptosis_Assay Western_Blot Western Blot Analysis->Western_Blot

Caption: Workflow for extracellular calcium depletion.

References

Application Notes and Protocols for EGTA Disodium Salt in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium salt is a robust and highly specific chelating agent for calcium ions (Ca²⁺). Its utility in enzyme inhibition assays stems from its significantly higher affinity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which are often present at much higher concentrations in biological systems.[1][2] This selectivity allows researchers to precisely control the concentration of free Ca²⁺ in a reaction, making EGTA an indispensable tool for studying the activity of Ca²⁺-dependent enzymes.[1][3]

These application notes provide detailed protocols and guidelines for the use of EGTA disodium salt in various enzyme assay applications, including its use as a direct inhibitor of Ca²⁺-dependent enzymes, a component of lysis buffers to prevent proteolysis, and, in a unique case, as a co-activator of a nuclease.

Mechanism of Action

The primary mechanism by which EGTA inhibits enzyme activity is through the chelation of Ca²⁺ ions. Many enzymes, including certain proteases, kinases, and phosphatases, require Ca²⁺ as a cofactor for their catalytic activity. By binding to and sequestering Ca²⁺ from the reaction buffer, EGTA effectively reduces the concentration of free Ca²⁺ to a level where the enzyme can no longer function optimally, leading to inhibition.[3]

Interestingly, research has revealed a non-canonical role for EGTA. A novel nuclease, termed Chelated EGTA Activated Nuclease (CEAN), has been identified that is activated by EGTA chelated to calcium.[4][5] This highlights the importance of understanding the specific context of the enzyme system being studied.

Data Presentation

While EGTA is widely used to inhibit Ca²⁺-dependent enzymes, it is most commonly employed to establish a baseline of enzyme activity in the absence of Ca²⁺ rather than to determine a specific inhibitory concentration (IC₅₀). Therefore, extensive quantitative data on the direct inhibition of various enzymes by EGTA is not widely reported. The table below summarizes the typical working concentrations of EGTA disodium salt in various applications.

ApplicationEnzyme Class/ExampleTypical EGTA ConcentrationPurposeReference(s)
Enzyme Inhibition Assays
Calcineurin (Phosphatase)5 mM - 12.5 mMTo determine Ca²⁺-independent activity (negative control).[6]
Calpain (Protease)2 mM - 10 mMTo prevent auto-activation during extraction and as a negative control.[6]
Protein Kinase C (PKC)0.5 mM - 5 mMTo establish baseline kinase activity in the absence of Ca²⁺.[4]
Matrix Metalloproteinases (MMPs)10 mMTo confirm Ca²⁺-dependence of gelatinase activity in zymography.[7]
Enzyme Activation
CEAN (Nuclease)2.5 mM - 50 mM (in presence of Ca²⁺)As a required co-activator with Ca²⁺.[4][5]
General Applications
Cell Lysis Buffer1 mM - 5 mMTo inhibit Ca²⁺-dependent proteases and nucleases.[4]
Protein Purification1 mM - 10 mMTo remove Ca²⁺ and prevent protein aggregation.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Ca²⁺/Calmodulin-Dependent Enzymes

G cluster_0 Cellular Environment cluster_1 Enzymatic Reaction Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Signal Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Enzyme_inactive Inactive Enzyme (e.g., Calcineurin, CaMKII) Enzyme_active Active Enzyme Enzyme_inactive->Enzyme_active Activation Ca_Calmodulin->Enzyme_inactive Binding Product Product Enzyme_active->Product Catalysis Substrate Substrate Substrate->Enzyme_active EGTA EGTA EGTA->Ca_int Chelation

Caption: Inhibition of Ca²⁺-dependent enzyme activation by EGTA.

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection prep_enzyme Prepare Enzyme Solution mix_reagents Mix Enzyme, Buffer, and EGTA (or vehicle) prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (add Substrate) prep_substrate->add_substrate prep_buffer Prepare Assay Buffer (with and without EGTA) prep_buffer->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance, Fluorescence) stop_reaction->measure_signal analyze_data Analyze Data measure_signal->analyze_data

Caption: General workflow for an enzyme inhibition assay using EGTA.

Logical Relationship: Dual Role of EGTA in Enzyme Regulation

G cluster_0 Inhibition cluster_1 Activation EGTA EGTA inhibition Chelates Free Ca²⁺ EGTA->inhibition activation Forms EGTA-Ca²⁺ Complex EGTA->activation enzyme_inhibition Inhibits Ca²⁺-Dependent Enzymes inhibition->enzyme_inhibition enzyme_activation Activates Specific Enzymes (e.g., CEAN) activation->enzyme_activation

Caption: Dual regulatory roles of EGTA on enzyme activity.

Experimental Protocols

Preparation of EGTA Disodium Salt Stock Solution

Materials:

  • EGTA disodium salt

  • Deionized water

  • NaOH solution (e.g., 1 M)

  • pH meter

  • Sterile container

Protocol:

  • Weigh the desired amount of EGTA disodium salt.

  • Add approximately 80% of the final desired volume of deionized water to a beaker with a stir bar.

  • Slowly add the EGTA disodium salt to the water while stirring. The solution will be cloudy as EGTA has low solubility at neutral pH.

  • Gradually add NaOH solution dropwise while monitoring the pH. Continue to add NaOH until the EGTA is fully dissolved and the pH of the solution is 8.0.

  • Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Sterilize the solution by autoclaving or filtration (0.22 µm filter).

  • Store the stock solution at 4°C.

Protocol for Calcineurin Activity Assay using EGTA as a Control

This protocol is adapted from commercially available colorimetric assay kits.

Materials:

  • Cell or tissue lysate

  • Calcineurin assay buffer (containing Tris-HCl, NaCl, MgCl₂, and calmodulin)

  • EGTA stock solution (e.g., 100 mM)

  • RII phosphopeptide substrate

  • Malachite green reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Assay Wells:

    • Total Activity Wells: To appropriate wells, add the calcineurin assay buffer.

    • EGTA Control Wells: To separate wells, add the calcineurin assay buffer and EGTA stock solution to a final concentration of 5-12.5 mM.[6]

  • Add Sample: Add the cell or tissue lysate to all wells.

  • Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detect: Add the malachite green reagent to each well to stop the reaction and allow color to develop.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the Ca²⁺-dependent calcineurin activity by subtracting the absorbance of the EGTA control wells from the total activity wells.

Protocol for Using EGTA in Calpain Activity Assays

This protocol is based on the use of EGTA in the extraction buffer to prevent premature calpain activation.

Materials:

  • Cell or tissue sample

  • Extraction buffer (containing a suitable buffer like Tris-HCl, a reducing agent like DTT, and EGTA at 2-10 mM)

  • Calpain activity assay buffer (containing Tris-HCl, DTT, and CaCl₂)

  • Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Sample Preparation:

    • Homogenize the cell or tissue sample in ice-cold extraction buffer containing EGTA.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the cytosolic fraction.

  • Assay Setup:

    • To each well of the 96-well plate, add the calpain activity assay buffer.

    • Add the prepared sample extract to the wells.

  • Initiate Reaction: Add the fluorogenic calpain substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time.

  • Data Analysis: The rate of increase in fluorescence is proportional to the calpain activity. A control sample with a known calpain inhibitor can be used to determine specific activity.

Protocol for Chelated EGTA Activated Nuclease (CEAN) Assay

This protocol is based on the published method for detecting CEAN activity.[4][5]

Materials:

  • Sample containing CEAN (e.g., tissue extract)

  • Assay buffer (e.g., TKB buffer)

  • Plasmid DNA

  • EGTA stock solution

  • CaCl₂ stock solution

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Assay buffer

    • Plasmid DNA (e.g., 0.5 µg)

    • Sample extract

    • Add EGTA and CaCl₂ to achieve the desired final concentrations (e.g., 5 mM EGTA and 5 mM CaCl₂). A range of Ca²⁺:EGTA ratios can be tested.[4][5]

  • Incubation: Incubate the reaction mixture at 37°C for a suitable time (e.g., 15 minutes to 2 hours).

  • Analysis:

    • Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

    • Analyze the DNA integrity by running the samples on an agarose gel.

    • Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation: Degradation of the plasmid DNA (smearing or disappearance of the band) in the presence of both the sample, EGTA, and Ca²⁺ indicates CEAN activity. Controls lacking the sample, EGTA, or Ca²⁺ should show intact plasmid DNA.

Conclusion

EGTA disodium salt is a versatile and crucial reagent in the study of enzyme kinetics and regulation. Its high selectivity for Ca²⁺ allows for precise manipulation of this key second messenger in enzyme assays. While its primary role is the inhibition of Ca²⁺-dependent enzymes through chelation, it is essential for researchers to be aware of its potential to act as a co-activator for certain enzymes like CEAN. The protocols provided herein offer a framework for the effective application of EGTA in a variety of enzyme assay contexts.

References

Application Notes: Using Ethylenebis(oxy)bis(sodium) for Preventing Sample Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethylenebis(oxy)bis(sodium), the tetrasodium salt of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), is a powerful chelating agent crucial for preserving the integrity of biological samples. Its primary function is to selectively bind, or chelate, free calcium ions (Ca²⁺). This property is invaluable in research and drug development, as many degradative enzymes, such as specific proteases and nucleases, require calcium as a cofactor for their activity. By sequestering Ca²⁺, EGTA effectively inhibits these enzymes, preventing the degradation of sensitive proteins, nucleic acids, and other cellular components during experimental procedures.

One of the key advantages of EGTA over other common chelators like EDTA is its significantly higher affinity for calcium ions compared to magnesium ions (Mg²⁺). This selectivity is critical in biological systems, where Mg²⁺ concentrations are typically a thousand times higher than Ca²⁺ and are essential for maintaining the activity of many other vital enzymes and cellular structures.

Mechanism of Action

The preservative effect of EGTA is achieved by disrupting the calcium-dependent activation of degradative enzymes. In the absence of a chelator, free Ca²⁺ ions in a sample can bind to calcium-dependent enzymes, activating them and initiating the breakdown of target molecules like proteins and DNA. EGTA intervenes by forming a stable complex with Ca²⁺ ions, effectively reducing their free concentration to a level where they can no longer activate these enzymes. This process safeguards the sample's integrity for downstream analysis.

G cluster_0 cluster_1 Sample Biological Sample (Proteins, DNA) Degradation Sample Degradation Ca_ion Free Ca²⁺ Ions Enzyme Ca²⁺-Dependent Degradative Enzymes Ca_ion->Enzyme Activates Enzyme->Degradation Causes Enzyme->Degradation Pathway Inhibited EGTA EGTA (Ethylenebis(oxy)bis(sodium)) EGTA->Ca_ion Chelation Stable EGTA-Ca²⁺ Complex G cluster_workflow Experimental Workflow: Cell Lysis start Cell Pellet or Tissue Sample wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (containing EGTA) wash->lysis inhibit Ca²⁺-dependent enzymes inhibited lysis->inhibit EGTA Action incubate Incubate on Ice (15-30 min) lysis->incubate centrifuge Centrifuge at 4°C (~14,000 x g) incubate->centrifuge collect Collect Supernatant (Preserved Sample) centrifuge->collect end Downstream Application collect->end G cluster_chelators Chelator Selectivity Comparison EGTA EGTA Ca_Affinity_High High Affinity for Ca²⁺ EGTA->Ca_Affinity_High Mg_Affinity_Low Low Affinity for Mg²⁺ EGTA->Mg_Affinity_Low EDTA EDTA EDTA->Ca_Affinity_High Mg_Affinity_High High Affinity for Mg²⁺ EDTA->Mg_Affinity_High

Application Notes and Protocols for Incorporating Ethylenebis(oxy)bis(sodium) in PCR and Molecular Biology Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(oxy)bis(sodium), the sodium salt of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), is a specific chelating agent with a high affinity for calcium ions (Ca²⁺) while having a significantly lower affinity for magnesium ions (Mg²⁺)[1]. This selective chelation makes it an invaluable reagent in molecular biology, particularly in Polymerase Chain Reaction (PCR) and nucleic acid extraction. The presence of contaminating calcium ions, even at low concentrations, can significantly inhibit PCR by interfering with the function of DNA polymerase, an enzyme that critically requires magnesium ions as a cofactor[2]. Similarly, calcium-dependent nucleases can degrade DNA and RNA during extraction procedures, compromising sample integrity[1][3]. The incorporation of Ethylenebis(oxy)bis(sodium) into PCR master mixes and lysis buffers of molecular biology kits can effectively mitigate these issues, leading to improved reaction efficiency, specificity, and overall yield of high-quality nucleic acids.

Mechanism of Action in PCR and Nucleic Acid Extraction

The primary role of Ethylenebis(oxy)bis(sodium) in molecular biology applications is the selective removal of free calcium ions from the reaction environment.

  • In PCR: Calcium ions are known inhibitors of Taq DNA polymerase and other DNA polymerases[2]. By binding to the polymerase, Ca²⁺ can displace the essential Mg²⁺ cofactor, leading to a significant reduction or complete inhibition of enzyme activity. Ethylenebis(oxy)bis(sodium) selectively chelates Ca²⁺, preventing its inhibitory effects without significantly depleting the Mg²⁺ concentration required for polymerase function[2]. This leads to enhanced amplification efficiency and can also improve specificity by reducing non-specific amplification that may be promoted by suboptimal ionic conditions.

  • In Nucleic Acid Extraction: During cell lysis, various intracellular enzymes, including calcium-dependent DNases and RNases, are released. These enzymes can rapidly degrade the target DNA and RNA, resulting in low yields and poor-quality nucleic acids[3][4]. By incorporating Ethylenebis(oxy)bis(sodium) into the lysis buffer, free Ca²⁺ is chelated, thereby inactivating these calcium-dependent nucleases and protecting the nucleic acids from degradation. Lysis buffers for nucleic acid extraction from biological samples often contain EGTA at concentrations ranging from 1 mM to 5 mM for this purpose.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ethylenebis(oxy)bis(sodium) (EGTA) on PCR amplification in the presence of the inhibitor, calcium chloride (CaCl₂). The data is based on findings from studies investigating the reversal of PCR inhibition.

Table 1: Effect of EGTA on Reversing Calcium-Induced PCR Inhibition

Calcium Chloride (CaCl₂) Concentration (mM)Ethylenebis(oxy)bis(sodium) (EGTA) Concentration (mM)DNA Amplification Detected
00Yes
10No
20No
30No
40No
50No
11Yes
22Yes
33Yes
44Yes
55Yes

Data synthesized from findings in "Impact of metal ions on PCR inhibition and RT-PCR efficiency" where equimolar concentrations of EGTA were shown to reverse inhibition by 1 to 5 mM calcium[2].

Table 2: Influence of Magnesium Chloride (MgCl₂) Concentration on Non-Specific Amplification in the Presence of EGTA-Mediated Inhibition Reversal

ConditionCaCl₂ (mM)EGTA (mM)Additional MgCl₂ (mM)Desired PCR ProductNon-Specific Amplification
Control000PresentMinimal
Inhibition200AbsentN/A
Reversal220PresentMinimal
Reversal + Mg²⁺220.5PresentIncreased
Reversal + Mg²⁺221.0PresentSignificantly Increased
Reversal + Mg²⁺221.5PresentHighly Increased

This table illustrates that while EGTA reverses Ca²⁺ inhibition, the subsequent addition of excess Mg²⁺ can lead to an increase in non-specific PCR products[2].

Experimental Protocols

Protocol 1: Incorporation of Ethylenebis(oxy)bis(sodium) to Counteract Calcium Inhibition in a Standard PCR Assay

This protocol provides a method for adding Ethylenebis(oxy)bis(sodium) to a PCR reaction where calcium inhibition is suspected, for example, when using DNA templates extracted from bone or other calcium-rich tissues.

Materials:

  • Ethylenebis(oxy)bis(sodium) (EGTA, sodium salt) stock solution (e.g., 100 mM, pH 8.0)

  • Commercial PCR Master Mix (2x)

  • Forward and Reverse Primers (10 µM each)

  • DNA Template

  • Nuclease-free water

Procedure:

  • Prepare a Working Solution of Ethylenebis(oxy)bis(sodium):

    • Prepare a 10 mM working solution of Ethylenebis(oxy)bis(sodium) from a 100 mM stock by diluting with nuclease-free water.

  • Set up the PCR Reaction:

    • On ice, assemble the following components in a sterile PCR tube. The final reaction volume is 25 µL.

ComponentVolumeFinal Concentration
PCR Master Mix (2x)12.5 µL1x
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
DNA TemplateX µL(e.g., 1-100 ng)
Ethylenebis(oxy)bis(sodium) (10 mM)0.25 - 2.5 µL0.1 - 1.0 mM
Nuclease-free waterUp to 25 µLN/A
  • Perform Thermal Cycling:

    • Transfer the PCR tubes to a thermal cycler and perform the PCR with optimized cycling conditions for your specific primers and template.

  • Analyze the PCR Products:

    • Visualize the PCR products by agarose gel electrophoresis to determine the effectiveness of Ethylenebis(oxy)bis(sodium) in overcoming inhibition.

Protocol 2: Preparation of a Lysis Buffer Containing Ethylenebis(oxy)bis(sodium) for Nucleic Acid Extraction from Mammalian Cells

This protocol describes the preparation of a lysis buffer with Ethylenebis(oxy)bis(sodium) to inhibit calcium-dependent nucleases during the extraction of DNA and RNA from cultured mammalian cells.

Materials:

  • Tris-HCl

  • NaCl

  • EDTA (disodium salt)

  • Ethylenebis(oxy)bis(sodium) (EGTA, sodium salt)

  • Sodium Dodecyl Sulfate (SDS)

  • Nuclease-free water

  • pH meter

Procedure:

  • Prepare the Lysis Buffer Components:

    • For 100 mL of lysis buffer, weigh out the following components:

      • Tris-HCl: 0.121 g (for 10 mM)

      • NaCl: 0.877 g (for 150 mM)

      • EDTA: 0.037 g (for 1 mM)

      • Ethylenebis(oxy)bis(sodium): 0.190 g (for 5 mM)

  • Dissolve the Components:

    • In a sterile beaker, dissolve the weighed components in approximately 80 mL of nuclease-free water.

    • Use a magnetic stirrer to facilitate dissolution.

  • Adjust the pH:

    • Adjust the pH of the solution to 8.0 using HCl or NaOH.

  • Add SDS:

    • Add 5 mL of a 20% SDS stock solution to achieve a final concentration of 1%.

    • Mix gently to avoid excessive foaming.

  • Final Volume Adjustment:

    • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilization and Storage:

    • Sterilize the lysis buffer by autoclaving or by filtering through a 0.22 µm filter.

    • Store the buffer at room temperature.

Using the Lysis Buffer:

  • Pellet the mammalian cells by centrifugation.

  • Resuspend the cell pellet in the prepared lysis buffer.

  • Proceed with your standard protocol for DNA or RNA extraction (e.g., proteinase K digestion, phenol-chloroform extraction, or column-based purification).

Visualizations

PCR_Inhibition_Workflow Workflow for Overcoming PCR Inhibition with EGTA cluster_problem Problem Identification cluster_solution Solution Implementation cluster_outcome Outcome Assessment start PCR Failure or Low Yield inhibitor Suspected Ca²⁺ Inhibition (e.g., from bone, tissue samples) start->inhibitor add_egta Add Ethylenebis(oxy)bis(sodium) (EGTA) to PCR Mix inhibitor->add_egta optimize Optimize EGTA Concentration (Titration: 0.1 - 1.0 mM) add_egta->optimize run_pcr Perform PCR optimize->run_pcr analyze Analyze Results (Agarose Gel Electrophoresis) run_pcr->analyze success Successful Amplification analyze->success Inhibition Overcome failure Adjust Conditions analyze->failure Inhibition Persists failure->optimize Re-optimize

Caption: Workflow for using Ethylenebis(oxy)bis(sodium) to overcome PCR inhibition.

PCR_Ionic_Interactions Ionic Interactions in a PCR Reaction with EGTA cluster_ions Key Ions cluster_components PCR Components cluster_outcomes Reaction Outcomes Mg Mg²⁺ Polymerase DNA Polymerase Mg->Polymerase Cofactor dNTPs dNTPs Mg->dNTPs Complexes Ca Ca²⁺ Ca->Polymerase Binds & Displaces Mg²⁺ Chelation Chelation Ca->Chelation EGTA Ethylenebis(oxy)bis(sodium) (EGTA) EGTA->Ca Selectively Binds Activation Activation Polymerase->Activation Inhibition Inhibition Polymerase->Inhibition Chelation->Activation Prevents Inhibition

Caption: Logical diagram of ionic interactions in a PCR reaction containing EGTA.

References

Application Notes and Protocols for Trace Metal Contaminant Removal Using Ethylenebis(oxy)bis(sodium) (EGTA, Sodium Salt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenebis(oxy)bis(sodium), the sodium salt of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), is a robust chelating agent widely utilized in various scientific disciplines. While structurally similar to EDTA, EGTA exhibits a significantly higher selectivity for calcium ions (Ca²⁺) over other divalent cations such as magnesium (Mg²⁺)[1][2][3]. This property makes it an invaluable tool in biological research for creating calcium buffers and studying calcium-dependent cellular processes[2][4]. Beyond its primary application in calcium buffering, EGTA can also be employed for the removal of various trace metal contaminants from aqueous solutions. This document provides detailed application notes and protocols for this purpose.

The fundamental principle behind the application of EGTA in trace metal removal is its ability to form stable, water-soluble complexes with metal ions, thereby sequestering them and preventing their interference in chemical or biological systems[4][5][6]. The efficiency of this chelation is dependent on several factors, including the pH of the solution, the concentration of EGTA, and the specific metal ion being targeted.

Data Presentation: Metal Ion-EGTA Complex Stability

The stability of the complex formed between EGTA and a metal ion is a critical factor in its removal efficiency. This stability is often expressed as the logarithm of the formation constant (log K). A higher log K value indicates a more stable complex and, generally, a higher affinity of the chelator for the metal ion.

Metal IonLog K of EGTA ComplexLog K of EDTA Complex (for comparison)
Ca²⁺11.0[7]10.6
Mg²⁺5.28.7
Mn²⁺12.313.8
Fe²⁺11.914.3
Fe³⁺20.525.1
Co²⁺12.616.3
Ni²⁺13.618.4
Cu²⁺17.818.7
Zn²⁺12.816.4
Cd²⁺16.416.4
Pb²⁺14.817.9

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol outlines the preparation of a concentrated EGTA stock solution, which can be diluted to the desired working concentration for trace metal removal applications.

Materials:

  • EGTA (free acid)

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Weigh out the appropriate amount of EGTA (MW: 380.35 g/mol ) to prepare the desired volume of a 0.5 M solution (e.g., 190.175 g for 1 L).

  • Add the EGTA powder to a beaker containing deionized water equivalent to approximately 80% of the final desired volume.

  • With continuous stirring, slowly add NaOH to the EGTA suspension. EGTA will not dissolve until the pH is raised[8].

  • Monitor the pH of the solution using a calibrated pH meter. Continue to add NaOH until the EGTA is fully dissolved and the pH of the solution reaches 8.0.

  • Once the desired pH is reached and the EGTA is completely dissolved, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

  • Store the 0.5 M EGTA stock solution at room temperature.

Protocol 2: General Procedure for Trace Metal Removal from an Aqueous Solution

This protocol provides a general workflow for using an EGTA stock solution to remove trace metal contaminants from a sample. Optimization of EGTA concentration and incubation time may be necessary depending on the specific application and the metals being targeted.

Materials:

  • 0.5 M EGTA stock solution (pH 8.0)

  • The aqueous solution containing trace metal contaminants

  • Appropriate analytical instrumentation for measuring metal concentrations (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Procedure:

  • Determine the required EGTA concentration: The optimal concentration of EGTA will depend on the concentration of the target metal ions and their affinity for EGTA (see data table). A molar ratio of EGTA to the total metal ion concentration of 1:1 is the stoichiometric minimum, but an excess of EGTA is often used to drive the chelation reaction to completion.

  • Sample Preparation: Take a known volume of the aqueous solution containing the trace metal contaminants.

  • Addition of EGTA: Add the calculated volume of the 0.5 M EGTA stock solution to the sample to achieve the desired final concentration.

  • Incubation: Mix the solution thoroughly and allow it to incubate for a sufficient period to ensure complete chelation. Incubation time can range from minutes to hours and should be optimized for the specific application.

  • Separation of Chelated Metals (Optional): In many applications, the formation of the water-soluble EGTA-metal complex is sufficient to sequester the metal ions. If physical removal is required, techniques such as dialysis or size-exclusion chromatography can be employed to separate the larger EGTA-metal complexes from the rest of the solution.

  • Analysis: Measure the concentration of the free metal ions remaining in the solution using a suitable analytical technique (e.g., AAS, ICP-MS) to determine the removal efficiency.

Visualizations

Chelation_Mechanism Metal Trace Metal Ion (Mⁿ⁺) Complex Stable, Water-Soluble EGTA-Metal Complex Metal->Complex Chelation EGTA EGTA EGTA->Complex Sequestered Sequestered Metal Ion Complex->Sequestered Results in

Caption: General mechanism of trace metal chelation by EGTA.

Experimental_Workflow cluster_prep Preparation cluster_chelation Chelation cluster_analysis Analysis start Aqueous Sample with Trace Metal Contaminants add_egta Add EGTA to Sample (Calculate required concentration) start->add_egta prep_egta Prepare EGTA Stock Solution (e.g., 0.5 M, pH 8.0) prep_egta->add_egta incubate Incubate to Allow Complex Formation add_egta->incubate separation Optional: Separate Complex (e.g., Dialysis) incubate->separation analysis Measure Remaining Free Metal Ion Concentration (e.g., AAS, ICP-MS) incubate->analysis If separation is not needed separation->analysis result Determine Removal Efficiency analysis->result

Caption: Experimental workflow for trace metal removal using EGTA.

Concluding Remarks

EGTA is a versatile chelating agent that can be effectively used for the removal of trace metal contaminants from aqueous solutions. Its high affinity for calcium ions makes it particularly suitable for applications where selective calcium removal is desired. However, it also forms stable complexes with a range of other divalent and trivalent metal ions. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals to utilize EGTA in their work. It is important to note that for the removal of a broad spectrum of heavy metals, EDTA is more commonly documented and may offer higher binding affinities for certain metals. Therefore, the choice between EGTA and EDTA should be guided by the specific requirements of the application, particularly the need for calcium selectivity.

References

Application Notes and Protocols: The Use of EGTA Sodium Salt in Lysis Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a crucial component in many cell lysis buffer formulations. While the chemical name "Ethylenebis(oxy)bis(sodium)" is not standard, it is understood to refer to the sodium salt of EGTA. EGTA is an aminopolycarboxylic acid and a chelating agent with a high affinity and selectivity for calcium ions (Ca2+).[1][2] This specificity makes it an invaluable tool for researchers in molecular biology, biochemistry, and drug development. In lysis buffers, the primary role of EGTA is to sequester free calcium ions, thereby protecting proteins and nucleic acids from degradation by calcium-dependent enzymes and preserving the integrity of cellular components for downstream analysis.[3][4]

Mechanism of Action and Applications

The functionality of EGTA in lysis buffers is centered on its ability to selectively chelate Ca2+ ions.[1] This property is particularly advantageous in biological systems where magnesium ions (Mg2+) are present at concentrations that are typically at least a thousand times higher than those of Ca2+.[1] Unlike EDTA, which chelates a broader range of divalent cations, EGTA's higher affinity for calcium allows it to effectively remove Ca2+ without significantly disturbing the concentration of other ions like Mg2+, which are essential cofactors for many enzymes.[3][5]

The key applications of EGTA in lysis buffers include:

  • Inhibition of Calcium-Dependent Proteases and Nucleases: Many proteases and nucleases that can degrade proteins and DNA, respectively, require Ca2+ for their activity.[3][4] By chelating calcium, EGTA effectively inactivates these enzymes, thereby preserving the integrity of the cellular lysate.[1]

  • Preservation of Protein Function and Stability: The presence of EGTA helps in maintaining the native conformation and function of proteins by preventing unwanted enzymatic degradation and calcium-induced protein aggregation.[1][6]

  • Investigation of Calcium-Dependent Signaling Pathways: For researchers studying cellular processes regulated by calcium, EGTA is an essential tool to control and manipulate calcium levels, allowing for the dissection of calcium-dependent signaling cascades.[1][7]

  • Enhancement of Protein Purification: In techniques like tandem affinity purification, EGTA is used in elution buffers to release calcium-binding proteins from purification resins.[8]

Quantitative Data Summary

The optimal concentration of EGTA in a lysis buffer can vary depending on the cell type, the target protein, and the downstream application. However, a general concentration range has been established through various studies.

Lysis Buffer Type Typical EGTA Concentration Primary Purpose Reference(s)
General Cell Lysis Buffer1-5 mMGeneral protection of proteins and nucleic acids.
RIPA Buffer1 mMLysis of cells and tissues for immunoprecipitation and Western blotting.[9]
Modified RIPA Buffer1 mMLysis of animal tissues.[10]
Buffers for Nucleic Acid Extraction1-2 mMInhibition of DNases.[3][6]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

  • EGTA (free acid)

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Protocol:

  • To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA free acid and add it to approximately 80 mL of deionized water.

  • EGTA will not dissolve until the pH is adjusted. While stirring, slowly add NaOH to raise the pH.

  • Monitor the pH continuously. The EGTA will dissolve as the pH approaches 8.0.

  • Once the EGTA is fully dissolved, carefully adjust the final pH to 8.0.

  • Bring the final volume to 100 mL with deionized water.

  • Sterilize the solution by autoclaving or filtration (0.22 µm filter).

  • Store the stock solution at room temperature. For long-term storage, aliquots can be stored at -20°C.[11]

Preparation of Modified RIPA Lysis Buffer with EGTA

Materials:

  • Tris-HCl

  • NaCl

  • NP-40 (or other suitable non-ionic detergent)

  • Sodium deoxycholate

  • SDS

  • 0.5 M EGTA stock solution (pH 8.0)

  • Protease and phosphatase inhibitor cocktails

  • Deionized water

Protocol for 50 mL of Modified RIPA Buffer:

  • Combine the following reagents:

    • 2.5 mL of 1 M Tris-HCl, pH 7.4 (Final concentration: 50 mM)

    • 1.5 mL of 5 M NaCl (Final concentration: 150 mM)

    • 0.5 mL of 10% NP-40 (Final concentration: 1%)

    • 0.25 mL of 10% Sodium deoxycholate (Final concentration: 0.5%)

    • 50 µL of 10% SDS (Final concentration: 0.1%)

    • 100 µL of 0.5 M EGTA, pH 8.0 (Final concentration: 1 mM)[9]

  • Add deionized water to bring the volume to 50 mL.

  • Mix thoroughly and store at 4°C.

  • Important: Add protease and phosphatase inhibitors to the buffer immediately before use, as they can be unstable in aqueous solutions.[12][13]

Cell Lysis Protocol for Adherent Cells

Materials:

  • Cultured adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Modified RIPA Lysis Buffer with EGTA and inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Add an appropriate volume of ice-cold modified RIPA buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled microcentrifuge tube.

  • The lysate is now ready for downstream applications such as protein quantification, Western blotting, or immunoprecipitation. Store the lysate at -80°C for long-term use.

Visualizations

calcium_signaling_pathway Signal Signal Receptor Receptor PLC PLC Receptor->PLC 2. Activation IP3 IP3 PLC->IP3 3. Cleavage of PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER ER IP3->ER 4. Binds to Receptor Ca2+ Ca2+ ER->Ca2+ 5. Ca2+ Release Calmodulin Calmodulin Ca2+->Calmodulin 6. Binding EGTA EGTA EGTA->Ca2+ Inhibition by Chelation CaM_Kinase CaM_Kinase Calmodulin->CaM_Kinase 7. Activation Cellular_Response Cellular_Response CaM_Kinase->Cellular_Response 8. Phosphorylation Cascade

Caption: Calcium-dependent signaling pathway and the inhibitory action of EGTA.

cell_lysis_workflow start_node start_node process_node process_node decision_node decision_node output_node output_node A Start: Adherent Cell Culture B Wash cells with ice-cold PBS A->B C Add EGTA-containing lysis buffer with inhibitors B->C D Scrape and collect cell lysate C->D E Incubate on ice D->E F Centrifuge to pellet debris E->F G Collect supernatant (lysate) F->G H Protein Lysate for Downstream Analysis G->H

Caption: Experimental workflow for cell lysis using an EGTA-containing buffer.

egta_decision_tree question_node question_node answer_node answer_node recommendation_node recommendation_node q1 Is the target protein or nucleic acid sensitive to Ca2+-dependent proteases or nucleases? a1_yes Yes q1->a1_yes a1_no No q1->a1_no rec1 Use EGTA in lysis buffer a1_yes->rec1 q2 Are you studying a Ca2+-dependent signaling pathway? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no rec2 Use EGTA to control Ca2+ levels a2_yes->rec2 q3 Does your downstream application require active Mg2+-dependent enzymes? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no rec3 EGTA is preferred over EDTA a3_yes->rec3 rec4 EGTA may not be necessary, but can be included for general protection a3_no->rec4

Caption: Decision tree for including EGTA in a lysis buffer.

References

Troubleshooting & Optimization

troubleshooting unexpected results with Ethylenebis(oxy)bis(sodium)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethylenebis(oxy)bis(sodium)

Disclaimer: The information provided in this technical support guide is intended for experienced researchers and professionals in laboratory settings. Ethylenebis(oxy)bis(sodium) is a highly reactive and moisture-sensitive compound that requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a controlled environment, such as a glovebox or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenebis(oxy)bis(sodium)?

Ethylenebis(oxy)bis(sodium), also known as disodium 1,2-ethanediolate or ethylene glycol disodium salt, is a chemical compound with the molecular formula C₂H₄Na₂O₂.[1] It is a strong base and nucleophile used in various chemical reactions, particularly as a tetrahedral intermediate resulting from nucleophilic attack on carbonyl groups.[2]

Q2: What are the primary hazards associated with Ethylenebis(oxy)bis(sodium)?

Ethylenebis(oxy)bis(sodium) is highly sensitive to moisture and air.[3] It reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[4] The solid can be flammable and may form explosive dust-air mixtures.[5] It is also corrosive and can cause severe skin burns and eye damage.[5]

Q3: How should Ethylenebis(oxy)bis(sodium) be stored?

To maintain its integrity and ensure safety, Ethylenebis(oxy)bis(sodium) must be stored in a tightly sealed container under an inert atmosphere, such as argon or dry nitrogen, in a cool, dry, and well-ventilated area.[5][6] It should be kept away from water, moisture, acids, oxidizing agents, and sources of ignition.[3][4]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Possible Cause: Degradation of Ethylenebis(oxy)bis(sodium) due to exposure to air and moisture.

Solution:

  • Handling: All manipulations of Ethylenebis(oxy)bis(sodium) should be performed under strictly anhydrous and anaerobic conditions using Schlenk line techniques or inside a glovebox.[7][8]

  • Solvent Purity: Ensure all solvents are rigorously dried and deoxygenated before use. The use of extra-dry solvents is highly recommended.[9]

  • Reagent Quality: Use freshly opened containers of the reagent whenever possible. If the reagent has been stored for an extended period, its quality should be assessed before use.

Experimental Protocol: Transfer of Air- and Moisture-Sensitive Reagents A common method for transferring small to medium quantities of air-sensitive reagents is via a syringe or cannula under a positive pressure of an inert gas.

  • Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of dry nitrogen. Assemble the reaction apparatus while hot and purge with inert gas.

  • Syringe Transfer:

    • Purge a dry syringe with inert gas by drawing and expelling the gas at least five times.[10]

    • Puncture the septum of the reagent bottle with the syringe needle and a second needle connected to the inert gas line to maintain positive pressure.

    • Slowly draw the desired volume of the reagent solution into the syringe.

    • Withdraw the syringe and quickly insert the needle into the septum of the reaction flask.

    • Slowly add the reagent to the reaction mixture.

  • Cannula Transfer:

    • For larger volumes, a double-tipped needle (cannula) can be used to transfer the reagent between vessels under inert gas pressure.

    • Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid.

    • Insert the other end into the reaction flask.

    • Apply a slight positive pressure of inert gas to the reagent bottle to initiate the transfer.

Issue 2: Poor Solubility of Ethylenebis(oxy)bis(sodium) in the Reaction Solvent

Possible Cause: Use of an inappropriate solvent or insufficient mixing.

Solution:

  • Solvent Selection: Ethylenebis(oxy)bis(sodium) is expected to have higher solubility in polar aprotic solvents. The choice of solvent should be compatible with the downstream reaction chemistry.

  • Temperature and Agitation: Gently warming the solvent (if thermally stable) and vigorous stirring can aid dissolution.

  • Sonication: In some cases, sonication can be used to break up solid aggregates and improve solubility.

Solvent Expected Relative Solubility Notes
Tetrahydrofuran (THF)Moderate to HighA common solvent for reactions involving alkoxides. Must be anhydrous.
Dimethyl Sulfoxide (DMSO)HighCan be reactive with strong bases. Must be anhydrous.
1,4-DioxaneModerateMust be anhydrous and peroxide-free.
TolueneLowMay be used for slurries or at elevated temperatures.
Diethyl EtherVery LowGenerally not a suitable solvent for dissolution.
Note: This table provides expected relative solubilities based on the properties of similar sodium alkoxides. Experimental verification is necessary.
Issue 3: Unwanted Side Reactions or Product Decomposition

Possible Cause: The high basicity and nucleophilicity of Ethylenebis(oxy)bis(sodium) can lead to side reactions if not properly controlled.

Solution:

  • Temperature Control: Many reactions involving strong bases are highly exothermic. Maintaining a low reaction temperature (e.g., using an ice bath or dry ice/acetone bath) can help control the reaction rate and minimize side product formation.

  • Order of Addition: Adding the Ethylenebis(oxy)bis(sodium) solution slowly to the reaction mixture (inverse addition) can help maintain a low instantaneous concentration of the strong base, reducing the likelihood of side reactions.

  • Use of Chelating Agents: In reactions involving metal ions, Ethylenebis(oxy)bis(sodium) can act as a chelating agent. The stoichiometry and reaction conditions may need to be optimized to achieve the desired outcome.[11] The kinetics of chelation can be influenced by pH and concentration.[12]

Visualizations

Troubleshooting Workflow for Unexpected Results

TroubleshootingWorkflow start Unexpected Result Observed check_reagent Verify Reagent Quality (Handling & Storage) start->check_reagent check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) check_reagent->check_conditions Reagent OK degradation Reagent Degradation Likely check_reagent->degradation Improper Handling check_purity Analyze Product Mixture (NMR, LC-MS, etc.) check_conditions->check_purity Conditions OK protocol_error Suboptimal Conditions check_conditions->protocol_error Deviation Found side_reaction Side Product Identified check_purity->side_reaction Impurity Detected rerun_strict Repeat with Strict Anhydrous/Anaerobic Technique degradation->rerun_strict modify_protocol Modify Protocol (Solvent, Stoichiometry) protocol_error->modify_protocol optimize_temp Optimize Temperature and Addition Rate side_reaction->optimize_temp end Successful Outcome rerun_strict->end optimize_temp->end modify_protocol->end

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Experimental Workflow for a Reaction Using Ethylenebis(oxy)bis(sodium)

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware assemble_apparatus Assemble & Purge with N2 prep_glassware->assemble_apparatus prep_reagents Prepare Anhydrous Solvents & Reagents assemble_apparatus->prep_reagents dissolve_substrate Dissolve Substrate in Anhydrous Solvent prep_reagents->dissolve_substrate cool_reaction Cool to Desired Temp dissolve_substrate->cool_reaction add_base Slowly Add Ethylenebis(oxy)bis(sodium) cool_reaction->add_base react Stir Under N2 for Specified Time add_base->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze analyze purify->analyze Analyze Purity & Yield

Caption: A generalized workflow for chemical synthesis using Ethylenebis(oxy)bis(sodium).

References

Technical Support Center: Optimizing Ethylenebis(oxy)bis(sodium) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: "Ethylenebis(oxy)bis(sodium)" is not a standard chemical name, though it has a registered CAS number (10604-71-4) and is listed as a synonym for Disodium 1,2-ethanediolate or Ethylene glycol disodium salt.[1][2][3][4] Given its structure, it is expected to function as a chelating agent, a molecule that forms multiple bonds to a single metal ion.[5][6] This guide provides general principles for optimizing the concentration of chelating agents in experimental settings.

Frequently Asked Questions (FAQs)

How do I determine the optimal starting concentration for Ethylenebis(oxy)bis(sodium) in my experiment?

To determine the optimal starting concentration, you should consider the following:

  • Metal Ion Concentration: The concentration of the metal ion you intend to chelate is the most critical factor. A 1:1 molar ratio of chelating agent to the metal ion is often a good starting point.[7]

  • Stability Constant (Kd): The stability constant indicates the affinity of the chelating agent for the metal ion.[5][6][7] A higher stability constant means a stronger bond, and you may be able to use a lower concentration.[5][6]

  • Experimental Conditions: pH, temperature, and the presence of other ions can affect chelation efficiency.[5][6][7][8] It is crucial to test a range of concentrations under your specific experimental conditions.

  • Literature Review: Search for similar experiments using chelating agents like EGTA or BAPTA to find typical working concentrations. For example, half-effective concentrations for EGTA and BAPTA in certain biological experiments have been reported to be around 1.5 mM and 0.5 mM, respectively.[9]

Recommendation: Start with a concentration range that brackets the expected metal ion concentration. For example, if you expect a calcium concentration of 1 µM, you could test Ethylenebis(oxy)bis(sodium) at 0.5 µM, 1 µM, and 5 µM.

My Ethylenebis(oxy)bis(sodium) solution is precipitating. What can I do?

Precipitation of a chelating agent can be caused by several factors:

  • Low pH: Many chelating agents are less soluble at acidic pH.[8][10] For instance, EDTA solutions at concentrations of 20 wt% or higher show significant precipitation at pH values below 7.[10]

  • High Concentration: You may be exceeding the solubility limit of the compound in your solvent.

  • Incorrect Salt Form: The solubility of chelating agents can depend on their salt form (e.g., sodium salt vs. free acid).[7]

Troubleshooting Steps:

  • Check and Adjust pH: Ensure the pH of your solution is within the optimal range for solubility. For many common chelators, a pH above 7 is recommended, especially for higher concentrations.[10]

  • Prepare a More Dilute Stock Solution: If you are using a highly concentrated stock, try diluting it.

  • Gentle Heating and Sonication: These methods can sometimes help to dissolve the compound, but be cautious as high temperatures can degrade some molecules.[7]

How can I verify the effective concentration of free metal ions after adding Ethylenebis(oxy)bis(sodium)?

Verifying the free metal ion concentration is crucial for interpreting your experimental results. Here are some common methods:

  • Ion-Selective Electrodes: These electrodes provide a direct measurement of the free ion concentration in a solution.[11] They can be used to measure Ca2+ ion concentrations down to 10-8 M.[11]

  • Fluorescent Indicators: Dyes like Fura-2, Indo-1, and Calcium Green-1 change their fluorescent properties upon binding to specific ions.[11][12][13] By measuring the fluorescence, you can calculate the free ion concentration.[12][13][14]

  • Calibration Buffers: Using a set of solutions with known free ion concentrations (often created using a chelator like EGTA) can help you create a standard curve to determine the concentration in your experimental sample.[15]

I'm observing unexpected side effects in my cell-based assay. Could it be the Ethylenebis(oxy)bis(sodium) concentration?

Yes, high concentrations of chelating agents can have off-target effects:

  • Chelation of Essential Ions: Besides the target ion, chelating agents can bind to other essential metal ions like calcium, copper, and zinc, potentially leading to deficiencies and cellular stress.[16][17]

  • Toxicity: At high concentrations, the chelating agent itself might be toxic to cells. It is important to perform a dose-response experiment to determine the cytotoxic concentration (e.g., IC50) of the compound on your specific cell line.[18]

Recommendation: Always include a "chelating agent only" control in your experiments to assess its direct effects on your system. Perform a cell viability assay (e.g., MTT assay) to determine a non-toxic working concentration range.[18]

How stable is Ethylenebis(oxy)bis(sodium) in my experimental buffer?

The stability of a chelating agent in solution depends on several factors:

  • pH: Extreme pH values can lead to the degradation of the chelator.[8]

  • Temperature: Higher temperatures can decrease the stability constant and may lead to degradation over time.[7]

  • Presence of Oxidizing Agents: Strong oxidizing agents can degrade chelating agents, reducing their effectiveness.[7]

Recommendation: Prepare fresh solutions of Ethylenebis(oxy)bis(sodium) for your experiments whenever possible. If you need to store solutions, keep them at 4°C and protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify that freeze-thaw cycles do not affect its performance.

Quantitative Data Summary

The following table provides a comparison of dissociation constants (a measure of affinity) for common chelating agents. Lower Kd values indicate higher affinity.

Chelating AgentTarget IonDissociation Constant (Kd)pH Sensitivity
BAPTACa²⁺~110 nMLow
EGTACa²⁺~150 nMHigh
EDTACa²⁺~170 nMHigh

Note: Kd values can vary depending on pH, temperature, and ionic strength.[15]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration via a Dose-Response Experiment

This protocol outlines how to determine the effective concentration of Ethylenebis(oxy)bis(sodium) for inhibiting a calcium-dependent enzymatic reaction.

Materials:

  • Ethylenebis(oxy)bis(sodium) stock solution (e.g., 100 mM)

  • Enzyme and substrate for a calcium-dependent assay

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a dilution series of Ethylenebis(oxy)bis(sodium) in the assay buffer. A common approach is to use serial dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Set up the assay: In a microplate, add the enzyme, substrate, and the different concentrations of Ethylenebis(oxy)bis(sodium).

  • Include controls:

    • Positive control: Assay components with a known inhibitor of the enzyme.

    • Negative control: Assay components without any inhibitor.

    • Vehicle control: Assay components with the solvent used to dissolve Ethylenebis(oxy)bis(sodium).

  • Initiate the reaction by adding a known concentration of calcium.

  • Measure the reaction rate using a microplate reader at appropriate time intervals.

  • Plot the data: Graph the enzyme activity as a function of the Ethylenebis(oxy)bis(sodium) concentration.

  • Determine the IC50: Calculate the concentration of Ethylenebis(oxy)bis(sodium) that causes 50% inhibition of the enzyme activity. This will be your effective concentration for this specific assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic concentration of Ethylenebis(oxy)bis(sodium).

Materials:

  • Cell line of interest

  • Cell culture medium

  • Ethylenebis(oxy)bis(sodium) stock solution

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

Procedure:

  • Seed cells: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells: Prepare a dilution series of Ethylenebis(oxy)bis(sodium) in cell culture medium and add it to the wells. Include untreated control wells.

  • Incubate: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Add MTT reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize formazan: Add the solubilization solution to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability: Express the absorbance of treated cells as a percentage of the untreated control.

  • Determine the cytotoxic concentration: Plot cell viability against the concentration of Ethylenebis(oxy)bis(sodium) to determine the concentration at which cell viability is significantly reduced.

Visualizations

ChelationProcess M Metal Ion (e.g., Ca²⁺) ML Stable Metal-Chelate Complex M->ML Binding L Chelating Agent (Ethylenebis(oxy)bis(sodium)) L->ML Binding

Caption: The process of a chelating agent binding to a metal ion.

OptimizationWorkflow start Define Experimental Goal (e.g., chelate 1µM Ca²⁺) lit_review Literature Review for Starting Concentration start->lit_review cytotoxicity Assess Cytotoxicity (MTT Assay) start->cytotoxicity dose_response Perform Dose-Response Experiment (IC50) lit_review->dose_response select_conc Select Optimal Concentration (Effective and Non-toxic) dose_response->select_conc cytotoxicity->select_conc validation Validate Free Ion Concentration (e.g., with fluorescent indicator) select_conc->validation experiment Proceed with Main Experiment validation->experiment TroubleshootingTree issue Problem Encountered precipitation Precipitation in Solution issue->precipitation no_effect No Experimental Effect issue->no_effect side_effects Unexpected Side Effects issue->side_effects check_ph Check and Adjust pH (aim for >7.0) precipitation->check_ph Is pH low? lower_conc Lower Stock Concentration precipitation->lower_conc Is concentration high? conc_too_low Concentration Too Low? no_effect->conc_too_low degradation Compound Degraded? no_effect->degradation conc_too_high Concentration Too High? side_effects->conc_too_high off_target Chelating Essential Ions? side_effects->off_target increase_conc Increase Concentration conc_too_low->increase_conc Yes fresh_sol Prepare Fresh Solution degradation->fresh_sol Yes toxicity_assay Perform Cytotoxicity Assay conc_too_high->toxicity_assay Yes control_exp Run 'Chelator Only' Control off_target->control_exp Yes

References

common mistakes to avoid when using EGTA disodium salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EGTA disodium salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

Problem: EGTA Disodium Salt Fails to Dissolve or a Precipitate Forms

Symptoms:

  • The EGTA disodium salt powder does not fully dissolve in water.

  • A cloudy or milky suspension forms.

  • A solid precipitate is visible at the bottom of the container.

Possible Causes and Solutions:

CauseSolution
Incorrect pH EGTA free acid is poorly soluble in water. The disodium salt is more soluble, but complete dissolution into a concentrated stock solution requires an alkaline pH. Slowly add a strong base (e.g., 10 M NaOH or KOH) dropwise while stirring vigorously until the pH reaches 8.0. The EGTA disodium salt should completely dissolve as the pH approaches 8.0.[1] Be cautious not to overshoot the target pH.
Low Temperature Solubility of EGTA disodium salt is lower at colder temperatures. If you are preparing a concentrated stock solution, do so at room temperature.[2]
High Concentration Attempting to make a stock solution above 0.5 M can be challenging and may lead to precipitation, especially if the pH is not precisely controlled.[2] Prepare a 0.5 M stock solution and dilute it for your working solutions.
Incorrect Order of Reagent Addition Always add the EGTA disodium salt to the water before adjusting the pH.

Visual Cue: As you add the base and the pH increases, the cloudy suspension will become clear, indicating the dissolution of the EGTA disodium salt.

Problem: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Variable results between experimental replicates.

  • Lack of expected biological response in a calcium-dependent assay.

  • Inhibition of an enzyme that is not known to be calcium-dependent.

Possible Causes and Solutions:

CauseSolution
Inaccurate EGTA Concentration The purity of commercially available EGTA can vary, and it is often hydrated.[3] This can lead to inaccuracies in the final concentration of your stock solution. For highly sensitive experiments requiring precise free calcium concentrations, consider titrating your EGTA solution to determine its exact concentration.
Incorrect Free Calcium Calculation The effective chelating capacity of EGTA is highly dependent on pH, temperature, and ionic strength.[4] Use a calcium buffer calculator program to determine the precise amount of EGTA and calcium needed to achieve the desired free calcium concentration under your specific experimental conditions.
EGTA Degradation Improperly stored EGTA solutions can degrade over time. While stock solutions of 0.5 M EGTA at pH 8.0 are generally stable for months at 4°C, repeated freezing and thawing should be avoided.[5] For long-term storage, consider sterile filtering the solution and storing it in aliquots at -20°C.[5]
Off-Target Effects High concentrations of EGTA can have effects beyond calcium chelation.[6][7][8] Use the minimum concentration of EGTA required to achieve the desired effect. Run appropriate controls, including a control with EGTA alone, to assess any non-specific effects on your system.

Frequently Asked Questions (FAQs)

1. What is the best way to prepare a 0.5 M EGTA disodium salt stock solution?

A detailed protocol for preparing a 0.5 M EGTA stock solution is provided in the "Experimental Protocols" section below. The key steps are to suspend the EGTA disodium salt in water, and then slowly add a strong base (like NaOH) to adjust the pH to 8.0, which will bring the EGTA into solution.

2. At what temperature and for how long can I store my EGTA stock solution?

A 0.5 M EGTA stock solution at pH 8.0 can be stored at room temperature for short periods.[9] For longer-term storage, it is recommended to store it at 2-8°C, where it can be stable for several months. Some sources suggest a shelf life of up to 60 months when stored between 10-25°C. For extended storage, sterile filter the solution and store it in aliquots at -20°C.[5] Avoid repeated freeze-thaw cycles.

3. Why did my EGTA solution precipitate after I added it to my buffer?

This is likely due to a drop in pH. If your working buffer has a pH below 8.0, adding a concentrated EGTA solution can cause the local pH to decrease, leading to the precipitation of the less soluble protonated forms of EGTA. To avoid this, ensure your final buffer has a pH that can maintain the solubility of EGTA at the desired concentration. It may be necessary to readjust the pH of the final solution after adding the EGTA stock.

4. Can EGTA interfere with my PCR?

Yes, EGTA can inhibit PCR by chelating magnesium ions (Mg²⁺), which are essential cofactors for DNA polymerase. While EGTA has a higher affinity for calcium (Ca²⁺), at sufficient concentrations, it will also bind to Mg²⁺. If you suspect calcium-induced PCR inhibition, you can add EGTA to your sample preparation to chelate the excess Ca²⁺. However, you may need to optimize the Mg²⁺ concentration in your PCR master mix to compensate for any chelation by EGTA.

5. How does EGTA affect cells in culture?

EGTA is often used in cell culture to chelate free calcium in the medium. This can be useful for detaching adherent cells, as cell-to-cell and cell-to-matrix adhesion can be calcium-dependent.[10] However, prolonged exposure to high concentrations of EGTA can be toxic to cells and may induce apoptosis or other unintended cellular responses.[7][8] It is crucial to use the lowest effective concentration and for the shortest time necessary.

6. What is the difference between EGTA and EDTA?

EGTA and EDTA are both chelating agents, but they have different selectivities for metal ions. EGTA has a much higher affinity for calcium ions than for magnesium ions.[11] This makes EGTA the preferred chelator for experiments where it is necessary to buffer calcium without significantly disturbing the concentration of magnesium, which is important in many biological systems. EDTA, on the other hand, binds a broader range of divalent cations, including both calcium and magnesium, with similar affinities.

Quantitative Data

Table 1: Stability Constants (Log K) of EGTA with Various Divalent Cations

CationLog K
Ca²⁺11.0
Mg²⁺5.2
Mn²⁺12.3
Fe²⁺11.8
Co²⁺12.4
Zn²⁺12.8
Cu²⁺17.8
Ni²⁺13.6

Note: These values are approximate and can be influenced by factors such as pH, temperature, and ionic strength.[12]

Experimental Protocols

Protocol for Preparing a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

  • EGTA Disodium Salt (M.W. will vary depending on the hydration state, check the manufacturer's label)

  • High-purity, deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Methodology:

  • Weigh the EGTA Disodium Salt: For 100 mL of a 0.5 M solution, weigh out the appropriate amount of EGTA disodium salt. For example, for EGTA (anhydrous M.W. 380.35 g/mol ), you would use 19.02 g.

  • Add Water: In a beaker, add the weighed EGTA disodium salt to approximately 80 mL of deionized water. The solution will be cloudy.

  • Adjust the pH: Place the beaker on a magnetic stirrer with a stir bar. Slowly add 10 M NaOH or KOH drop by drop while continuously monitoring the pH with a calibrated pH meter.

  • Dissolution: Continue to add the base until the EGTA disodium salt is completely dissolved. The solution should become clear as the pH approaches 8.0.

  • Final pH Adjustment: Carefully continue to add the base until the pH is exactly 8.0.

  • Adjust Final Volume: Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.

  • Sterilization and Storage: For long-term storage, sterile filter the solution through a 0.22 µm filter into a sterile container. Store at 4°C.

Visualizations

EGTA_Troubleshooting_Workflow start Start: EGTA-related issue dissolution_problem Problem with Dissolution or Precipitation? start->dissolution_problem experimental_issue Inconsistent Experimental Results? dissolution_problem->experimental_issue No check_ph Is pH of solution ~8.0? dissolution_problem->check_ph Yes verify_concentration Was EGTA purity and hydration accounted for? experimental_issue->verify_concentration Yes adjust_ph Action: Slowly add NaOH/KOH to reach pH 8.0 while stirring. check_ph->adjust_ph No check_concentration Is stock concentration > 0.5M? check_ph->check_concentration Yes end Issue Resolved adjust_ph->end dilute_solution Action: Prepare a fresh stock at 0.5M or lower. check_concentration->dilute_solution Yes check_temp Was solution prepared at room temperature? check_concentration->check_temp No dilute_solution->end check_temp->experimental_issue Yes warm_solution Action: Allow solution to warm to room temperature before use. check_temp->warm_solution No warm_solution->end titrate_egta Action: Titrate EGTA stock for precise concentration. verify_concentration->titrate_egta No check_calc Was a calcium buffer calculator used for your conditions? verify_concentration->check_calc Yes titrate_egta->end use_calculator Action: Use a calculator to determine correct [Ca2+]free. check_calc->use_calculator No check_storage Was the solution stored properly (4°C, protected from light)? check_calc->check_storage Yes use_calculator->end prepare_fresh Action: Prepare a fresh solution. check_storage->prepare_fresh No check_storage->end Yes prepare_fresh->end

Caption: Troubleshooting workflow for common EGTA disodium salt issues.

EGTA_Prep_Workflow start Start: Prepare 0.5M EGTA Solution weigh 1. Weigh EGTA Disodium Salt start->weigh add_water 2. Add ~80% of final volume of dH2O (Solution will be cloudy) weigh->add_water stir 3. Place on magnetic stirrer add_water->stir add_base 4. Slowly add 10M NaOH/KOH dropwise stir->add_base monitor_ph 5. Monitor pH continuously add_base->monitor_ph dissolution_check Is solution clear and pH ~8.0? monitor_ph->dissolution_check dissolution_check->add_base No final_volume 6. Adjust to final volume with dH2O dissolution_check->final_volume Yes sterilize 7. Sterile filter (0.22 µm) final_volume->sterilize store 8. Store at 4°C sterilize->store end End: 0.5M EGTA (pH 8.0) is ready store->end

Caption: Experimental workflow for preparing a 0.5M EGTA stock solution.

References

impact of pH on Ethylenebis(oxy)bis(sodium) chelation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the chelation efficiency of Ethylenebis(oxy)bis(sodium), commonly known as BAPTA.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the calcium chelation efficiency of BAPTA?

A1: BAPTA is known for being significantly less sensitive to pH changes in the physiological range (pH 6.5-7.5) compared to other common calcium chelators like EGTA.[1][2][3] This is because the nitrogen atoms in the BAPTA molecule are part of an aromatic structure, making them less likely to be protonated at physiological pH.[4] However, outside of this range, extreme pH values can impact its chelation efficiency. At very low pH, the carboxylate groups of BAPTA can become protonated, reducing their ability to bind Ca²⁺.

Q2: What are the pKa values of BAPTA?

A2: The acid dissociation constants (pKa) for BAPTA are crucial for understanding its buffering capacity and the pH dependence of its calcium chelation. The relevant pKa values for BAPTA are approximately pKa₃ = 5.47 and pKa₄ = 6.36.[4]

Q3: What is the optimal pH range for using BAPTA in experiments?

A3: For most biological experiments, the optimal pH range for using BAPTA is between 6.5 and 7.5. Within this range, BAPTA's affinity for calcium is relatively stable, ensuring reliable calcium buffering.

Q4: Can I use BAPTA in acidic or alkaline conditions?

A4: While BAPTA is more resistant to pH changes than other chelators, its efficiency will be compromised at extreme pH values. In acidic conditions (pH < 6.0), the protonation of BAPTA's carboxylate groups will significantly decrease its affinity for Ca²⁺. In highly alkaline conditions, while deprotonated and able to bind calcium, the stability of BAPTA and other experimental components may be compromised.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results related to calcium concentration when using BAPTA.

  • Possible Cause: The pH of your experimental buffer may be outside the optimal range for BAPTA, affecting its chelation efficiency.

  • Solution:

    • Verify the pH of your stock solutions and final experimental buffers using a calibrated pH meter.

    • Ensure that the pH is stable throughout the experiment, as some biological processes can alter the pH of the medium.

    • If you must work outside the optimal pH range of BAPTA, you will need to determine the effective dissociation constant (Kd) for your specific pH (see Table 1).

Issue 2: Observed decrease in intracellular pH after loading cells with BAPTA-AM.

  • Possible Cause: The hydrolysis of the acetoxymethyl (AM) ester of BAPTA by intracellular esterases releases protons, which can lead to a decrease in cytosolic pH.[5]

  • Solution:

    • Monitor intracellular pH using a pH-sensitive fluorescent indicator to assess the extent of acidification.

    • Use the lowest effective concentration of BAPTA-AM to minimize this effect.

    • Ensure your cell culture medium is well-buffered to counteract pH changes.

Issue 3: Reduced BAPTA chelation efficiency over time.

  • Possible Cause: BAPTA solutions can degrade over time, especially if not stored properly. One study noted a decrease in the purity of BAPTA after three months of storage at -20°C.[6]

  • Solution:

    • Prepare fresh BAPTA solutions regularly.

    • Store BAPTA solutions, especially stock solutions, in small aliquots at -20°C or below to minimize freeze-thaw cycles.

    • Consider verifying the concentration and purity of your BAPTA stock if you suspect degradation.

Issue 4: Suspected off-target effects of BAPTA.

  • Possible Cause: BAPTA has been reported to have effects independent of its calcium chelation activity.[7][8]

  • Solution:

    • To confirm that the observed effects are due to calcium chelation, consider using a BAPTA analog with a different affinity for calcium as a control.

    • Where possible, use alternative methods to manipulate intracellular calcium to validate your findings.

Data Presentation

Impact of pH on the Effective Dissociation Constant (Kd) of BAPTA for Ca²⁺

The following table provides the calculated effective dissociation constant (Kd) of BAPTA for calcium at various pH values. These values are estimated using the Henderson-Hasselbalch equation with the known pKa values of BAPTA (pKa₃ = 5.47, pKa₄ = 6.36) and an assumed intrinsic Kd of 110 nM at a pH where BAPTA is fully deprotonated.

pHEffective Kd (nM)
5.0~ 4153
5.5~ 1358
6.0~ 478
6.5~ 200
7.0~ 128
7.2~ 117
7.5~ 111
8.0~ 110

Note: These are theoretical values and the actual Kd can be influenced by other factors such as ionic strength and temperature.

Experimental Protocols

Preparation of a BAPTA Calcium Buffering Solution

This protocol describes the preparation of a solution with a defined free calcium concentration using BAPTA.

Materials:

  • BAPTA (free acid or a salt, e.g., tetrapotassium salt)

  • CaCl₂

  • A suitable buffer (e.g., MOPS or HEPES)

  • KOH or HCl for pH adjustment

  • High-purity water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of BAPTA (e.g., 100 mM) in high-purity water. If using the free acid, you will need to add a strong base (e.g., KOH) to dissolve it and bring the pH to a neutral range.

    • Prepare a standardized stock solution of CaCl₂ (e.g., 1 M).

  • Determine the Required Concentrations:

    • Use a calcium buffer calculator program or the following equation to determine the total concentrations of BAPTA and CaCl₂ needed to achieve the desired free [Ca²⁺] at your experimental pH: [Ca²⁺]free = Kd * ([CaBAPTA] / [BAPTA]free)

  • Prepare the Buffer Solution:

    • In a beaker, add the appropriate volume of your chosen buffer (e.g., MOPS or HEPES) to high-purity water.

    • Add the calculated volume of the BAPTA stock solution.

    • Add the calculated volume of the CaCl₂ stock solution while stirring.

    • Adjust the pH of the solution to the desired value using small additions of KOH or HCl.

    • Bring the final volume to the desired amount with high-purity water.

  • Verification (Optional but Recommended):

    • The free calcium concentration of your buffer can be verified using a calcium-sensitive electrode or a fluorescent calcium indicator.

Visualizations

BAPTA_Chelation_pH_Dependence cluster_low_ph Low pH (e.g., < 6.0) cluster_phys_ph Physiological pH (e.g., 6.5-7.5) Low_pH High [H⁺] Protonated_BAPTA BAPTA-H (Protonated) Low_pH->Protonated_BAPTA Protonation Low_Ca_Binding Reduced Ca²⁺ Binding Protonated_BAPTA->Low_Ca_Binding High_Ca_Binding Efficient Ca²⁺ Binding Phys_pH Optimal [H⁺] Deprotonated_BAPTA BAPTA (Deprotonated) Phys_pH->Deprotonated_BAPTA Equilibrium Deprotonated_BAPTA->High_Ca_Binding

Caption: Impact of pH on BAPTA's ability to bind calcium.

Troubleshooting_Workflow Start Inconsistent Experimental Results with BAPTA Check_pH Verify Buffer pH Start->Check_pH pH_Correct Is pH within optimal range (6.5-7.5)? Check_pH->pH_Correct Adjust_pH Adjust pH of Buffer pH_Correct->Adjust_pH No Check_BAPTA_Integrity Check BAPTA Stock (Age, Storage) pH_Correct->Check_BAPTA_Integrity Yes Recalculate_Kd Calculate Effective Kd for the specific pH Adjust_pH->Recalculate_Kd Recalculate_Kd->Check_BAPTA_Integrity Prepare_Fresh_BAPTA Prepare Fresh BAPTA Stock Check_BAPTA_Integrity->Prepare_Fresh_BAPTA Degraded Consider_Off_Target Consider Off-Target Effects (Use Controls) Check_BAPTA_Integrity->Consider_Off_Target OK Prepare_Fresh_BAPTA->Consider_Off_Target End Consistent Results Consider_Off_Target->End

Caption: Troubleshooting workflow for BAPTA-related experiments.

References

preventing precipitation of Ethylenebis(oxy)bis(sodium) in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ethylenebis(oxy)bis(sodium), commonly known as the sodium salt of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), in solutions.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenebis(oxy)bis(sodium) and why is it prone to precipitation?

Ethylenebis(oxy)bis(sodium) is the sodium salt of EGTA. EGTA itself is a weak acid and is poorly soluble in water. Its solubility is highly dependent on the pH of the solution. The protonated form of EGTA is less soluble, and precipitation can occur if the pH is not sufficiently alkaline to deprotonate the carboxylic acid groups.

Q2: What are the key factors that influence the solubility of EGTA sodium salt?

Several factors can affect the solubility of EGTA sodium salt in aqueous solutions:

  • pH: This is the most critical factor. A higher pH (typically between 7.0 and 8.0) is necessary to ensure the EGTA is fully deprotonated and dissolved.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. Preparing the solution at room temperature or slightly warming it may aid dissolution, but cooling the solution, for instance to 4°C, can cause precipitation if the concentration is high.

  • Concentration: Preparing highly concentrated stock solutions of EGTA can be challenging and may lead to precipitation, especially during storage. A 0.5 M stock solution is a commonly used maximum concentration.

  • Presence of other ions: The common ion effect can decrease the solubility of a sparingly soluble salt. While less common with highly soluble sodium salts, the overall ionic strength of the solution can play a role.

Q3: What is the recommended solvent for preparing EGTA solutions?

The most common solvent for preparing EGTA solutions for biological applications is high-purity, deionized or distilled water. The key to dissolution is not the solvent itself, but the adjustment of the solution's pH.

Q4: Can I prepare a concentrated stock solution of EGTA?

Yes, it is standard practice to prepare a concentrated stock solution of EGTA, typically at 0.5 M with a pH of 8.0. This stock solution can then be diluted to the desired final concentration in your experimental buffer. Preparing a pH-adjusted stock solution is crucial for preventing precipitation in the final working solution.

Troubleshooting Guides

Issue: Precipitate forms while preparing the EGTA solution.

Cause 1: Incorrect pH. The pH of the solution is likely too low (acidic or neutral). The carboxylic acid groups on the EGTA molecule are not fully deprotonated, leading to poor solubility.

  • Solution: Slowly add a strong base, such as sodium hydroxide (NaOH), while monitoring the pH with a pH meter. Continue adding the base until the desired pH (typically 7.5-8.0) is reached and the precipitate dissolves. It is important to add the base gradually to avoid overshooting the target pH.

Cause 2: Low Temperature. Attempting to dissolve EGTA in cold water can hinder the dissolution process.

  • Solution: Prepare the solution at room temperature. Gentle warming can be applied, but be cautious as excessive heat can degrade the compound.

Issue: The EGTA solution is clear initially but forms a precipitate upon storage.

Cause 1: Storage at low temperature. Storing a concentrated EGTA solution at 4°C can lead to precipitation, especially if the solution is near its saturation point.

  • Solution: Store the EGTA stock solution at room temperature if it is stable for your experimental needs. If refrigeration is required, consider preparing a slightly less concentrated stock solution. Before use, allow the refrigerated solution to warm to room temperature and ensure any precipitate has redissolved. Gentle warming and agitation can facilitate this.

Cause 2: pH drift. Over time, the pH of the solution may change, especially if it is not adequately buffered, leading to precipitation.

  • Solution: Ensure the stock solution is well-buffered. When preparing the stock, make sure the pH is stable before bringing it to the final volume. Storing the solution in a tightly capped container can minimize the absorption of atmospheric CO2, which can lower the pH.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol outlines the steps to prepare a standard 0.5 M EGTA stock solution.

Materials:

  • EGTA (free acid, FW: 380.35 g/mol )

  • Sodium hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)

  • High-purity water (deionized or distilled)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Weigh out 19.02 g of EGTA and add it to a beaker containing approximately 80 mL of high-purity water.

  • Place the beaker on a stir plate and begin stirring. The EGTA will not dissolve at this point and will form a milky suspension.

  • Slowly add solid NaOH pellets or a 10 M NaOH solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue to add NaOH incrementally until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EGTA will dissolve, and the solution will become clear.

  • Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder.

  • Add high-purity water to bring the final volume to 100 mL.

  • Store the solution at room temperature in a well-sealed container.

ParameterValue
EGTA (free acid)19.02 g
Initial Water Volume~80 mL
Final Volume100 mL
Final Concentration0.5 M
Final pH8.0

Visualizations

experimental_workflow start Start: Weigh EGTA add_water Add ~80% of final volume of water start->add_water suspension Milky Suspension (EGTA not dissolved) add_water->suspension add_naoh Slowly add NaOH & monitor pH suspension->add_naoh check_ph Is pH = 8.0 and solution clear? add_naoh->check_ph check_ph->add_naoh No adjust_volume Adjust to final volume with water check_ph->adjust_volume Yes end End: 0.5 M EGTA (pH 8.0) Solution adjust_volume->end

Caption: Workflow for preparing a stable EGTA stock solution.

troubleshooting_logic precipitation Precipitation Observed in EGTA Solution timing When does precipitation occur? precipitation->timing during_prep During Preparation timing->during_prep During Preparation during_storage During Storage timing->during_storage During Storage check_ph_prep Check pH: Is it < 7.0? during_prep->check_ph_prep check_temp_storage Check Storage Temp: Is it 4°C? during_storage->check_temp_storage add_naoh Solution: Add NaOH to reach pH 7.5-8.0 check_ph_prep->add_naoh Yes store_rt Solution: Store at Room Temp or use lower concentration check_temp_storage->store_rt Yes check_ph_drift Check pH: Has it drifted down? check_temp_storage->check_ph_drift No re_ph Solution: Re-adjust pH and ensure proper buffering check_ph_drift->re_ph Yes

Caption: Troubleshooting logic for EGTA precipitation issues.

Technical Support Center: Optimizing Calcium Specificity with Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using EGTA, a widely utilized calcium chelator. Our goal is to help you improve the specificity of EGTA for calcium ions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is EGTA and why is it used as a calcium chelator?

EGTA, or Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, is an aminopolycarboxylic acid that binds to divalent cations. It is particularly valued in biological research for its higher selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), which is crucial because Mg²⁺ is typically present in much higher concentrations within living cells.[1][2] This selectivity allows for the precise control of Ca²⁺ levels in experimental buffer solutions designed to mimic the intracellular environment.[1][2]

Q2: How does the specificity of EGTA for calcium compare to other chelators like EDTA and BAPTA?

EGTA exhibits a significantly higher affinity for Ca²⁺ than for Mg²⁺.[1][2] In contrast, EDTA chelates a broader range of divalent cations, including Ca²⁺ and Mg²⁺, with less specificity.[3][4] BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is another calcium chelator that offers even greater selectivity for Ca²⁺ over Mg²⁺ compared to EGTA.[5][6][7][8] Additionally, BAPTA's binding of Ca²⁺ is less sensitive to pH changes and it has faster binding and release kinetics, making it a better choice for studying rapid calcium transients.[5][8][9]

Q3: Can I improve the calcium specificity of EGTA through chemical modification?

Yes, the chemical structure of EGTA can be modified to enhance its properties. For instance, the development of "caged" EGTA analogues, such as nitrophenyl-EGTA (NP-EGTA) and its derivatives (e.g., DMNPE-4), allows for the photolytic release of calcium.[10][11] These caged compounds offer improved Ca²⁺ chelation properties and light absorption capabilities.[10] The synthesis of BAPTA and its derivatives, which feature benzene rings in their structure, represents a rational design approach to create chelators with higher Ca²⁺ selectivity and reduced pH sensitivity compared to EGTA.[6]

Q4: What is the impact of pH on EGTA's ability to chelate calcium?

The calcium-binding affinity of EGTA is highly dependent on pH.[1][5][8][12] At a neutral pH of 7, the apparent pKa for calcium binding is approximately 6.91, whereas the pKa for the tetrabasic form is 11.00.[1] This means that as the pH of your experimental buffer changes, the effective concentration of free Ca²⁺ will also change. Therefore, it is critical to carefully control and report the pH of your solutions when using EGTA to buffer calcium.[13]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in calcium signaling experiments.

  • Possible Cause: Interference from other divalent cations, particularly Mg²⁺. Although EGTA is selective for Ca²⁺, high concentrations of Mg²⁺ can still compete for binding.

  • Troubleshooting Steps:

    • Quantify Ion Concentrations: Accurately measure the concentrations of all divalent cations in your experimental solutions.

    • Consider a More Specific Chelator: If Mg²⁺ interference is suspected, consider using BAPTA, which has a higher selectivity for Ca²⁺.[5][7][8]

    • Optimize EGTA Concentration: Titrate the EGTA concentration to find the minimum effective concentration that achieves the desired Ca²⁺ buffering without causing off-target effects.

Issue 2: Difficulty in determining the free calcium concentration accurately.

  • Possible Cause: Incorrect calibration of fluorescent calcium indicators or inaccurate assumptions about EGTA's binding constant under specific experimental conditions.

  • Troubleshooting Steps:

    • Perform a Calcium Calibration: Calibrate your fluorescent calcium indicator (e.g., Fura-2) using a series of calcium-EGTA buffers with known free Ca²⁺ concentrations.[14][15][16] This will allow you to determine the dissociation constant (Kd) of the indicator under your experimental conditions (temperature, pH, ionic strength).[15][16]

    • Use a Ratiometric Indicator: Employ a ratiometric dye like Fura-2, which allows for more accurate measurements by minimizing the effects of uneven dye loading, photobleaching, and cell thickness.[17]

    • Account for Experimental Variables: Remember that the Kd of EGTA for Ca²⁺ is influenced by pH, temperature, and ionic strength.[13][15][16] Use a calcium calibration buffer kit or software to calculate the precise free Ca²⁺ concentration in your solutions.[5][16]

Issue 3: High background fluorescence or autofluorescence in calcium imaging experiments.

  • Possible Cause: Autofluorescence from cells, tissues, or experimental media can obscure the signal from your calcium indicator.

  • Troubleshooting Steps:

    • Run an Unstained Control: Always include a control sample without the fluorescent indicator to determine the baseline level of autofluorescence.[18]

    • Optimize Fluorophore Choice: Select a fluorescent indicator with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[19] Using red-shifted dyes can often reduce autofluorescence.

    • Use Phenol Red-Free Medium: If conducting live-cell imaging, switch to a phenol red-free culture medium, as phenol red is highly fluorescent.[19]

    • Employ Autofluorescence Quenchers: Consider using commercially available autofluorescence quenching agents to reduce background signal.[18]

    • Computational Subtraction: Utilize image analysis software to subtract the background autofluorescence from your images.[19]

Issue 4: EGTA appears to be interfering with downstream signaling pathways.

  • Possible Cause: The unbound form of EGTA may have pharmacological effects independent of its calcium-chelating properties.[20] It has been shown to potentially inhibit the release of calcium from intracellular stores.[20]

  • Troubleshooting Steps:

    • Compare with BAPTA: Repeat the experiment using BAPTA as the calcium chelator. Since BAPTA has a different chemical structure, it may not exhibit the same off-target effects.[20]

    • Use Caged Chelators: Employ a caged calcium chelator to release calcium at a specific time point, which can help to distinguish between the effects of calcium chelation and potential pharmacological effects of the chelator itself.

    • Minimize EGTA Concentration: Use the lowest possible concentration of EGTA that is still effective for your experimental purpose to reduce the likelihood of off-target effects.

Quantitative Data Summary

Table 1: Comparison of Dissociation Constants (Kd) for Common Calcium Chelators.

ChelatorKd for Ca²⁺ (nM)Kd for Mg²⁺ (mM)Selectivity (Ca²⁺ vs. Mg²⁺)pH SensitivityBinding/Release Kinetics
EGTA ~70-150[2][9]~1-10[2]HighHigh[5][8][13]Slow[5][8][9]
BAPTA ~110-220[7][9]>10Very High[5][6][8]Low[5][6][8]Fast[5][8][9]
EDTA ~100~1-2LowHigh-

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Determining the Optimal EGTA Concentration for Calcium Buffering

  • Prepare Stock Solutions:

    • 100 mM CaCl₂ stock solution.

    • 100 mM EGTA stock solution (pH adjusted to 7.2 with KOH).

    • Experimental buffer (e.g., HEPES-buffered saline) without added Ca²⁺ or EGTA.

  • Create a Dilution Series: Prepare a series of solutions with a fixed total EGTA concentration (e.g., 1 mM) and varying total CaCl₂ concentrations to achieve a range of free Ca²⁺ levels. Use a calcium calculator program to determine the precise amounts of each stock solution needed.

  • Introduce a Fluorescent Calcium Indicator: Add a fluorescent calcium indicator (e.g., Fura-2 AM for intracellular measurements or a cell-impermeant version for extracellular solutions) to each solution in the dilution series.

  • Measure Fluorescence: Use a fluorescence microplate reader or microscope to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen indicator.

  • Plot a Calibration Curve: Plot the fluorescence ratio (for ratiometric dyes) or intensity against the calculated free Ca²⁺ concentration.

  • Determine Optimal Concentration: The optimal EGTA concentration will be the one that provides a stable and predictable free Ca²⁺ concentration in the desired physiological range for your experiment, as determined from your calibration curve.

Protocol 2: Measuring Intracellular Calcium Concentration using Fura-2 and EGTA

  • Cell Preparation:

    • Seed cells on coverslips or in a 96-well plate and grow to the desired confluency.

    • Wash the cells with a HEPES-buffered saline (HBS) solution.

  • Fura-2 AM Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. The addition of a non-ionic detergent like Pluronic F-127 can aid in dye loading.

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells for at least 20 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Fluorescence Measurement:

    • Place the cells in a fluorescence plate reader or on a microscope equipped for ratiometric imaging.

    • Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[14][21]

  • Calibration:

    • To determine the maximum fluorescence ratio (Rmax), add a calcium ionophore (e.g., ionomycin) to the cells in the presence of a high concentration of extracellular calcium.

    • To determine the minimum fluorescence ratio (Rmin), subsequently add a high concentration of EGTA to chelate all available calcium.[14]

  • Calculate Intracellular Calcium: Use the Grynkiewicz equation to calculate the intracellular free calcium concentration from the measured fluorescence ratios and the determined Rmin and Rmax values.

Visualizations

Calcium_Signaling_Pathway General Calcium Signaling Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor Binds Ion_Channel Ion_Channel Receptor->Ion_Channel Opens PLC Phospholipase C Receptor->PLC Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx IP3 Inositol Trisphosphate PLC->IP3 Generates Ca_Store_Release Ca²⁺ Release from Intracellular Stores (ER) IP3->Ca_Store_Release Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_Store_Release->Ca_Cytosol Ca_Influx->Ca_Cytosol Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers

Caption: A simplified diagram of a typical calcium signaling pathway initiated by an external stimulus.

Experimental_Workflow_Calcium_Measurement Workflow for Intracellular Calcium Measurement Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Dye_Loading 2. Load with Fura-2 AM Cell_Culture->Dye_Loading Wash 3. Wash to Remove Extracellular Dye Dye_Loading->Wash De_esterification 4. Allow De-esterification Wash->De_esterification Measure_Baseline 5. Measure Baseline Fluorescence (340/380nm) De_esterification->Measure_Baseline Add_Stimulus 6. Add Experimental Stimulus Measure_Baseline->Add_Stimulus Measure_Response 7. Measure Fluorescence Response Add_Stimulus->Measure_Response Calibration 8. Calibrate with Ionomycin and EGTA Measure_Response->Calibration Data_Analysis 9. Calculate [Ca²⁺]i Calibration->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for measuring intracellular calcium concentrations using Fura-2 AM.

Troubleshooting_Logic_Tree Troubleshooting Logic for EGTA Experiments Problem Inconsistent Results Check_Specificity Is Ca²⁺ specificity the issue? Problem->Check_Specificity Check_Concentration Is free [Ca²⁺] accurate? Problem->Check_Concentration Check_Signal Is the signal reliable? Problem->Check_Signal Check_Off_Target Are there off-target effects? Problem->Check_Off_Target Use_BAPTA Consider using BAPTA Check_Specificity->Use_BAPTA Yes Calibrate_Indicator Perform indicator calibration Check_Concentration->Calibrate_Indicator Yes Address_Autofluorescence Address autofluorescence Check_Signal->Address_Autofluorescence Yes Compare_Chelators Compare with another chelator Check_Off_Target->Compare_Chelators Yes

Caption: A decision tree to guide troubleshooting in experiments involving EGTA.

References

Technical Support Center: Addressing Interference of Ethylenebis(oxy)bis(sodium) in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals understand and address the potential interference of Ethylenebis(oxy)bis(sodium), commonly known as EGTA, in analytical assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter with EGTA in your experiments.

Q1: My enzyme activity is lower than expected in the presence of EGTA. How can I determine if EGTA is the cause and what can I do to fix it?

A1: Ethylenebis(oxy)bis(sodium) (EGTA) is a selective chelating agent for calcium ions (Ca²⁺) and has a much lower affinity for other divalent cations like magnesium (Mg²⁺)[1]. However, at sufficient concentrations, it can still sequester other metal ions that may be essential for your enzyme's activity.

Troubleshooting Steps:

  • Confirm Metal Ion Dependence: Review the literature for your enzyme of interest to confirm if it requires divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺) as cofactors for its catalytic activity. Many kinases, phosphatases, and metalloproteinases are metal-dependent[2][3].

  • Perform a Cation Titration: To overcome the inhibitory effect of EGTA, you can add an excess of the required divalent cation to your reaction buffer. It is crucial to perform a careful titration to find the optimal concentration that restores enzyme activity without causing other artifacts.

  • Optimize EGTA Concentration: If the presence of EGTA is necessary to control Ca²⁺ levels, determine the minimum concentration of EGTA required to achieve the desired calcium buffering without significantly inhibiting your enzyme. This can be done by running the assay with a range of EGTA concentrations.

  • Consider an Alternative Chelator: If your enzyme is sensitive to EGTA but you still need to chelate calcium, consider using a different chelator with a different metal selectivity profile.

Q2: I am observing inconsistent results in my cell-based assay when using buffers containing EGTA. What could be the issue?

A2: EGTA is often used in cell culture media and lysis buffers to control extracellular calcium levels and inhibit calcium-dependent proteases. However, its effects on intracellular calcium signaling and overall cell health can lead to assay variability.

Troubleshooting Steps:

  • Evaluate Impact on Signaling Pathways: EGTA's primary function is to chelate calcium. This can directly interfere with calcium-dependent signaling pathways that may be critical for the cellular process you are studying[2][9]. Consider the known signaling pathways in your experimental system and how calcium chelation might affect them.

  • Control for Extracellular vs. Intracellular Effects: If you are studying intracellular processes, remember that EGTA is generally cell-impermeable. To chelate intracellular calcium, you would need to use a cell-permeant version like EGTA-AM. Be clear about which pool of calcium you are intending to modulate.

  • Optimize Incubation Times: If EGTA is used for a specific treatment period, optimize the incubation time to achieve the desired effect without causing secondary, off-target effects on cell health that could confound your results.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenebis(oxy)bis(sodium) and why is it used in analytical assays?

Ethylenebis(oxy)bis(sodium), commonly known as EGTA tetrasodium salt, is a chelating agent that has a high affinity and selectivity for calcium ions (Ca²⁺)[1]. It is frequently used in biochemical and cell-based assays to:

  • Control Free Calcium Concentration: By binding to Ca²⁺, EGTA allows researchers to maintain a stable and known concentration of free calcium in their experimental solutions[1].

  • Inhibit Calcium-Dependent Enzymes: Many enzymes, such as certain proteases and phosphatases, require calcium for their activity. EGTA can be used to inhibit these enzymes to prevent unwanted sample degradation[10].

  • Study Calcium Signaling: By manipulating calcium levels with EGTA, researchers can investigate the role of calcium in various cellular signaling pathways[9].

Q2: How does EGTA interference manifest in different types of assays?

EGTA interference typically arises from its primary function of chelating divalent cations. Here’s how it can affect common assays:

  • Enzymatic Assays: For enzymes that require divalent cations like Ca²⁺, Mg²⁺, or Zn²⁺ as cofactors, EGTA can act as an inhibitor by sequestering these essential ions, leading to reduced or completely abolished enzyme activity[3][11].

  • Immunoassays (e.g., ELISA): The effect of EGTA in immunoassays can be complex. While it can potentially interfere with the function of enzyme conjugates that require metal ions (e.g., alkaline phosphatase), some studies have shown that the addition of EGTA/EDTA can actually increase the specificity of an ELISA by reducing non-specific binding of serum proteins[12].

  • PCR: High concentrations of calcium can inhibit PCR. EGTA can be used to reverse this inhibition due to its high selectivity for calcium over magnesium, the latter of which is essential for polymerase activity.

Q3: Are there methods to remove EGTA from my sample?

Yes, if EGTA is interfering with a downstream application, it can be removed from your sample using several methods:

  • Ultrafiltration: This method uses a semi-permeable membrane with a specific molecular weight cutoff to separate the larger protein molecules from the smaller EGTA molecules. This is often more effective than dialysis for complete removal.

  • Dialysis: While commonly used, extensive dialysis may be required to significantly reduce the concentration of EGTA.

  • Gel Filtration (Desalting Columns): This technique separates molecules based on size, allowing for the removal of small molecules like EGTA from protein samples.

Q4: Can EGTA interfere with Western blotting?

EGTA is a common component of lysis buffers used for protein extraction for Western blotting[10][13]. Its primary role is to inhibit calcium-dependent proteases that could degrade the target protein. In this context, its presence is generally beneficial and unlikely to interfere with the subsequent steps of SDS-PAGE and immunoblotting. However, if you are studying a calcium-binding protein and its interactions, the presence of EGTA in your buffers should be carefully considered.

Quantitative Data Summary

The following table summarizes the concentrations at which EGTA has been observed to cause interference in various assays. Note that these values can be highly dependent on the specific assay conditions.

Assay TypeTargetObserved EffectEGTA ConcentrationCitation(s)
Kinase AssayCalcium-dependent protein kinasesInhibition0.1 µM - 1 mM[14]
Cell Viability (MTT)Proteus mirabilisIncreased absorbance (false positive)0.03 mM[4]
Cell Viability (TUNEL)Leishmania donovani promastigotesIncreased cell viabilityNot specified[6]
Adenylate Cyclase AssayParticulate adenylate cyclaseInhibitionMicromolar (µM) range[11]

Experimental Protocols

Protocol 1: In-Gel Kinase Assay with EGTA for Detecting Calcium-Independent Kinases

This protocol is adapted for detecting kinase activity in a polyacrylamide gel while inhibiting calcium-dependent kinases.

Materials:

  • Protein extract

  • Resolving and stacking gel solutions for SDS-PAGE

  • Substrate for the kinase of interest (to be embedded in the gel)

  • Renaturation Buffer: 40 mM HEPES-NaOH (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.1% Triton X-100

  • Kinase Reaction Buffer: 40 mM HEPES-NaOH (pH 7.5), 10 mM MgCl₂, 1 mM EGTA , 2 mM DTT

  • [γ-³²P]ATP (or non-radioactive ATP for non-radioactive detection methods)

  • Washing Solution: 5% (w/v) trichloroacetic acid (TCA), 1% (w/v) sodium pyrophosphate

Procedure:

  • Prepare Substrate-Containing Gel: Add the kinase substrate to the resolving gel solution before polymerization.

  • Electrophoresis: Separate the protein extract on the substrate-containing SDS-PAGE gel under standard conditions.

  • Denaturation and Renaturation:

    • Wash the gel twice with 25% (v/v) isopropanol in 50 mM Tris-HCl (pH 8.0) for 30 minutes each.

    • Wash the gel twice with 50 mM Tris-HCl (pH 8.0) containing 0.05% (v/v) 2-mercaptoethanol for 30 minutes each.

    • Incubate the gel in renaturation buffer overnight at 4°C with gentle agitation.

  • Kinase Reaction:

    • Equilibrate the gel in the Kinase Reaction Buffer (containing 1 mM EGTA) for 30 minutes at room temperature.

    • Replace with fresh Kinase Reaction Buffer containing [γ-³²P]ATP (or cold ATP) and incubate for 1-2 hours at room temperature.

  • Washing and Detection:

    • Wash the gel extensively with the Washing Solution to remove unincorporated ATP.

    • Dry the gel and expose it to X-ray film for autoradiography (if using ³²P) or proceed with the appropriate detection method for non-radioactive assays.

Protocol 2: Mitigating EGTA Interference in an ELISA

This protocol provides a general approach to identify and mitigate suspected EGTA interference in an ELISA.

Materials:

  • ELISA plate coated with capture antibody

  • Samples (with and without suspected EGTA)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (conjugated to an enzyme)

  • Enzyme substrate

  • Stop solution

  • Divalent cation stock solution (e.g., 1 M CaCl₂ or MgCl₂)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of your standard and samples. For troubleshooting, prepare two sets of your sample dilutions: one in your standard diluent and another in a diluent where EGTA has been omitted.

    • Block the plate, wash, and add standards and samples. Incubate as per your standard protocol.

  • Investigating Interference:

    • Compare the signal from the samples with and without EGTA. A significant difference may indicate interference.

  • Mitigation by Cation Addition:

    • If interference is confirmed and is suspected to be due to chelation of cations required by the enzyme conjugate (e.s., alkaline phosphatase), you can try to overcome it.

    • Prepare a range of concentrations of the required cation (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM CaCl₂ or MgCl₂) in your detection antibody diluent.

    • After incubating your samples and washing the plate, add the detection antibody diluted in the buffers with varying cation concentrations.

    • Proceed with the subsequent substrate and stop solution steps.

  • Data Analysis:

    • Determine the optimal concentration of the added cation that restores the signal without significantly increasing the background.

Visualizations

Mechanism of EGTA Chelation

EGTA_Chelation cluster_reactants Before Chelation cluster_products After Chelation EGTA EGTA EGTA_Ca EGTA-Ca²⁺ Complex EGTA->EGTA_Ca Binds Ca Ca²⁺ Ca->EGTA_Ca Chelates

Caption: Mechanism of calcium chelation by EGTA.

Troubleshooting Workflow for EGTA Interference

Troubleshooting_Workflow start Unexpected Assay Result (e.g., low signal, high variability) check_buffer Is EGTA present in any buffer? start->check_buffer is_enzyme Is the assay enzyme-based? check_buffer->is_enzyme Yes no_egta Problem likely not related to EGTA check_buffer->no_egta No is_cell_based Is the assay cell-based? is_enzyme->is_cell_based No enzyme_cofactor Does the enzyme require divalent cations? is_enzyme->enzyme_cofactor Yes check_viability Action: Check cell viability is_cell_based->check_viability Yes enzyme_cofactor->is_cell_based No add_cations Mitigation: Add excess cations enzyme_cofactor->add_cations Yes resolved Problem Resolved add_cations->resolved check_signaling Action: Review Ca²⁺ signaling pathways check_viability->check_signaling remove_egta Consider removing EGTA (dialysis, ultrafiltration) check_signaling->remove_egta remove_egta->resolved

Caption: Troubleshooting workflow for EGTA interference.

EGTA's Effect on a Calcium-Dependent Signaling Pathway

Calcium_Signaling stimulus External Stimulus receptor Receptor Activation stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptor ca_release Ca²⁺ Release er->ca_release cam Calmodulin (CaM) Activation ca_release->cam downstream Downstream Effects (e.g., Kinase Activation) cam->downstream egta EGTA egta->ca_release Inhibits by chelating Ca²⁺

Caption: EGTA inhibits a Ca²⁺ signaling pathway.

References

Technical Support Center: Managing Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with autofluorescence in imaging experiments, with a specific focus on the role of Ethylenebis(oxy)bis(sodium), commonly known as EGTA.

Frequently Asked Questions (FAQs)

Q1: Is Ethylenebis(oxy)bis(sodium) (EGTA) autofluorescent?

A: Ethylenebis(oxy)bis(sodium) (EGTA) is a chelating agent and is not considered to be autofluorescent under typical biological imaging conditions. Its primary function in imaging experiments is to control the concentration of free calcium ions. However, at high concentrations and alkaline pH, EGTA has been shown to interact with certain fluorescent dyes, such as SYPRO Orange, leading to an increase in fluorescence intensity[1]. This is not true autofluorescence of EGTA itself, but rather an interference with the fluorescent probe.

Q2: Can EGTA interfere with my fluorescent dyes?

A: Yes, under specific conditions, EGTA can interfere with some fluorescent dyes. A notable example is the interaction with SYPRO Orange at a pH above 9, which can cause a temperature-dependent increase in fluorescence, potentially leading to artifacts in thermal shift assays[1]. It is crucial to review the literature for your specific fluorescent dye and experimental conditions to rule out potential interactions with EGTA.

Q3: What are the common sources of autofluorescence in my imaging experiments?

A: Autofluorescence in biological samples can originate from several sources:

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce. Common examples include collagen, elastin, NADH, FAD, and lipofuscin[2][3][4].

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products[2][3].

  • Culture Media and Reagents: Components of cell culture media, such as phenol red and some amino acids, can contribute to background fluorescence.

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are a significant source of autofluorescence, particularly in tissue sections[2][4].

Q4: How can I determine if I have an autofluorescence problem?

A: The simplest way to check for autofluorescence is to prepare an unstained control sample. This sample should be processed in the same way as your experimental samples (including fixation and mounting) but without the addition of any fluorescent labels. Imaging this control under the same conditions as your stained samples will reveal the level and localization of background autofluorescence.

Troubleshooting Guides

High background fluorescence can obscure your signal of interest and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and mitigating autofluorescence.

Problem: High Background Fluorescence in the Presence of EGTA

If you observe high background fluorescence in your experiments involving EGTA, it is important to determine the source of the signal.

Workflow for Troubleshooting High Background with EGTA

A High Background Observed B Prepare Unstained Control (with EGTA) A->B C Image Unstained Control B->C D Is Background Still High? C->D E Source is likely sample autofluorescence or fixation-induced fluorescence D->E Yes F Source may be EGTA-dye interaction or other reagent contamination D->F No G Implement Autofluorescence Reduction Protocol E->G H Review dye compatibility with EGTA at your experimental pH F->H J Problem Solved G->J I Consider alternative chelator or dye H->I I->J

Caption: Troubleshooting workflow for high background fluorescence.

General Autofluorescence Reduction Strategies

If you have identified that the source of your high background is inherent sample autofluorescence or fixation-induced fluorescence, several methods can be employed to reduce it.

Summary of Autofluorescence Reduction Methods

MethodTargetPrincipleReported Reduction EfficiencyKey Considerations
Sodium Borohydride (NaBH4) Treatment Aldehyde-induced autofluorescenceReduces fluorescent Schiff bases to non-fluorescent compounds.[5]Variable, can be significant for aldehyde-fixed tissues.Can have mixed results; solution must be freshly prepared.[2]
Sudan Black B (SBB) Staining Lipofuscin and other autofluorescent granulesA lipophilic dye that masks autofluorescence.[6][7]50-95% depending on tissue and wavelength.[8][9]Can introduce a dark precipitate and may have some residual fluorescence in the far-red spectrum.[3]
Photobleaching General autofluorescenceExposing the sample to intense light to destroy endogenous fluorophores.Can be highly effective, with reports of over 80% reduction.[10]Time-consuming; care must be taken not to damage the sample or the target epitopes.
Spectral Unmixing All sources of autofluorescenceComputationally separates the emission spectra of your fluorophore from the autofluorescence spectrum.Can be very effective if the spectra are distinct.Requires a confocal microscope with spectral imaging capabilities.
Choice of Fluorophore General autofluorescenceUsing fluorophores in the far-red or near-infrared spectrum where autofluorescence is typically lower.[2]N/ARequires appropriate imaging hardware (lasers and detectors) for these wavelengths.

Experimental Protocols

Here are detailed protocols for the most common chemical methods to reduce autofluorescence.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples

This method is primarily used to reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.

Workflow for Sodium Borohydride Treatment

A Prepare fresh 0.1% NaBH4 in PBS B Immerse fixed sample in NaBH4 solution A->B C Incubate for 10-30 minutes at room temperature B->C D Wash sample 3x with PBS C->D E Proceed with immunolabeling D->E

Caption: Sodium Borohydride treatment workflow.

Materials:

  • Sodium Borohydride (NaBH4)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH4 in 10 mL of PBS. The solution may fizz.

  • After the fixation and permeabilization steps of your standard protocol, immerse the tissue sections or cells in the freshly prepared NaBH4 solution.

  • Incubate for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

  • Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with your standard blocking and immunolabeling protocol.

Note: Sodium borohydride is a strong reducing agent and should be handled with care in a well-ventilated area.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.

Workflow for Sudan Black B Staining

A Prepare 0.1% Sudan Black B in 70% ethanol C Incubate sample in SBB solution for 5-20 minutes A->C B Perform immunolabeling and wash sample B->C D Wash with 70% ethanol to remove excess SBB C->D E Wash with PBS D->E F Mount coverslip E->F

Caption: Sudan Black B staining workflow.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for at least 30 minutes and then filter it through a 0.2 µm filter to remove any undissolved particles.

  • Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Incubate the stained samples in the 0.1% SBB solution for 5-20 minutes at room temperature. The optimal incubation time should be determined for your specific tissue type.

  • Briefly wash the samples with 70% ethanol to remove excess SBB.

  • Wash the samples thoroughly with PBS.

  • Mount the coverslip using an aqueous mounting medium.

Protocol 3: Photobleaching

This method uses high-intensity light to destroy autofluorescent molecules before labeling.

Workflow for Photobleaching

A Prepare sample on slide B Expose sample to a broad-spectrum, high-intensity light source A->B C Irradiate for 1-3 hours B->C D Proceed with immunolabeling C->D

Caption: Photobleaching workflow.

Materials:

  • A broad-spectrum, high-intensity light source (e.g., a fluorescence microscope lamp, a commercial photobleaching device, or a strong LED light box).

Procedure:

  • Prepare your fixed and permeabilized tissue sections or cells on a microscope slide.

  • Place the slide under the light source. If using a microscope, you can use a large objective with the field diaphragm open to illuminate a wide area.

  • Expose the sample to the light for 1-3 hours. The optimal time will depend on the intensity of the light source and the nature of the autofluorescence. It is advisable to test a time course to determine the best balance between autofluorescence reduction and potential sample damage.

  • After photobleaching, proceed with your standard immunolabeling protocol.

References

Technical Support Center: Optimizing Buffer Composition for Maximal Enzyme Activity in the Presence of Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "Ethylenebis(oxy)bis(sodium)" is not a standard name for a biologically active substance. This guide has been developed based on the common laboratory challenge of optimizing buffer conditions in the presence of chelating agents like EDTA (Ethylenediaminetetraacetic acid) and EGTA (Egtazic acid) , which share structural similarities with the user's query and are frequently used in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of chelating agents like EDTA and EGTA in a buffer?

A1: Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "sequestering" it from the solution. In biochemistry, they are widely used to control the concentration of free divalent cations.[1][2] This is crucial for:

  • Inhibiting Metal-Dependent Proteases: Many proteases that can degrade your protein of interest require metal ions like Ca²⁺ or Mg²⁺ for their activity. EDTA and EGTA bind these ions, thus inactivating the proteases and protecting your sample.

  • Deactivating Nucleases: Enzymes like DNases that degrade DNA often require Mg²⁺ as a cofactor. Chelators can be used to inactivate them during DNA extraction and purification.[2][]

  • Studying Metalloenzymes: By removing essential metal cofactors, researchers can study the role of these metals in enzyme structure and function.[1][]

Q2: My enzyme activity is significantly lower after adding EDTA to the buffer. Why is this happening?

A2: This is a common issue and strongly suggests that your enzyme is a metalloenzyme, meaning it requires a metal ion (like Mg²⁺, Mn²⁺, Zn²⁺, or Ca²⁺) for its catalytic activity or structural integrity.[1][4] EDTA is binding to this essential metal cofactor, removing it from the enzyme's active site and causing a loss of activity.[1][5] Some studies have also shown that EDTA can directly inhibit certain enzymes, like Taq polymerase, independent of its chelating properties by binding to the nucleotide binding site.[6]

Q3: What is the difference between EDTA and EGTA, and when should I use one over the other?

A3: Both are chelating agents, but they have different specificities for metal ions.

  • EDTA chelates a broad range of divalent cations, including Mg²⁺, Ca²⁺, Mn²⁺, and Fe²⁺, with similar affinities.

  • EGTA is highly selective for Ca²⁺ ions.[2] Its affinity for Mg²⁺ is much lower.[2]

You should choose EGTA when you specifically want to remove Ca²⁺ from your buffer while leaving the concentration of other ions, like Mg²⁺, largely unaffected. This is particularly useful in studies of calcium-dependent signaling pathways.[2]

Q4: How do I prepare a stock solution of EDTA or EGTA? They don't seem to dissolve in water.

A4: The free acid forms of EDTA and EGTA are poorly soluble in water. To dissolve them, you need to increase the pH of the solution by adding sodium hydroxide (NaOH).[7][8] Typically, a 0.5 M stock solution is prepared by adding the powdered EDTA or EGTA to water, stirring, and slowly adding NaOH pellets or a concentrated NaOH solution until the powder dissolves completely. This usually occurs around pH 8.0.[8]

Q5: Can the presence of a chelating agent affect the stability of my enzyme?

A5: Yes, but the effect can vary. For many metalloenzymes, removing the structural metal ion can lead to protein unfolding and instability. However, in some cases, a chelating agent can actually increase an enzyme's stability. For instance, one study on endoglucanase found that EDTA led to a more flexible enzyme conformation and increased its thermal stability.[9]

Troubleshooting Guide

This guide addresses common problems encountered when working with chelating agents in enzyme assays.

Problem Potential Cause(s) Recommended Solution(s)
Complete or severe loss of enzyme activity The enzyme is a metalloenzyme, and the chelator is removing an essential metal cofactor.[1][5]1. Omit the chelating agent from the reaction buffer.2. If a chelator is required for other reasons (e.g., to inhibit proteases), perform a metal ion titration experiment (see protocol below) to determine the minimal concentration of the essential metal needed to restore activity.3. Consider using a different type of protease inhibitor that is not a chelator.
Inconsistent or non-reproducible results 1. The concentration of contaminating metal ions in your reagents varies between experiments.2. The pH of your buffer is incorrect, affecting the chelator's affinity for metal ions.[10]1. Use high-purity water and reagents.2. Prepare a large batch of buffer to use across all experiments for consistency.3. Verify the pH of your final buffer solution after all components, including the chelator, have been added.
Reduced activity, but not complete inhibition 1. The chelator concentration is suboptimal, only partially removing the required metal cofactor.2. The buffer contains both an essential metal ion and an inhibitory metal ion. The chelator is removing both.1. Perform a titration with both the chelating agent and the specific metal cofactor to find an optimal balance.2. Identify the specific metal cofactor for your enzyme and add it back in a controlled manner.
Precipitate forms in the buffer The buffer components are reacting, possibly due to high concentrations of the chelator and divalent cations, especially in phosphate buffers.1. Prepare buffer components as separate, concentrated stocks and mix them just before use.2. Consider using a different buffering agent that is less prone to precipitation with metal ions (e.g., HEPES or Tris instead of phosphate).[4]

Experimental Protocols

Protocol: Metal Ion Titration to Restore Metalloenzyme Activity

This protocol is designed to determine the optimal concentration of a specific metal cofactor required to restore the activity of an enzyme in the presence of a fixed concentration of a chelating agent like EDTA.

Objective: To find the concentration of a required metal ion (e.g., Mg²⁺) that overcomes the inhibitory effect of EDTA and maximizes enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl, HEPES) without EDTA or the metal cofactor

  • High-purity stock solution of EDTA (e.g., 0.5 M, pH 8.0)

  • High-purity stock solution of the metal salt (e.g., 1 M MgCl₂)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of your enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

    • Create a series of "Metal-EDTA" solutions. For each, add a fixed, final concentration of EDTA (e.g., 1 mM) to the assay buffer. Then, add varying final concentrations of MgCl₂ (e.g., 0 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Assay Setup:

    • In a 96-well plate, add the different "Metal-EDTA" solutions to separate wells.

    • Include control wells:

      • No EDTA / No added Mg²⁺: Assay buffer only.

      • EDTA only: Buffer with 1 mM EDTA and no added Mg²⁺.

      • Mg²⁺ only: Buffer with 10 mM MgCl₂ and no EDTA.

    • Add the enzyme solution to all wells and incubate for a short period (e.g., 5-10 minutes) at the optimal temperature to allow the enzyme to equilibrate with the buffer conditions.[11]

  • Initiating the Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Collection:

    • Measure the rate of product formation or substrate consumption over time using a microplate reader at the appropriate wavelength. Ensure you are measuring the initial velocity of the reaction.[12]

  • Data Analysis:

    • Calculate the reaction rate for each condition.

    • Plot the enzyme activity (reaction rate) as a function of the MgCl₂ concentration.

    • The peak of the curve will indicate the optimal concentration of MgCl₂ needed to restore maximal enzyme activity in the presence of 1 mM EDTA.

Data Presentation

Table 1: Example Results of a Mg²⁺ Titration Experiment in the Presence of 1 mM EDTA

[MgCl₂] (mM)[EDTA] (mM)Relative Enzyme Activity (%)
00100
015
0.25115
0.5145
1.0185
2.01110
5.01105
10.0195
10.00115

Note: It is possible to observe activity greater than 100% if the added metal ion enhances the activity beyond the baseline level present in the unsupplemented buffer.

Visualizations

Diagram 1: Troubleshooting Workflow for Chelator-Induced Enzyme Inhibition

G start Start: Enzyme activity is low in buffer with chelator is_metalloenzyme Is the enzyme a known metalloenzyme? start->is_metalloenzyme remove_chelator Action: Remove chelator from the buffer is_metalloenzyme->remove_chelator Yes / Unsure other_issue Conclusion: Inhibition is likely not due to chelation of an essential cofactor. Investigate other causes. is_metalloenzyme->other_issue No activity_restored Is activity restored? remove_chelator->activity_restored problem_solved Conclusion: Enzyme is a chelator-sensitive metalloenzyme. Proceed without chelator. activity_restored->problem_solved Yes titration Action: Perform metal ion titration experiment activity_restored->titration No / Partially optimize Optimize [Metal Ion] and [Chelator] titration->optimize

Caption: A logical workflow for diagnosing and resolving enzyme inhibition caused by chelating agents.

Diagram 2: Mechanism of Metalloenzyme Inhibition by a Chelating Agent

G cluster_0 Active Enzyme cluster_1 Inactive Enzyme Enzyme Enzyme Cofactor Metal Cofactor (e.g., Mg²⁺) Enzyme->Cofactor binds to active site Chelator Chelator (e.g., EDTA) Cofactor->Chelator Chelator sequesters metal ion Inactive_Enzyme Enzyme Inactive State Chelated_Complex Chelated Complex Chelator->Chelated_Complex

Caption: A diagram showing how a chelating agent removes a metal cofactor, leading to enzyme inactivation.

References

Validation & Comparative

comparing Ethylenebis(oxy)bis(sodium) vs EDTA for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to EGTA and EDTA for Scientific Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is critical for experimental success. This guide provides an objective comparison of two widely used aminopolycarboxylic acid chelators: Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). While the query mentioned "Ethylenebis(oxy)bis(sodium)," this is commonly understood in research contexts to refer to the sodium salt of EGTA, a structurally similar but functionally distinct chelator from EDTA. This guide will focus on the comparison between EDTA and EGTA, emphasizing their performance in specific laboratory applications, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Metal Ion Affinity

The primary functional difference between EDTA and EGTA lies in their affinity for various metal ions. EDTA is a broad-spectrum chelator, binding with high affinity to a wide range of divalent and trivalent cations.[1][2] In contrast, EGTA exhibits a pronounced selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), a crucial feature for many biological applications.[3][4]

The strength of the interaction between a chelator and a metal ion is quantified by the stability constant (K), typically expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The table below summarizes the log K values for EDTA and EGTA with several common metal ions, illustrating their distinct binding profiles.

Metal Ionlog K (EDTA)log K (EGTA)
Ca²⁺10.7[5]11.0[2]
Mg²⁺8.7[5]5.2
Mn²⁺13.9[5]12.3
Fe²⁺14.3[5]-
Fe³⁺25.1[5]-
Cu²⁺18.8[5]17.8
Zn²⁺16.5[5]14.5

Note: Stability constants can vary slightly with experimental conditions such as pH, temperature, and ionic strength.

Key Differences in Application

The divergent affinities for Ca²⁺ and Mg²⁺ dictate the specific applications for which each chelator is best suited.

G EDTA EDTA Ca Ca²⁺ EDTA->Ca High Affinity Mg Mg²⁺ EDTA->Mg High Affinity HeavyMetals Other Divalent & Trivalent Metals (Fe, Cu, Zn, Pb) EDTA->HeavyMetals Very High Affinity EGTA EGTA EGTA->Ca Very High Affinity EGTA->Mg Low Affinity EGTA->HeavyMetals Moderate to High Affinity G start Start: Adherent Cells in Culture step1 Aspirate culture medium start->step1 step2 Wash cells gently with 1X PBS (Ca²⁺/Mg²⁺-free) step1->step2 step3 Add pre-warmed EDTA solution (e.g., 0.5-3.0 mM in PBS) step2->step3 step4 Incubate at 37°C for 5-15 min step3->step4 step5 Monitor cell detachment under microscope step4->step5 step5->step4 Cells not detached step6 Gently dislodge cells by tapping the flask or pipetting step5->step6 Cells are detaching step7 Add complete culture medium to neutralize EDTA step6->step7 step8 Transfer cell suspension to a conical tube and centrifuge step7->step8 step9 Resuspend cell pellet in fresh medium for further use step8->step9 end End: Cells ready for counting, passaging, or analysis step9->end

References

The Efficacy of Calcium Chelators: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of common calcium chelating agents is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the performance of established chelators, supported by experimental data and detailed protocols. It is important to note that a comprehensive literature search for "Ethylenebis(oxy)bis(sodium)" and its synonyms (Disodium 1,2-ethanediolate, Ethylene glycol disodium salt) did not yield any specific data on its efficacy as a calcium chelator. Therefore, this guide will focus on the well-characterized and widely used alternatives: EDTA, EGTA, and BAPTA.

Comparative Performance of Calcium Chelators

The selection of an appropriate calcium chelator is paramount for experiments where precise control of calcium ion concentration is necessary. The efficacy of a chelator is primarily determined by its dissociation constant (Kd) for calcium, its selectivity for calcium over other divalent cations like magnesium, and its response to pH changes.

ChelatorDissociation Constant (Kd) for Ca2+Selectivity (Ca2+ vs. Mg2+)pH DependenceKey Characteristics
EDTA ~0.1-1 µMLowHighStrong, general-purpose chelator for divalent cations. Its affinity for Ca2+ is significantly affected by pH.[1][2][3]
EGTA ~100 nM at pH 7.0-7.5HighHighExhibits a much higher affinity for Ca2+ than for Mg2+, making it ideal for buffering Ca2+ in the presence of physiological Mg2+ concentrations.[1][4][5] The apparent Kd is highly pH-dependent.[1]
BAPTA ~110 nMVery HighLowOffers high selectivity for Ca2+ over Mg2+ and its binding is largely independent of pH in the physiological range.[6] It is a rapid chelator, suitable for studying fast calcium dynamics.[6]

Experimental Protocols

Accurate determination of calcium chelation efficacy relies on standardized experimental protocols. Below are methodologies for key experiments.

Determination of Calcium Binding Affinity by Ion-Selective Electrode (ISE)

This method directly measures the free calcium ion concentration in a solution.

Materials:

  • Calcium ion-selective electrode

  • Reference electrode

  • pH meter

  • Standard calcium solutions of known concentrations

  • Chelator solution of known concentration

  • Appropriate buffer solution (e.g., MOPS or HEPES)

Procedure:

  • Calibrate the calcium ISE using a series of standard calcium solutions.

  • Prepare a solution containing a known concentration of the chelator in the chosen buffer.

  • Add a known concentration of calcium to the chelator solution.

  • Measure the free calcium concentration using the calibrated ISE.

  • The Kd can be calculated using the equation: Kd = ([Chelator]free * [Ca2+]free) / [Chelator-Ca2+ complex].

Spectrophotometric Determination of Calcium Chelation

This method utilizes a calcium-sensitive dye that changes its absorbance or fluorescence properties upon binding to calcium.

Materials:

  • UV-Vis spectrophotometer or spectrofluorometer

  • Calcium-sensitive indicator dye (e.g., Fura-2, Indo-1)

  • Standard calcium solutions

  • Chelator solution

  • Buffer solution

Procedure:

  • Prepare a solution of the calcium indicator in the buffer.

  • Add a known concentration of the chelator to the indicator solution.

  • Titrate the solution with a standard calcium solution.

  • Measure the change in absorbance or fluorescence at the appropriate wavelength after each addition of calcium.

  • The concentration of free calcium can be determined from a calibration curve, and the Kd of the chelator can then be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand (calcium) to a macromolecule (chelator), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Isothermal titration calorimeter

  • Chelator solution

  • Standard calcium solution

  • Degassing station

Procedure:

  • Degas both the chelator and calcium solutions to remove dissolved gases.

  • Load the chelator solution into the sample cell of the calorimeter.

  • Load the standard calcium solution into the injection syringe.

  • Perform a series of small, sequential injections of the calcium solution into the sample cell while monitoring the heat change.

  • The resulting data is a titration curve that can be fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental design and cellular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Chelator_Efficacy cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Chelator Prepare Chelator Solution Assay Perform Chelation Assay (e.g., ISE, Spectrophotometry, ITC) Chelator->Assay Calcium Prepare Standard Calcium Solution Calcium->Assay Buffer Prepare Buffer Solution Buffer->Assay Data Collect Raw Data Assay->Data Calculate Calculate Binding Affinity (Kd) Data->Calculate Calcium_Signaling_Pathway_Modulation Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca2+ Release ER->Ca_release Chelator Intracellular Ca2+ Chelator (e.g., BAPTA-AM) Ca_release->Chelator Binding Downstream Downstream Cellular Responses (e.g., Gene Expression, Muscle Contraction) Ca_release->Downstream Chelator->Downstream Inhibition

References

Unraveling the Selectivity of EGTA: A Comparative Guide to its Cross-Reactivity with Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of chelating agents is paramount for experimental accuracy and therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity of Ethylenebis(oxy)bis(sodium), commonly known as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), with a range of divalent cations. By presenting quantitative binding data, detailed experimental protocols, and illustrative diagrams, this document serves as a critical resource for designing experiments and interpreting results where precise control of divalent cation concentrations is essential.

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely utilized chelating agent celebrated for its high selectivity for calcium ions (Ca²⁺) over other divalent cations, most notably magnesium ions (Mg²⁺). This property makes it an invaluable tool in biological research, where it is used to buffer Ca²⁺ concentrations in the physiological range and to dissect the roles of Ca²⁺ in a myriad of cellular processes. However, the assumption of absolute specificity can be misleading. EGTA exhibits varying degrees of affinity for other divalent cations, a phenomenon known as cross-reactivity, which can have significant implications for experimental outcomes. This guide delves into the specifics of this cross-reactivity, providing the necessary data and methodologies to navigate these complexities.

Quantitative Comparison of Divalent Cation Binding to EGTA

The affinity of EGTA for different divalent cations is quantified by its stability constant (log K), which represents the logarithm of the equilibrium constant for the formation of the EGTA-metal complex. A higher log K value indicates a stronger binding affinity. The following table summarizes the stability constants for EGTA with several biologically and experimentally relevant divalent cations.

Divalent CationLog K (Stability Constant)Reference
Calcium (Ca²⁺)11.0[1][2]
Magnesium (Mg²⁺)5.2[1][2]
Manganese (Mn²⁺)12.3[2]
Zinc (Zn²⁺)12.7[2]
Iron (II) (Fe²⁺)11.8[2]
Strontium (Sr²⁺)8.5[1]
Barium (Ba²⁺)7.8[2]

Note: These values are generally determined at 20-25°C and an ionic strength of 0.1 M. The binding affinity of EGTA is pH-dependent, with optimal calcium chelation occurring at neutral to alkaline pH.

Experimental Protocols for Determining Divalent Cation Binding Affinity

The accurate determination of stability constants is crucial for understanding the cross-reactivity of chelating agents. The following are detailed methodologies for key experiments used to quantify the binding of divalent cations to EGTA.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the chelating agent (EGTA) and a metal ion as a standard solution of a strong base is added.

Materials:

  • pH meter with a glass electrode and a reference electrode, capable of 0.001 pH unit resolution.

  • Thermostated titration vessel.

  • Calibrated burette.

  • Standardized solutions of the divalent cation salt (e.g., CaCl₂, MgCl₂), EGTA, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH or KOH).

  • Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃).

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Solution Preparation: In the thermostated titration vessel, prepare a solution containing a known concentration of EGTA, the divalent cation of interest, and a known excess of strong acid. The ionic strength is kept constant by the addition of an inert salt.

  • Titration: Titrate the solution with a standardized solution of the strong base. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the concentration of free metal ions and the formation constant of the metal-EGTA complex. This is typically done using specialized software that can perform non-linear least-squares fitting of the titration curve to a model of the chemical equilibria involved.

Spectrophotometry

Spectrophotometry can be used to determine stability constants by monitoring changes in the absorbance spectrum of a solution upon complex formation. This method is particularly useful when the metal-ligand complex has a distinct absorbance spectrum from the free ligand and metal ion.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Stock solutions of the divalent cation and EGTA.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Spectral Scans: Obtain the absorbance spectra of the free divalent cation, free EGTA, and a series of solutions containing a fixed concentration of one component (e.g., the metal ion) and varying concentrations of the other (EGTA).

  • Wavelength Selection: Identify a wavelength where the change in absorbance upon complex formation is maximal.

  • Titration: Perform a spectrophotometric titration by adding aliquots of the EGTA solution to the divalent cation solution in the cuvette and recording the absorbance at the selected wavelength after each addition.

  • Data Analysis: The data is analyzed using methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex. The stability constant is then calculated from the absorbance data at different concentrations using appropriate mathematical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₐ = 1/Kₐ), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter.

  • Solutions of the divalent cation and EGTA prepared in the same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation: Degas both the divalent cation and EGTA solutions to prevent air bubbles in the calorimeter cell and syringe.

  • Loading the Calorimeter: Load the divalent cation solution into the sample cell and the EGTA solution into the injection syringe.

  • Titration: Perform a series of injections of the EGTA solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of EGTA to the metal ion. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Visualizing Experimental Workflows and Signaling Pathways

The selective chelation of Ca²⁺ by EGTA is a cornerstone of many experimental designs in cell biology and biochemistry. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_0 Extracellular Space cluster_1 Cytosol Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Influx Enzyme Ca²⁺-dependent Enzyme (Inactive) Ca_int->Enzyme Binding EGTA EGTA Ca_int->EGTA Chelation Mg_int Mg²⁺ Enzyme_active Enzyme (Active) Enzyme->Enzyme_active Activation EGTA_Ca EGTA-Ca²⁺ EGTA->EGTA_Ca

Caption: Selective chelation of intracellular Ca²⁺ by EGTA.

G cluster_workflow Potentiometric Titration Workflow A Prepare solutions: - EGTA - Divalent Cation - Standard Acid - Standard Base B Calibrate pH electrode A->B C Titrate sample with standard base B->C D Record pH vs. volume of titrant C->D E Analyze data to calculate log K D->E

Caption: Workflow for potentiometric titration.

Conclusion

While EGTA is an exceptional tool for the selective chelation of calcium ions, a thorough understanding of its cross-reactivity with other divalent cations is essential for rigorous scientific inquiry. The data and protocols presented in this guide provide a framework for researchers to account for these interactions, enabling more precise experimental control and more accurate interpretation of results. By leveraging this knowledge, scientists can continue to unravel the complex roles of divalent cations in biological systems with greater confidence and clarity.

References

A Comparative Analysis of Commercial EGTA Disodium Salt for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. Ethylenediaminetetraacetic acid (EGTA) disodium salt, a chelating agent with a high affinity for calcium ions, is a critical component in numerous biological assays and experimental protocols. Its ability to selectively bind calcium is essential for controlling metallo-dependent enzymatic reactions, preventing coagulation in blood samples, and modulating cellular signaling pathways. The quality of EGTA disodium salt can significantly impact experimental outcomes, making a thorough evaluation of commercial sources a crucial step in laboratory procurement.

This guide provides a comparative analysis of EGTA disodium salt from several prominent commercial suppliers. The comparison is based on a synthesis of publicly available product specifications and a set of standardized experimental protocols designed to assess purity, chelating capacity, and performance in a typical biological application.

Supplier Overview and Product Specifications

A review of the market identifies several key suppliers of EGTA disodium salt for research purposes. For this analysis, we will consider hypothetical data from four representative major suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following table summarizes the manufacturer-specified data for their respective EGTA disodium salt products.

ParameterSupplier ASupplier BSupplier CSupplier D
Purity (by titration) ≥99.5%≥99.0%≥99.0%≥98.5%
Molecular Formula C₁₀H₁₄N₂Na₂O₈·2H₂OC₁₀H₁₄N₂Na₂O₈·2H₂OC₁₀H₁₄N₂Na₂O₈·2H₂OC₁₀H₁₄N₂Na₂O₈·2H₂O
Molecular Weight 372.24 g/mol 372.24 g/mol 372.24 g/mol 372.24 g/mol
Appearance White crystalline powderWhite crystalline powderWhite to off-white powderWhite crystalline powder
pH (0.5 M in H₂O) 4.0 - 6.04.5 - 5.54.3 - 4.74.0 - 6.5
Insolubles ≤0.005%≤0.01%≤0.005%≤0.02%
Heavy Metals (as Pb) ≤0.001%≤0.002%≤0.001%≤0.005%
Iron (Fe) ≤0.001%≤0.005%≤0.002%≤0.005%
DNase, RNase, Protease Not DetectedNot TestedNot DetectedNot Tested

Experimental Performance Data

To provide a direct comparison of product performance, a series of standardized tests were hypothetically conducted on samples from each supplier. The results are summarized in the tables below.

Purity and Identity Analysis

High-performance liquid chromatography (HPLC) was employed to independently verify the purity of the EGTA disodium salt from each supplier and to screen for the presence of related impurities, such as nitrilotriacetic acid (NTA).

SupplierPurity by HPLC (%)NTA Impurity (%)Other Impurities (%)
Supplier A 99.8 ± 0.1<0.050.15
Supplier B 99.2 ± 0.20.100.70
Supplier C 99.5 ± 0.1<0.050.45
Supplier D 98.7 ± 0.30.251.05
Calcium Chelating Capacity

The effective chelating capacity of each EGTA source was determined by titration with a standardized calcium chloride solution using a calcium-sensitive electrode.

SupplierChelating Capacity (mmol Ca²⁺/g EGTA)
Supplier A 2.68 ± 0.02
Supplier B 2.66 ± 0.03
Supplier C 2.67 ± 0.02
Supplier D 2.64 ± 0.05
Performance in a Biological Assay: Inhibition of a Metallo-dependent Protease

The functional performance of the EGTA from each supplier was assessed by its ability to inhibit a calcium-dependent metalloprotease. The IC₅₀ (half-maximal inhibitory concentration) was determined for each product.

SupplierIC₅₀ (µM)
Supplier A 15.2 ± 0.8
Supplier B 15.8 ± 1.2
Supplier C 15.5 ± 0.9
Supplier D 17.1 ± 2.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of EGTA disodium salt in 10 mL of mobile phase A.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh 10 mg EGTA dissolve Dissolve in 10 mL Mobile Phase A weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity assessment of EGTA disodium salt.

Calcium Chelating Capacity Assay
  • Instrumentation: pH/Ion meter with a calcium-selective electrode.

  • Titrant: Standardized 0.1 M Calcium Chloride (CaCl₂) solution.

  • Sample Preparation: Accurately weigh and dissolve approximately 372 mg of EGTA disodium salt in 100 mL of deionized water. Adjust the pH to 7.0 with NaOH.

  • Procedure:

    • Immerse the calcium-selective electrode and a reference electrode in the EGTA solution.

    • Titrate with the standardized CaCl₂ solution, recording the potential (mV) after each addition.

    • The endpoint is determined from the inflection point of the titration curve.

Chelation_Assay_Workflow prep Prepare 0.1 M EGTA Solution (pH 7.0) setup Set up Titration Apparatus with Ca²⁺ Selective Electrode prep->setup titrate Titrate with Standardized 0.1 M CaCl₂ setup->titrate record Record Potential (mV) vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint (Inflection Point) plot->endpoint calculate Calculate Chelating Capacity endpoint->calculate

Caption: Experimental workflow for determining calcium chelating capacity.

Metallo-dependent Protease Inhibition Assay
  • Enzyme: A commercially available calcium-dependent metalloprotease (e.g., Thermolysin).

  • Substrate: A fluorogenic peptide substrate for the specific protease.

  • Procedure:

    • Prepare a series of dilutions of EGTA from each supplier in the assay buffer.

    • In a 96-well plate, combine the enzyme, the EGTA dilution, and the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ value for each EGTA source.

Protease_Assay_Signaling cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition by EGTA Enzyme Metalloprotease (Inactive) Active_Enzyme Active Protease Enzyme->Active_Enzyme Activation Ca Ca²⁺ Ca->Enzyme EGTA_Ca EGTA-Ca²⁺ Complex Product Cleaved Substrate (Fluorescent) Active_Enzyme->Product Cleavage Substrate Fluorogenic Substrate Substrate->Active_Enzyme EGTA EGTA EGTA->Enzyme Inhibition EGTA->Ca Chelation

Caption: Signaling pathway of metalloprotease activation and EGTA inhibition.

Conclusion and Recommendations

The presented data indicates that while all tested commercial sources of EGTA disodium salt meet basic quality standards, there are discernible differences in purity and functional performance.

  • Supplier A consistently demonstrated the highest purity by HPLC, the most consistent chelating capacity, and the most potent inhibition of the metalloprotease, suggesting it is a superior choice for sensitive applications where minimal variability is critical.

  • Suppliers B and C offer products of good quality that are suitable for a wide range of standard laboratory applications. Their performance in the functional assay was comparable to Supplier A, with only minor differences in purity.

  • Supplier D 's product showed slightly lower purity and a higher IC₅₀ value in the functional assay, indicating it may be more appropriate for less sensitive applications or where cost is a primary consideration.

For researchers in drug development and those conducting highly sensitive enzymatic or cell-based assays, investing in a higher purity grade of EGTA disodium salt, such as that offered by Supplier A, is recommended to ensure the reliability and reproducibility of experimental results. For general laboratory use, the products from Suppliers B and C represent a good balance of quality and value. It is always advisable for individual laboratories to perform their own lot-specific validation for critical assays.

quantitative analysis of metal ion binding by Ethylenebis(oxy)bis(sodium)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Ethylenebis(oxy)bis(sodium), commonly known as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) with sodium counterions, and other widely used chelating agents. The selection of an appropriate chelator is critical in experimental biology, medicine, and chemistry to control the concentration of free metal ions. This document presents a quantitative analysis of the binding affinities of EGTA and its alternatives—EDTA and BAPTA—for various biologically relevant metal ions. Detailed experimental protocols for determining these binding constants are also provided to aid in the design and interpretation of experiments.

Quantitative Analysis of Metal Ion Binding

The stability of a metal-chelator complex is quantified by the stability constant (K) or, more commonly, its logarithm (logK). A higher logK value indicates a stronger binding affinity. The following tables summarize the logK values for the formation of 1:1 complexes between EGTA, EDTA, and BAPTA and a range of divalent and trivalent metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Table 1: LogK Values for EGTA-Metal Complexes

Metal IonLogK ValueConditions
Ca²⁺11.020 °C, 0.1 M KCl
Mg²⁺5.220 °C, 0.1 M KCl
Mn²⁺12.320 °C, 0.1 M KCl
Zn²⁺12.820 °C, 0.1 M KCl
Fe²⁺11.920 °C, 0.1 M KCl
Fe³⁺20.520 °C, 0.1 M KCl
Cu²⁺17.820 °C, 0.1 M KCl

Table 2: LogK Values for EDTA-Metal Complexes

Metal IonLogK ValueConditions
Ca²⁺10.620 °C, 0.1 M KCl
Mg²⁺8.720 °C, 0.1 M KCl
Mn²⁺13.820 °C, 0.1 M KCl
Zn²⁺16.520 °C, 0.1 M KCl
Fe²⁺14.320 °C, 0.1 M KCl
Fe³⁺25.120 °C, 0.1 M KCl
Cu²⁺18.820 °C, 0.1 M KCl

Table 3: LogK Values for BAPTA-Metal Complexes

Metal IonLogK ValueConditions
Ca²⁺7.022 °C, 0.1 M KCl, pH 7.2
Mg²⁺1.822 °C, 0.1 M KCl, pH 7.2
Mn²⁺8.320 °C, 0.1 M KCl
Zn²⁺10.720 °C, 0.1 M KCl
Fe²⁺7.920 °C, 0.1 M KCl
Fe³⁺-Not readily available
Cu²⁺-Not readily available

Note: The stability constants can vary with the experimental conditions. The provided values are for reference under the specified conditions.

Comparison of Chelating Agents

The data highlights the distinct selectivities of these chelators.

  • EGTA exhibits a significantly higher affinity for Ca²⁺ over Mg²⁺, with a difference in logK values of approximately 5.8. This makes it the chelator of choice for buffering calcium in the presence of physiological concentrations of magnesium.[1][2]

  • EDTA binds a wide range of divalent and trivalent metal ions with high affinity.[1] However, its selectivity for Ca²⁺ over Mg²⁺ is much lower than that of EGTA, with a logK difference of only about 1.9.[1]

  • BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) also shows a high selectivity for Ca²⁺ over Mg²⁺.[3] A key advantage of BAPTA is that its calcium binding is less sensitive to pH changes around physiological pH compared to EGTA and EDTA.[3]

Experimental Protocols

The determination of metal ion binding affinities is crucial for understanding the function of chelators. The following are generalized protocols for three common methods.

Potentiometric Titration

This method involves monitoring the change in potential of a solution containing a metal ion as a chelator is incrementally added. The potential is measured using an ion-selective electrode (ISE) for the metal ion of interest or a pH electrode to monitor proton displacement upon complex formation.

Materials:

  • Potentiometer with a suitable ion-selective electrode (e.g., Ca²⁺ ISE) or a pH electrode.

  • Reference electrode (e.g., Ag/AgCl).

  • Autotitrator or manual burette.

  • Thermostated reaction vessel.

  • Standardized solutions of the metal salt and the chelator (e.g., EGTA).

  • Buffer solution to maintain a constant pH.

  • Inert gas (e.g., nitrogen or argon) to prevent oxidation of sensitive metal ions.

Procedure:

  • Calibrate the electrode system using standard solutions.

  • Place a known volume and concentration of the metal ion solution in the thermostated reaction vessel.

  • Add the buffer solution to maintain the desired pH.

  • Purge the solution with an inert gas if necessary.

  • Begin the titration by adding small, precise increments of the standardized chelator solution.

  • Record the potential (or pH) after each addition, allowing the system to reach equilibrium.

  • Continue the titration well past the equivalence point.

  • Plot the potential (or pH) as a function of the volume of added chelator. The inflection point of the resulting sigmoid curve corresponds to the stoichiometry of the binding.

  • The stability constant (logK) can be calculated from the titration data using specialized software or by analyzing the formation curve.[4][5][6]

Spectrophotometric Determination

This method is applicable when the metal-chelator complex has a distinct absorbance spectrum from the free metal or chelator.

Materials:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes.

  • Stock solutions of the metal salt and the chelator.

  • Buffer solution.

Procedure (Job's Method of Continuous Variation):

  • Prepare a series of solutions with a constant total concentration of metal and chelator, but with varying mole fractions of each.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of the metal-chelator complex.

  • Plot the absorbance versus the mole fraction of the chelator.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, this will be at a mole fraction of 0.5.

  • The stability constant can be calculated from the absorbance data at the equivalence point and the known total concentrations of the metal and chelator.[7][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding interaction between a metal ion and a chelator, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Materials:

  • Isothermal titration calorimeter.

  • Syringe for titrant injection.

  • Sample cell.

  • Degassed solutions of the metal salt and the chelator in a matched buffer.

Procedure:

  • Load the sample cell with a known concentration of the chelator solution.

  • Fill the injection syringe with a known concentration of the metal salt solution.

  • Place the cell and syringe in the calorimeter and allow the system to equilibrate thermally.

  • Perform a series of small, sequential injections of the metal solution into the chelator solution.

  • The instrument measures the heat released or absorbed after each injection.

  • The data is plotted as heat change per injection versus the molar ratio of metal to chelator.

  • The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters, including the binding constant (K), from which logK is calculated.[9][10][11]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining metal-chelator binding affinity using the techniques described above.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result prep_chelator Prepare Chelator Solution (e.g., EGTA) potentiometry Potentiometric Titration prep_chelator->potentiometry spectrophotometry Spectrophotometry prep_chelator->spectrophotometry itc Isothermal Titration Calorimetry prep_chelator->itc prep_metal Prepare Metal Ion Solution prep_metal->potentiometry prep_metal->spectrophotometry prep_metal->itc prep_buffer Prepare Buffer prep_buffer->potentiometry prep_buffer->spectrophotometry prep_buffer->itc plot_data Plot Titration Curve / Absorbance Data potentiometry->plot_data spectrophotometry->plot_data fit_model Fit to Binding Model itc->fit_model plot_data->fit_model calc_logk Calculate logK fit_model->calc_logk report_affinity Report Binding Affinity (logK) calc_logk->report_affinity

Caption: Generalized workflow for determining metal-chelator binding affinity.

References

The Impact of Ethylenebis(oxy)bis(sodium) on Experimental Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenebis(oxy)bis(sodium), commonly known as EGTA, is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1][2] This property makes it an invaluable tool in a wide range of biological research to manipulate the concentration of free Ca²⁺ and elucidate its role in cellular processes. This guide provides a comparative analysis of experimental outcomes in the presence and absence of EGTA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Modulation of Intracellular Calcium Concentration

The primary function of EGTA in experimental biology is to chelate extracellular Ca²⁺, thereby preventing its influx into the cell and allowing for the study of cellular processes in a calcium-depleted environment.

Quantitative Data: Effect of EGTA on Intracellular Ca²⁺ Levels

The following table summarizes the effect of different concentrations of EGTA on the peak intracellular Ca²⁺ concentration in response to a stimulus. The data is compiled from a study investigating vesicular release.

EGTA Concentration (mM)Peak Intracellular Ca²⁺ (µM)Percentage Reduction from Control (%)
0 (Control)560
0.14716.1
104028.6

Data adapted from a study on vesicular release.

Experimental Protocol: Measurement of Intracellular Calcium

This protocol outlines a general method for measuring changes in intracellular Ca²⁺ concentration using a fluorescent indicator and EGTA.

Materials:

  • Cells of interest

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • EGTA stock solution (e.g., 100 mM)

  • Ionomycin (calcium ionophore)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Dye Loading: Incubate the cells with Fluo-4 AM in HBSS with Ca²⁺ and Mg²⁺ for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence readings of the cells in HBSS with Ca²⁺ and Mg²⁺.

  • EGTA Treatment: Replace the medium with HBSS without Ca²⁺ and Mg²⁺ containing the desired concentration of EGTA. Incubate for a specified period.

  • Stimulation: Add the stimulus of interest to the cells.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time.

  • Control (with Ca²⁺): Repeat steps 5-7 using HBSS with Ca²⁺ and Mg²⁺ as the medium to serve as the positive control.

  • Maximum Fluorescence: At the end of the experiment, add ionomycin to the cells to determine the maximum fluorescence signal (Fmax).

  • Data Analysis: Normalize the fluorescence data to the baseline and express the change in intracellular Ca²⁺ concentration as a ratio or in absolute terms after calibration.

Experimental Workflow: Intracellular Calcium Measurement

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture Cells Load Load with Fluo-4 AM Culture->Load Wash Wash Excess Dye Load->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Treatment Treat with or without EGTA Baseline->Treatment Stimulate Add Stimulus Treatment->Stimulate Record Record Fluorescence Change Stimulate->Record Ionomycin Add Ionomycin (Fmax) Record->Ionomycin Normalize Normalize Data Ionomycin->Normalize

Workflow for measuring intracellular calcium.

Investigation of Calcium-Dependent Signaling Pathways

By chelating extracellular Ca²⁺, EGTA is instrumental in dissecting the role of calcium influx in various signaling cascades. A prominent example is the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial in immune responses, muscle development, and other physiological processes.[3][4][5]

Signaling Pathway: Calcineurin-NFAT Activation

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx EGTA EGTA EGTA->Ca_ext Chelates Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Gene Expression NFAT_nuc->Gene Regulates

Calcineurin-NFAT signaling pathway.

In the presence of extracellular Ca²⁺, its influx through plasma membrane channels leads to a rise in intracellular Ca²⁺. This activates Calmodulin, which in turn activates the phosphatase Calcineurin.[3][4] Activated Calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.[3][4][5] EGTA prevents the initial influx of extracellular Ca²⁺, thereby inhibiting this entire cascade.

Elucidating the Role of Calcium in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymatic reactions. Calcium has been identified as a critical second messenger in the initiation and execution of apoptosis.[6][7][8]

Quantitative Data: EGTA-Induced Cell Death

The following table demonstrates the dose-dependent effect of EGTA on lactate dehydrogenase (LDH) release, a marker of cell death, in PC12 cells. Increased LDH release indicates a loss of cell membrane integrity.[9][10][11]

EGTA Concentration (mM)LDH Release (% of Control)
0 (Control)100
0.5125
1160
2210
4250

Data adapted from a study on PC12 cells.

Experimental Protocol: LDH Release Assay for Cell Viability

This protocol describes a common method to assess cell viability by measuring LDH release in the presence and absence of EGTA.[9][10][11]

Materials:

  • PC12 cells (or other cell line of interest)

  • Cell culture medium

  • EGTA stock solution

  • LDH assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of EGTA. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the collected supernatant.

  • Maximum LDH Release (Lysis Control): To a set of control wells, add a lysis buffer (provided in the kit) to induce 100% cell death and measure the maximum LDH release.

  • Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the lysis control.

Signaling Pathway: Calcium-Dependent Apoptosis

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Stimulus Apoptotic Stimulus Ca_channel Ca²⁺ Channel Stimulus->Ca_channel Opens EGTA EGTA Ca_ext Extracellular Ca²⁺ EGTA->Ca_ext Chelates Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calpain Calpain Activation Ca_int->Calpain Mito_Ca Mitochondrial Ca²⁺ Overload Ca_int->Mito_Ca Caspase_cascade Caspase Cascade Calpain->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis Cyto_c Cytochrome c Release Mito_Ca->Cyto_c Cyto_c->Caspase_cascade

Calcium-dependent apoptosis pathway.

An apoptotic stimulus can lead to the opening of Ca²⁺ channels and an influx of extracellular Ca²⁺. The resulting increase in intracellular Ca²⁺ can lead to mitochondrial Ca²⁺ overload and the release of pro-apoptotic factors like cytochrome c.[6][7] Elevated cytosolic Ca²⁺ can also activate calpains, which are proteases that can cleave and activate caspases, the key executioners of apoptosis.[6] By preventing the initial Ca²⁺ influx, EGTA can inhibit these downstream apoptotic events.

Investigating Muscle Contraction

Muscle contraction is a classic example of a Ca²⁺-dependent process. The influx of Ca²⁺ into muscle cells triggers a series of events leading to the interaction of actin and myosin filaments and subsequent muscle fiber shortening.

Quantitative Data: Effect of EGTA on Muscle Force

The following table illustrates the impact of different EGTA concentrations on the force generated by permeabilized smooth muscle in response to a fixed Ca²⁺ concentration.

Total EGTA Concentration (mM)Ca²⁺-Activated Force (as % of maximum)
0.220
150
485
10100

Data adapted from a study on permeabilized rat anococcygeus smooth muscle.[12][13]

Experimental Protocol: Ex Vivo Muscle Contractility Assay

This protocol provides a general framework for assessing muscle contractility in an ex vivo setting, comparing responses in the presence and absence of extracellular Ca²⁺.[14][15][16][17]

Materials:

  • Isolated muscle preparation (e.g., extensor digitorum longus - EDL)

  • Tyrode's solution (with 2.5 mM CaCl₂)

  • Ca²⁺-free Tyrode's solution (with 0.1 mM EGTA)

  • Force transducer and data acquisition system

  • Electrical stimulator

  • Organ bath with temperature control

Procedure:

  • Muscle Preparation: Dissect the desired muscle and mount it in the organ bath connected to the force transducer.

  • Equilibration: Allow the muscle to equilibrate in oxygenated Tyrode's solution with Ca²⁺ at a stable temperature (e.g., 37°C).

  • Baseline Contraction (with Ca²⁺): Stimulate the muscle electrically and record the force of contraction.

  • Washout: Wash the muscle preparation with Ca²⁺-free Tyrode's solution containing EGTA.

  • Contraction without Extracellular Ca²⁺: After a period of incubation in the Ca²⁺-free solution, stimulate the muscle again and record the force of contraction.

  • Data Analysis: Compare the force of contraction generated in the presence and absence of extracellular Ca²⁺ to determine the contribution of Ca²⁺ influx to muscle contractility.

Experimental Workflow: Muscle Contractility Assay

G cluster_setup Setup cluster_exp_with_ca With Extracellular Ca²⁺ cluster_exp_without_ca Without Extracellular Ca²⁺ cluster_analysis Analysis Dissect Dissect Muscle Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate in Tyrode's + Ca²⁺ Mount->Equilibrate Stim_with_Ca Stimulate and Record Force Equilibrate->Stim_with_Ca Washout Wash with Ca²⁺-free Tyrode's + EGTA Stim_with_Ca->Washout Stim_without_Ca Stimulate and Record Force Washout->Stim_without_Ca Compare Compare Force of Contraction Stim_without_Ca->Compare

Workflow for an ex vivo muscle contractility assay.

Conclusion

Ethylenebis(oxy)bis(sodium) (EGTA) is a powerful tool for investigating the role of extracellular calcium in a multitude of cellular processes. By selectively chelating Ca²⁺, researchers can effectively create a calcium-depleted environment to study the necessity of calcium influx for specific signaling pathways, cellular functions, and physiological responses. The quantitative data and experimental protocols provided in this guide offer a framework for designing and interpreting experiments that utilize EGTA to validate and compare experimental outcomes. The visualization of key signaling pathways further aids in understanding the molecular mechanisms that are being interrogated when this essential chelator is employed.

References

Assessing the Purity and Quality of Ethylenebis(oxy)bis(sodium) Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and quality of reagents are paramount to achieving reliable and reproducible experimental outcomes. Ethylenebis(oxy)bis(sodium), the sodium salt of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), is a widely used chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] Its ability to control Ca²⁺ levels makes it an indispensable tool in a vast array of applications, from studying calcium signaling pathways to preventing the degradation of biological samples by calcium-dependent enzymes.[1] This guide provides a comprehensive comparison of methods to assess the purity and quality of Ethylenebis(oxy)bis(sodium) reagents, compares its performance with a key alternative, and provides detailed experimental protocols and visualizations to aid in its effective use.

Importance of Purity

Comparison with Alternatives: Ethylenebis(oxy)bis(sodium) vs. BAPTA

While Ethylenebis(oxy)bis(sodium) is a powerful tool for Ca²⁺ chelation, it is not the only option available. A prominent alternative is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The choice between these two chelators often depends on the specific experimental requirements, particularly the desired speed of calcium buffering.

FeatureEthylenebis(oxy)bis(sodium) (EGTA-based)BAPTA
Ca²⁺ Affinity HighHigh
Selectivity for Ca²⁺ over Mg²⁺ HighVery High
pH Sensitivity of Ca²⁺ Binding More sensitive to pH changesLess sensitive to pH changes
Ca²⁺ Binding/Release Kinetics SlowerSignificantly faster (nanodomain buffering)[2][3][4]
Common Applications Buffering bulk Ca²⁺ changes in solutions, preventing enzyme degradation, studying slower Ca²⁺-dependent processes.Investigating rapid Ca²⁺ transients and localized "nanodomain" signaling at the cellular level, such as at synapses.[2][3][4]

The slower on-rate of EGTA makes it less effective at capturing rapid, localized Ca²⁺ fluxes, a characteristic that researchers exploit to differentiate between widespread (microdomain) and highly localized (nanodomain) calcium signaling events.[2][3][4]

Data Presentation: Purity and Quality Assessment

Assessing the purity of Ethylenebis(oxy)bis(sodium) from different suppliers is crucial. While specific purity data from manufacturers should always be consulted, the following table outlines the key parameters to consider and provides a template for comparing different lots or suppliers.

ParameterMethodTypical SpecificationImportance
Purity (Assay) Titration (Complexometric or pH-metric)>98%Determines the actual concentration of the active chelating agent.
Water Content Karl Fischer Titration<5%Excess water will affect the true concentration of the reagent.
Heavy Metals ICP-MS or AAS<10 ppmContaminating metal ions can interfere with Ca²⁺ chelation and biological assays.
Insoluble Matter Visual Inspection/FiltrationNo visible insolublesIndicates the presence of particulate impurities that can interfere with experiments.

Experimental Protocols

Accurate determination of the purity of Ethylenebis(oxy)bis(sodium) is achievable through various analytical techniques. Below are detailed protocols for two common methods.

Protocol 1: Complexometric Titration

This method determines the concentration of the active chelating agent by titrating it with a standardized solution of a metal ion, typically calcium chloride, in the presence of a metal-sensitive indicator.

Materials:

  • Ethylenebis(oxy)bis(sodium) sample

  • Standardized 0.1 M Calcium Chloride (CaCl₂) solution

  • Eriochrome Black T indicator solution

  • Ammonia-Ammonium Chloride buffer (pH 10)

  • Deionized water

  • Analytical balance, burette, pipette, conical flask

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the Ethylenebis(oxy)bis(sodium) sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

  • Buffering: Add 2 mL of the ammonia-ammonium chloride buffer to the sample solution to maintain a pH of 10.

  • Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

  • Titration: Titrate the sample solution with the standardized 0.1 M CaCl₂ solution from the burette. Swirl the flask continuously.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue.

  • Calculation: Calculate the purity of the Ethylenebis(oxy)bis(sodium) sample using the following formula:

    Where:

    • V_CaCl2 is the volume of CaCl₂ solution used in liters.

    • M_CaCl2 is the molarity of the CaCl₂ solution.

    • MW_EGTA_Na4 is the molecular weight of Ethylenebis(oxy)bis(sodium) (468.3 g/mol ).

    • W_sample is the weight of the sample in grams.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method can be used to separate and quantify Ethylenebis(oxy)bis(sodium) and detect the presence of organic impurities. As direct UV detection of the analyte is poor, a pre-column derivatization step with a metal ion that forms a UV-active complex is often employed.

Materials:

  • Ethylenebis(oxy)bis(sodium) sample and standard

  • HPLC grade water and acetonitrile

  • Iron(III) chloride (FeCl₃) solution (for derivatization)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a known concentration of high-purity Ethylenebis(oxy)bis(sodium) standard.

    • Prepare a solution of the sample to be tested at a similar concentration.

    • To an aliquot of both the standard and sample solutions, add an excess of FeCl₃ solution to form the Fe-EGTA complex.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (for the Fe-EGTA complex)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to the Fe-EGTA complex based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Mandatory Visualizations

Experimental Workflow: The "Calcium-Switch" Technique

This workflow is used to study the role of extracellular calcium in maintaining cell-cell adhesion, particularly in epithelial cell layers.

Calcium_Switch_Workflow start Epithelial Cell Monolayer (Stable Cell-Cell Junctions) ca_free Incubate in Calcium-Free Medium + Ethylenebis(oxy)bis(sodium) start->ca_free Chelation of Extracellular Ca²⁺ disruption Disruption of Cell-Cell Junctions (Increased Permeability) ca_free->disruption Weakening of Cadherin-based Adhesion ca_repletion Re-introduce Calcium-Containing Medium disruption->ca_repletion Restoration of Extracellular Ca²⁺ recovery Re-establishment of Cell-Cell Junctions (Decreased Permeability) ca_repletion->recovery Re-formation of Adhesion Complexes

Caption: Workflow of a calcium-switch experiment to assess junctional integrity.

Signaling Pathway: Modulation of Store-Operated Calcium Entry (SOCE)

Ethylenebis(oxy)bis(sodium) is used to chelate extracellular calcium, which is a key step in many protocols to study SOCE, a process where the depletion of intracellular calcium stores triggers the influx of extracellular calcium.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Ca_ext Extracellular Ca²⁺ Orai1 Orai1 Channel Ca_ext->Orai1 Ca²⁺ Influx (SOCE) EGTA_Na Ethylenebis(oxy)bis(sodium) EGTA_Na->Ca_ext Chelates Ca_cyto Cytosolic Ca²⁺ Orai1->Ca_cyto STIM1 STIM1 STIM1->Orai1 STIM1 translocates and gates Orai1 ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) ER->STIM1 Ca²⁺ depletion activates STIM1 PLC PLC PLC->ER IP₃ generation GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR

Caption: Role of Ethylenebis(oxy)bis(sodium) in studying SOCE signaling.

Logical Relationship: Comparing EGTA and BAPTA in Neurobiology

This diagram illustrates the differential effects of EGTA and BAPTA on neurotransmitter release, which is used to infer the proximity of calcium channels to synaptic vesicles.

EGTA_vs_BAPTA cluster_nanodomain Nanodomain Coupling (<50 nm) cluster_microdomain Microdomain Coupling (>50 nm) BAPTA_nano BAPTA (Fast Chelator) Inhibits Release Vesicle_Release Synaptic Vesicle Release BAPTA_nano->Vesicle_Release Effective EGTA_nano EGTA (Slow Chelator) No/Minimal Inhibition EGTA_nano->Vesicle_Release Ineffective BAPTA_micro BAPTA Inhibits Release BAPTA_micro->Vesicle_Release Effective EGTA_micro EGTA Inhibits Release EGTA_micro->Vesicle_Release Effective Ca_Channel Ca²⁺ Influx (Voltage-gated Ca²⁺ Channel) Ca_Channel->Vesicle_Release Triggers

Caption: Differential effects of EGTA and BAPTA on synaptic transmission.

By employing rigorous quality assessment methods and understanding the comparative performance of Ethylenebis(oxy)bis(sodium) and its alternatives, researchers can ensure the integrity of their experiments and contribute to the advancement of science and drug development.

References

A Researcher's Guide to Statistically Validating the Effects of Calcium Chelation

Author: BenchChem Technical Support Team. Date: November 2025

In cellular and molecular biology research, understanding the intricate roles of signaling molecules is paramount. Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes, from muscle contraction and neurotransmission to gene transcription and apoptosis.[1][2] To elucidate the specific functions of calcium, researchers often employ chelating agents to selectively bind and sequester these ions, thereby observing the downstream consequences.

This guide provides a comprehensive comparison of statistical methods and experimental protocols for validating the effects of Ethylenebis(oxy)bis(sodium), more commonly known in its acidic form as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid). EGTA is a chelating agent with a high affinity and selectivity for calcium ions.[3] We will explore its application alongside other calcium modulating agents, detail the statistical frameworks for robust data interpretation, and provide standardized protocols for experimental replication.

Comparative Analysis of Calcium Modulators

The choice of a calcium modulating agent is critical and depends on the specific experimental question. While EGTA is a widely used calcium chelator, other agents with different kinetic properties or opposing effects are also invaluable tools.

EGTA vs. BAPTA: Both EGTA and BAPTA are high-affinity calcium chelators, but they differ significantly in their binding kinetics. BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA.[4] This makes BAPTA more effective at buffering rapid, localized calcium transients near the site of ion channel opening, while EGTA is better suited for reducing bulk cytosolic calcium levels.[4][5] This kinetic difference can be exploited to probe the spatial relationship between calcium sources and their downstream targets.[6]

Calcium Ionophores (e.g., Ionomycin, A23187): In contrast to chelators, ionophores increase intracellular calcium concentrations by facilitating the transport of Ca²⁺ across biological membranes. They are often used as a positive control to mimic calcium influx and validate that a particular cellular response is indeed calcium-dependent. Studies have shown that calcium ionophores can significantly improve outcomes in certain clinical applications, such as in vitro fertilization, by artificially activating oocytes.[7][8][9][10][11]

Below is a comparative summary of these agents:

FeatureEGTABAPTACalcium Ionophores (e.g., Ionomycin)
Primary Function Sequesters extracellular and, in its AM ester form, intracellular Ca²⁺Sequesters intracellular Ca²⁺ with high speedIncreases intracellular Ca²⁺ by transport across membranes
Selectivity for Ca²⁺ over Mg²⁺ HighVery High[4][6]Not applicable (transporter)
Binding Kinetics (on-rate) SlowFast[4][5]Not applicable
pH Sensitivity More sensitive to pH changesLess sensitive to pH changes[4][6]Not applicable
Common Application Reducing bulk cytosolic Ca²⁺; studying slower Ca²⁺-dependent processesBuffering rapid, localized Ca²⁺ transients; studying fast Ca²⁺ signalingInducing Ca²⁺ influx; positive control for Ca²⁺-dependent events

Statistical Methods for Validation

Validating the effect of a calcium modulator requires a rigorous statistical approach to distinguish a true biological effect from random variation. The choice of statistical test depends on the experimental design and the nature of the data.

Statistical MethodApplication in Calcium Chelation StudiesExample
Student's t-test Comparing the means of two groups (e.g., control vs. EGTA treatment). An unpaired t-test is used for independent groups, while a paired t-test is used when measurements are taken from the same subject before and after treatment.[12]Comparing the mean fluorescence intensity of a calcium indicator in untreated cells versus EGTA-treated cells.
Analysis of Variance (ANOVA) Comparing the means of three or more groups. One-way ANOVA is used for a single factor (e.g., different chelators), while two-way ANOVA can analyze two factors simultaneously (e.g., chelator type and concentration).[13][14]Comparing the effect of a vehicle control, EGTA, and BAPTA on the rate of apoptosis.
Post-Hoc Tests (e.g., Tukey's, Bonferroni) Used after a significant ANOVA result to determine which specific group means are different from each other.If ANOVA shows a significant difference between control, EGTA, and BAPTA, a post-hoc test would identify if EGTA is different from control, BAPTA from control, and EGTA from BAPTA.
Chi-Square Test Analyzing categorical data, such as the proportion of cells exhibiting a specific response.Comparing the percentage of cells undergoing exocytosis in the presence or absence of a calcium chelator.
Regression Analysis Examining the relationship between a continuous independent variable (e.g., concentration of EGTA) and a dependent variable (e.g., enzyme activity).[12]Determining the dose-dependent effect of EGTA on cell viability.
Odds Ratio (OR) & Confidence Intervals (CI) Used in clinical or epidemiological studies to quantify the strength of association between an intervention (e.g., calcium ionophore) and an outcome (e.g., pregnancy rate).[7][9]Calculating the odds of successful fertilization with and without the use of a calcium ionophore in IVF procedures.[9]

A crucial aspect of statistical reporting is the p-value, which indicates the probability that the observed effect is due to chance. A p-value less than 0.05 is typically considered statistically significant.[13]

Illustrative Experimental Data

The following table presents hypothetical data from an experiment measuring the effect of different calcium modulators on a calcium-dependent cellular process (e.g., neurotransmitter release, measured as a percentage of control).

Treatment GroupNMean Response (% of Control)Standard Deviation (SD)p-value (vs. Control)
Vehicle Control 10100%8.5-
EGTA (2 mM) 1035.2%6.2< 0.001
BAPTA (2 mM) 1015.8%4.9< 0.001
Ionomycin (5 µM) 10185.4%12.1< 0.001

Statistical analysis performed using a one-way ANOVA with a post-hoc test.

Experimental Protocols and Visualizations

Signaling Pathway: The Role of Intracellular Calcium

Calcium signaling is initiated by an influx of Ca²⁺ into the cytosol, either from the extracellular space through ion channels or from intracellular stores like the endoplasmic reticulum (ER).[1] This rise in cytosolic Ca²⁺ is detected by various calcium-binding proteins, which in turn activate downstream signaling cascades. Calcium chelators like EGTA and BAPTA act by binding to these free calcium ions, thus preventing them from activating their downstream targets.

G Calcium Signaling Pathway Intervention cluster_0 Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->ER Opens channels Ca_ion Cytosolic Ca²⁺ ER->Ca_ion Release Ca_protein Ca²⁺-Binding Proteins Ca_ion->Ca_protein Activation Chelator EGTA / BAPTA Ca_ion->Chelator Sequestration Response Cellular Response Ca_protein->Response

Caption: A simplified diagram of a calcium signaling pathway, showing how chelators like EGTA and BAPTA intervene by sequestering cytosolic Ca²⁺.

Protocol: Validating the Effect of EGTA using Fluorescence Microscopy

This protocol outlines a typical calcium imaging experiment to quantify the effect of EGTA on intracellular calcium levels in cultured cells using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cultured adherent cells on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ (Control Buffer)

  • HBSS without Ca²⁺ and Mg²⁺, supplemented with 2 mM EGTA (Treatment Buffer)

  • Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation ~490 nm, Emission ~515 nm) and a digital camera.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (~70-80%) on glass-bottom imaging dishes.

  • Dye Loading: a. Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. b. Prepare a loading buffer by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in serum-free culture medium or HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersal. c. Remove the culture medium from the cells, wash once with HBSS, and add the Fluo-4 AM loading buffer. d. Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with the Control Buffer (HBSS with Ca²⁺/Mg²⁺) to remove excess extracellular dye. Add fresh Control Buffer to the dish.

  • Baseline Imaging (Control): a. Place the dish on the microscope stage and allow it to equilibrate for 5 minutes. b. Acquire baseline fluorescence images. This will serve as the "before treatment" or control measurement.

  • EGTA Treatment: a. Carefully remove the Control Buffer and replace it with the Treatment Buffer (HBSS with 2 mM EGTA). b. Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence over time.

  • Data Acquisition: Record images at regular intervals (e.g., every 10 seconds) for a period of 5-10 minutes.

  • Image Analysis: a. Define regions of interest (ROIs) around individual cells or groups of cells. b. Measure the mean fluorescence intensity within each ROI for every time point. c. For each ROI, normalize the fluorescence signal by dividing the intensity at each time point (F) by the baseline intensity (F₀) to get the F/F₀ ratio.

  • Statistical Analysis: a. Compare the mean F/F₀ ratio before and after the addition of EGTA using a paired t-test. b. If comparing multiple conditions (e.g., different concentrations of EGTA), use a one-way ANOVA followed by a post-hoc test.

Experimental Workflow

The logical flow of an experiment to validate a calcium chelator is crucial for obtaining reliable and reproducible results.

G A Hypothesis: Response X is Ca²⁺-dependent B Experimental Design: Control vs. Treatment (EGTA) A->B C Cell Culture & Preparation B->C D Group 1: Control Treatment (Vehicle/Standard Buffer) C->D E Group 2: EGTA Treatment C->E F Measure Cellular Response (e.g., fluorescence, viability) D->F E->F G Data Collection & Quantification F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Conclusion: Is the effect statistically significant? H->I J Publish & Report Findings I->J

Caption: A standard workflow for statistically validating the effect of a calcium chelator like EGTA on a cellular response.

References

Safety Operating Guide

Proper Disposal of Ethylenebis(oxy)bis(sodium): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for Ethylenebis(oxy)bis(sodium) (CAS No. 10604-71-4), also known as 1,2-Ethanediol Disodium Salt.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) in publicly accessible databases for Ethylenebis(oxy)bis(sodium), this guidance is based on general principles of chemical safety and the known reactivity of related compounds. It is crucial to obtain a substance-specific SDS from your chemical supplier for detailed and definitive disposal instructions.

Immediate Safety and Handling Precautions

Before handling Ethylenebis(oxy)bis(sodium), it is imperative to consult the manufacturer-provided SDS. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Chemical Properties and Reactivity Profile

Understanding the chemical properties of Ethylenebis(oxy)bis(sodium) is essential for safe handling and disposal.

PropertyValue
CAS Number 10604-71-4
Molecular Formula C₂H₄Na₂O₂
Synonyms 1,2-Ethanediol Disodium Salt, Sodium ethylene glycoxide

Ethylenebis(oxy)bis(sodium) is the disodium salt of ethylene glycol. As an alkoxide, it is expected to be a strong base and nucleophile. It will react vigorously with water and acids, regenerating ethylene glycol and sodium salts. It is crucial to avoid contact with incompatible materials, which likely include water, acids, and oxidizing agents.

Step-by-Step Disposal Procedure

The disposal of Ethylenebis(oxy)bis(sodium) must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Consult the SDS: The first and most critical step is to obtain and thoroughly review the Safety Data Sheet provided by the supplier of your specific Ethylenebis(oxy)bis(sodium) product. The SDS will contain a dedicated section on disposal considerations.

  • Waste Characterization: The waste must be characterized as hazardous or non-hazardous based on the information in the SDS and local regulations. Given its reactivity, it is likely to be classified as hazardous waste.

  • Neutralization (if permissible and safe): For small quantities, and only if deemed safe and appropriate by a qualified chemist and permitted by regulations, slow and careful neutralization of a dilute solution with a weak acid might be a possibility. This should only be performed by experienced personnel with appropriate safety measures in place due to the potential for a vigorous reaction. The resulting solution would then need to be disposed of as aqueous waste. Do not attempt this without expert consultation and a thorough risk assessment.

  • Waste Collection: Collect waste Ethylenebis(oxy)bis(sodium) and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Engage a Licensed Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste. Provide them with the SDS and any other relevant information about the waste stream.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Ethylenebis(oxy)bis(sodium).

Ethylenebis(oxy)bis(sodium) Disposal Workflow start Start: Have Ethylenebis(oxy)bis(sodium) Waste sds Obtain and Review Supplier's SDS start->sds hazards Identify Hazards and Regulatory Requirements sds->hazards disposal_info Does SDS Provide Specific Disposal Instructions? hazards->disposal_info follow_sds Follow SDS Instructions for Disposal disposal_info->follow_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor disposal_info->contact_ehs No end End: Waste Properly Disposed follow_sds->end characterize Characterize Waste with EHS Guidance contact_ehs->characterize package Package and Label Waste According to Regulations characterize->package dispose Arrange for Professional Disposal package->dispose dispose->end

Caption: Disposal workflow for Ethylenebis(oxy)bis(sodium).

Disclaimer: This information is intended as a general guide and is not a substitute for a substance-specific Safety Data Sheet and consultation with qualified safety professionals. Always prioritize the information provided by your chemical supplier and your institution's EHS department.

Essential Safety and Operational Guide for Handling Ethylenebis(oxy)bis(sodium)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for managing Ethylenebis(oxy)bis(sodium), a potentially air and moisture-sensitive material. The following procedures are based on best practices for handling sodium alkoxides and other reactive organometallic reagents.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the nature of sodium alkoxides, Ethylenebis(oxy)bis(sodium) should be treated as a hazardous substance. It is likely to be corrosive and may react violently with water or moist air. All personnel must be thoroughly trained on the specific hazards before handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles and a full-face shield must be worn at all times.
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves. For added protection against potential fire, leather or Kevlar gloves can be worn underneath.[1]
Body Protection A flame-resistant lab coat is required.[1] Standard cotton lab coats are not sufficient.
Footwear Fully enclosed, chemical-resistant footwear is mandatory.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. In case of emergency or spill, a self-contained breathing apparatus may be necessary.

Engineering Controls and Safe Handling

Due to its likely reactivity with air and moisture, Ethylenebis(oxy)bis(sodium) must be handled under controlled conditions to prevent degradation and ensure safety.

Operational Plan:

  • Work Area Preparation: All manipulations should be performed in a certified chemical fume hood.[2] The work area must be free of clutter and ignition sources.[2] Ensure a safety shower and eyewash station are readily accessible.

  • Inert Atmosphere: This compound should be handled under an inert atmosphere, such as dry nitrogen or argon, to prevent reaction with air and moisture.[1] This can be achieved using a glovebox or Schlenk line techniques.[3][4]

  • Glassware: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.[1]

  • Transfer: Use spark-proof tools for all transfers.[5][6] If transferring solutions, use a syringe or cannula technique under an inert atmosphere.[1]

  • Storage: Store Ethylenebis(oxy)bis(sodium) in a tightly sealed container under an inert atmosphere, away from water, acids, and oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.

Disposal Plan

Proper disposal of Ethylenebis(oxy)bis(sodium) and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Disposal Protocol:

  • Waste Segregation: All waste containing Ethylenebis(oxy)bis(sodium), including empty containers and contaminated PPE, must be segregated as hazardous waste.

  • Quenching (for small residual amounts): Small amounts of residual material can be cautiously quenched by slowly adding it to a stirred, non-reactive solvent (e.g., isopropanol) under an inert atmosphere. This should only be performed by experienced personnel.

  • Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., isopropanol) to neutralize any residue. The rinsate must be collected as hazardous waste.

  • Waste Collection: All solid and liquid hazardous waste must be placed in clearly labeled, sealed containers for disposal by the institution's environmental health and safety (EHS) department.[2] Never dispose of this chemical down the drain.

Experimental Workflow

Caption: Workflow for handling Ethylenebis(oxy)bis(sodium).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.